(S)-1-(3-Methoxyphenyl)propan-1-amine
Description
BenchChem offers high-quality (S)-1-(3-Methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3-Methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-(3-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
YKOYYTCNJPJMSK-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
(S)-1-(3-Methoxyphenyl)propan-1-amine (CAS: 623143-35-1): A Comprehensive Technical Guide for Drug Development
As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals and synthetic chemists with an authoritative, field-proven guide to (S)-1-(3-Methoxyphenyl)propan-1-amine [1]. This document synthesizes physicochemical data, mechanistic pharmacology, and a self-validating asymmetric synthesis protocol to ensure rigorous scientific integrity in your research workflows.
Chemical Identity & Physicochemical Profiling
(S)-1-(3-Methoxyphenyl)propan-1-amine is a highly valuable chiral primary amine. In commercial catalogs and industrial applications, CAS 623143-35-1 predominantly refers to the hydrochloride salt of this enantiomer[1][2], which is preferred due to its enhanced oxidative stability and superior handling characteristics compared to the free base.
The table below summarizes the critical quantitative data and physicochemical parameters required for material qualification[1][3].
| Parameter | Specification / Data |
| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride |
| CAS Registry Number | 623143-35-1 |
| Molecular Formula | C₁₀H₁₅NO • HCl |
| Molecular Weight | 201.69 g/mol (Salt) / 165.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Enantiomeric Excess (ee) | ≥ 98.0% (Chiral HPLC) |
| Chemical Purity | ≥ 95.0% (Typically >98% in pharma-grade) |
| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) |
Mechanistic Role in Drug Discovery
Chiral amines are ubiquitous pharmacophores in modern therapeutics. The (S)-enantiomer of 1-(3-methoxyphenyl)propan-1-amine provides precise spatial geometry essential for target-specific binding.
A primary application of this building block is in the synthesis of N-(4-Benzamidino)-Oxazolidinones , which are potent, selective inhibitors of Kallikrein-Related Peptidase 6 (KLK6) [4][5]. KLK6 is a secreted serine protease that exhibits aberrant expression in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and various metastatic cancers[5]. By utilizing the (S)-enantiomer, researchers can synthesize inhibitors that competitively block the KLK6 active site, thereby halting the pathological cleavage of substrates like Myelin Basic Protein (MBP) and Amyloid Precursor Protein (APP).
Diagram 1: KLK6 signaling pathway and the mechanism of competitive inhibition.
Asymmetric Synthesis: The Ellman Sulfinamide Protocol
To synthesize (S)-1-(3-Methoxyphenyl)propan-1-amine with high enantiomeric purity, the industry standard relies on the Ellman's chiral sulfinamide auxiliary [6][7]. This methodology is highly preferred over classical enzymatic kinetic resolution because it allows for the de novo asymmetric synthesis of the desired enantiomer with predictable stereochemical outcomes and high yields[8][9].
Causality of Reagent Selection
-
(R)-tert-Butanesulfinamide: Acts as both a chiral directing group and a robust amine protecting group. The bulky tert-butyl group provides extreme steric hindrance, dictating the facial approach of the hydride during reduction.
-
Titanium(IV) Ethoxide (Ti(OEt)₄): Serves a dual purpose. It acts as a Lewis acid to activate the ketone carbonyl, and as a stoichiometric water scavenger to drive the condensation equilibrium forward, preventing imine hydrolysis[8].
-
L-Selectride / NaBH₄: The choice of reductant dictates the transition state. Coordinating hydrides (like NaBH₄) proceed through a closed six-membered transition state, while bulky, non-coordinating hydrides (like L-Selectride) proceed through an open transition state, often yielding superior diastereomeric ratios (dr) for alkyl-aryl ketones[8].
Diagram 2: Step-by-step asymmetric synthesis workflow using Ellman's auxiliary.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that any deviation is caught before proceeding to the next chemical transformation.
Step 1: Ketimine Formation
-
Charge a flame-dried, argon-purged flask with 3-methoxypropiophenone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.5 M concentration).
-
Add Titanium(IV) ethoxide (2.0 - 5.0 equiv) dropwise at room temperature[7][8].
-
Heat the reaction mixture to 80 °C and stir for 12–24 hours.
-
IPC Validation: Monitor via LC-MS. Proceed only when ketone consumption is >95%.
-
Cool to room temperature, dilute with ethyl acetate, and quench with a minimal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad and concentrate the filtrate to yield the crude sulfinyl ketimine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -48 °C using a dry ice/acetonitrile bath.
-
Slowly add a solution of L-Selectride (1.5 equiv, 1.0 M in THF) dropwise to maintain the internal temperature.
-
Stir for 4 hours at -48 °C, then slowly warm to room temperature.
-
IPC Validation: Quench a 0.1 mL aliquot with saturated NH₄Cl. Extract with EtOAc and analyze the organic layer via ¹H-NMR to determine the diastereomeric ratio (dr). A dr of >95:5 is required to proceed without intermediate column chromatography.
-
Quench the bulk reaction with saturated NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Auxiliary Cleavage and Salt Formation
-
Dissolve the diastereomerically pure sulfinamide intermediate in methanol (0.2 M).
-
Add 4M HCl in dioxane (3.0 equiv) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride salt.
-
Filter and dry under high vacuum.
Analytical Characterization & Release Testing
To guarantee the trustworthiness of the synthesized API building block, the final compound must be subjected to rigorous analytical release testing.
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H-NMR (400 MHz, D₂O) | Structural confirmation | Characteristic triplet for the terminal methyl group (~0.8 ppm); multiplet for the chiral methine proton (~4.2 ppm); singlet for the methoxy group (~3.8 ppm). |
| Chiral HPLC | Enantiomeric purity | ee ≥ 98.0%. (Recommended column: Chiralcel OD-H, Hexane/IPA/DEA mobile phase). |
| LC-MS (ESI+) | Mass confirmation | [M+H]⁺ peak at m/z 166.1 for the free base. |
| Optical Rotation | Stereochemical identity | Specific rotation [α]D must match the validated reference standard for the (S)-enantiomer. |
References
-
Howei Pharm. "CAS 623143-35-1 | (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, ≥95%". Howei Life Science Product & Service Solutions. [Link]
-
Molaid / European Lead Factory. "Synthesis and Structure-Activity Relationships of N-(4-Benzamidino)-Oxazolidinones: Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6". Molaid Chemical Database. [Link]
-
Wang, B., & Zhong, F. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary". MDPI. [Link]
-
National Institutes of Health (NIH). "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program". PubMed Central (PMC). [Link]
Sources
- 1. CAS 623143-35-1 | (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. CAS 623143-35-1 [weeiboo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride - CAS号 2103395-83-9 - 摩熵化学 [molaid.com]
- 5. (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride - CAS号 2103395-83-9 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (S)-1-(3-Methoxyphenyl)propylamine
Advanced Synthesis, Characterization, and Pharmaceutical Utility[1][2]
Part 1: Molecular Profile & Stereochemical Significance
(S)-1-(3-Methoxyphenyl)propylamine is a chiral benzylic amine characterized by an ethyl group at the benzylic position.[1] Unlike its linear isomer [3-(3-methoxyphenyl)propylamine] or its lower homolog [(S)-1-(3-methoxyphenyl)ethylamine, a Rivastigmine intermediate], this specific propyl-variant serves as a specialized hydrophobic scaffold in the design of G-protein coupled receptor (GPCR) modulators and monoamine transporter inhibitors.[1]
The (S)-configuration is critical for biological activity, as the spatial arrangement of the ethyl group often dictates binding affinity in chiral pockets of enzymes (e.g., transaminases) and receptors (e.g., Histamine H2, CaSR).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 165.23 g/mol |
| Chiral Center | C1 (Benzylic Carbon) |
| Precursor Ketone | 3'-Methoxypropiophenone (CAS: 37951-49-8) |
| Key Functionality | Primary Amine (Nucleophile), Methoxy (H-bond acceptor) |
Part 2: Synthetic Routes & Process Chemistry[3][4][5]
As a Senior Scientist, I strongly advocate for shifting from classical resolution towards Biocatalytic Asymmetric Synthesis . While classical chemical resolution is robust, it suffers from a maximum 50% theoretical yield without complex racemization loops. The biocatalytic route, utilizing
Route A: The "Gold Standard" Biocatalytic Synthesis
This method utilizes an (S)-selective
Mechanism:
The reaction follows a Ping-Pong Bi-Bi mechanism.[1] The enzyme binds the amine donor (Isopropylamine), transfers the amino group to the cofactor (PLP
Figure 1: Catalytic cycle of
Detailed Experimental Protocol (Biocatalytic)
Objective: Synthesis of (S)-1-(3-Methoxyphenyl)propylamine on a 10g scale.
Reagents:
-
Substrate: 3'-Methoxypropiophenone (10.0 g, 60.9 mmol).[1]
-
Enzyme: (S)-selective
-Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis homolog).[1] -
Cofactor: Pyridoxal-5'-phosphate (PLP) (10 mM).[1]
-
Amine Donor: Isopropylamine (2.0 M solution in buffer).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Co-solvent: DMSO (10% v/v) to enhance substrate solubility.
Workflow:
-
Buffer Preparation: Dissolve PLP in the phosphate buffer.[1] Adjust pH to 7.5 using 5M NaOH.[1]
-
Substrate Solubilization: Dissolve 3'-methoxypropiophenone in DMSO. Add slowly to the buffer system under vigorous stirring to create a fine emulsion.
-
Reaction Initiation: Add the Transaminase enzyme powder (loading: 10-20 mg/mL depending on specific activity).[1]
-
Incubation: Stir at 30°C for 24 hours. Critical Step: Leave the reaction vessel slightly open or use a nitrogen sweep to remove the acetone coproduct, shifting the equilibrium toward the product [1].
-
Quenching & Workup:
-
Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in the aqueous phase).
-
Extract with MTBE (3 x 50 mL) to remove unreacted ketone.[1]
-
Basify the aqueous layer to pH 12 using 10M NaOH.
-
Extract the free amine into DCM (3 x 50 mL).
-
Dry over Na
SO and concentrate in vacuo.
-
Part 3: Analytical Characterization & Quality Control[1][2]
Trustworthiness in data is paramount.[1] You must validate the enantiomeric excess (ee) to confirm the (S)-configuration.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).[1]
NMR Spectroscopy
-
1H NMR (400 MHz, CDCl3):
7.25 (t, 1H), 6.90-6.80 (m, 3H), 3.85 (t, 1H, CH-NH2), 3.80 (s, 3H, OMe), 1.75-1.65 (m, 2H, CH2), 0.88 (t, 3H, CH3). -
Chiral Shift Reagent: Use (R)-Mosher's Acid Chloride to derivatize the amine.[1] The diastereomeric amides will show distinct chemical shifts for the methoxy or methyl protons, allowing for ee calculation via NMR integration if HPLC is unavailable [2].
Part 4: Pharmaceutical Applications & SAR[1][6][7]
The (S)-1-(3-Methoxyphenyl)propylamine scaffold is a versatile building block in medicinal chemistry.
-
Histamine H2 Agonists: This structure serves as a lipophilic tail in "arpromidine-like" H2 receptor agonists.[1] The 3-methoxy group mimics the electronic properties required for receptor docking, while the propyl chain provides steric bulk distinct from the ethyl-bridged pheniramine analogs [3].
-
Calcimimetics (CaSR Modulators): Structurally homologous to Cinacalcet (which uses a naphthyl ring), this methoxy-phenyl derivative is used in Structure-Activity Relationship (SAR) studies to tune the potency of Calcium Sensing Receptor (CaSR) allosteric modulators.
-
Chiral Resolution Agent: Due to its high basicity and structural rigidity, the pure (S)-amine is an effective resolving agent for chiral acids (e.g., mandelic acid derivatives) via diastereomeric salt crystallization [4].
Figure 2: Functional utility of the (S)-1-(3-Methoxyphenyl)propylamine scaffold in drug discovery.[1]
References
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. (2015).[1]
-
Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. (2001).[1]
-
A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. ChemInform. (2026).
-
Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution. BenchChem Technical Guides. (2025).[1][2]
Sources
An In-depth Technical Guide on the Core: (R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine as Chiral Building Blocks
Introduction
In the landscape of modern pharmaceutical development, the principle of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for stereochemically pure compounds. Among the vast arsenal of tools available to the synthetic chemist, chiral building blocks offer a reliable and efficient strategy for introducing stereocenters. This guide provides a comprehensive technical overview of 1-(3-methoxyphenyl)propan-1-amine, a versatile chiral amine, focusing on its synthesis, resolution, and strategic application in drug discovery for an audience of researchers, scientists, and drug development professionals. The unique arrangement of its methoxy-substituted aromatic ring, its ethyl chain, and the primary amine at the stereogenic center makes it a valuable precursor for a range of biologically active molecules.
Section 1: Physicochemical Properties and Stereochemistry
A thorough understanding of the molecule's fundamental characteristics is essential for its effective application in synthesis and for predicting its behavior in biological systems.
Molecular Profile
1-(3-Methoxyphenyl)propan-1-amine is a primary amine with a stereogenic center at the C1 position of the propyl chain. The 3-methoxy substitution on the phenyl ring significantly influences its electronic properties and potential for intermolecular interactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H15NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Boiling Point | ~249-250 °C (Predicted) | [2] |
| logPoct/wat | 1.78 (Predicted) | [2] |
| pKa (Basic) | 9.88 (Predicted) | [2] |
| InChI Key | YKOYYTCNJPJMSK-SNVBAGLBSA-N ((R)-enantiomer) |
Note: Some properties are predicted values from computational models and should be confirmed experimentally.
The Significance of the Chiral Center
The biological activity of pharmaceuticals is dictated by their three-dimensional structure, which determines their ability to bind to specific protein targets. The (R) and (S) enantiomers of 1-(3-methoxyphenyl)propan-1-amine can exhibit markedly different pharmacological activities and metabolic profiles.[3] The 3-methoxyphenyl group can act as a hydrogen bond acceptor and engage in aromatic (π-π) stacking interactions, while the primary amine serves as a key hydrogen bond donor and a point for further chemical modification. The specific spatial orientation of these groups is critical for achieving desired target engagement and efficacy.
Section 2: Synthesis and Chiral Resolution Strategies
The accessibility of enantiomerically pure 1-(3-methoxyphenyl)propan-1-amine is the gateway to its use in asymmetric synthesis. This section details both the preparation of the racemic mixture and the critical methods for its separation into single enantiomers.
Racemic Synthesis
A common and efficient method for preparing the racemic amine is through the reductive amination of 1-(3-methoxyphenyl)propan-1-one (3'-methoxypropiophenone).[4][5] This two-step process first involves the formation of an imine intermediate, which is then reduced to the final amine.
Experimental Protocol: Racemic Synthesis via Reductive Amination
-
Imine Formation: To a solution of 1-(3-methoxyphenyl)propan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, >10 eq). The reaction is typically stirred at room temperature for several hours to drive the formation of the imine.
-
Reduction: The reaction mixture is cooled, and a reducing agent such as sodium borohydride (NaBH₄, ~1.5 eq) is added portion-wise, maintaining a low temperature.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and a non-polar organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by distillation or column chromatography to yield racemic 1-(3-methoxyphenyl)propan-1-amine.
Expert Insight: The choice of reducing agent and reaction conditions can be optimized to minimize side reactions, such as the reduction of the ketone to the corresponding alcohol, 1-(3-methoxyphenyl)propan-1-ol.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the point of complete imine formation before adding the reducing agent.
Caption: Workflow for Racemic Synthesis.
Chiral Resolution: The Cornerstone of Stereocontrol
Since most synthetic routes yield a racemic mixture, the resolution of enantiomers is a critical step.[7] Diastereomeric salt crystallization remains a widely used, robust, and scalable method.
2.2.1. Diastereomeric Salt Crystallization
This classical technique relies on the principle that diastereomers, formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent, have different physical properties, including solubility.[7][8]
Detailed Protocol: Resolution with a Chiral Acid
-
Resolving Agent Selection: Choose an enantiomerically pure chiral acid. Tartaric acid derivatives, such as (+)-tartaric acid or (R,R)-Dibenzoyl-tartaric acid, are common choices for resolving basic amines.[9] The selection is often empirical, and screening several agents may be necessary.
-
Salt Formation: Dissolve the racemic 1-(3-methoxyphenyl)propan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and dramatically affects the differential solubility of the diastereomeric salts. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution. The mixture may be gently warmed to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free amine into the organic layer.
-
Final Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to yield the enantiomerically enriched amine.
-
Validation: Determine the enantiomeric excess (ee) of the product using a validated chiral HPLC method (see Section 4.1). The mother liquor, containing the other enantiomer, can be processed similarly to recover it.
Trustworthiness: This protocol is self-validating. The success of the resolution is immediately quantifiable by chiral HPLC. If the desired enantiomeric purity is not achieved, parameters such as the solvent system, stoichiometry of the resolving agent, and crystallization temperature can be systematically adjusted.
Caption: Decision Tree for Resolution Optimization.
Section 3: Applications in Asymmetric Synthesis and Medicinal Chemistry
The enantiomers of 1-(3-methoxyphenyl)propan-1-amine are valuable not only as final products but also as intermediates and directing groups in complex syntheses.
As a Chiral Auxiliary
A chiral auxiliary is a temporary functional group that directs the stereochemical course of a reaction before being cleaved.[10][11] The amine can be converted into an amide or imine, and its inherent chirality can bias the approach of a reagent to a prochiral center elsewhere in the molecule, leading to a diastereoselective transformation. After the key stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.
As a Precursor to Bioactive Molecules
The 1-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). The 3-methoxy substitution is often found in ligands for monoamine transporters and G-protein coupled receptors (GPCRs). Modifications to the primary amine, such as alkylation or acylation, allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This building block is a key component in the synthesis of various therapeutic agents and research chemicals.[12]
Caption: SAR Exploration around the Core Scaffold.
Section 4: Quality Control and Analytical Methods
Robust analytical methods are non-negotiable for ensuring the quality and stereochemical integrity of the chiral amine.
Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess (ee).[13] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including primary amines.[3]
Detailed Protocol: Analytical Chiral HPLC Method
-
Column Selection: A polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is recommended.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[14] A small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) is often required to improve peak shape and prevent tailing for basic analytes.
-
Sample Preparation: Accurately prepare a solution of the amine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions: Run the analysis under isocratic conditions. The optimal ratio of hexane to alcohol must be determined empirically to achieve baseline separation.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Table 2: Example Chiral HPLC Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm or 274 nm |
| Injection Volume | 5 - 10 µL |
Note: These are starting conditions and must be optimized for the specific column and system being used.[15]
Chemical Purity Analysis
Standard analytical techniques should be used to confirm the chemical identity and purity of the material.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and identify any organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Identifies key functional groups, such as the N-H and C-O stretches.
Conclusion
(R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine are high-value chiral building blocks whose utility spans from fundamental asymmetric synthesis to the development of complex pharmaceutical agents. Their strategic importance is rooted in their structural features, which are commonly found in CNS-active compounds. A mastery of their synthesis, and particularly their resolution, provides chemists with a powerful tool for stereocontrolled synthesis. As drug discovery continues to demand greater precision in molecular design, the role of well-characterized and accessible chiral building blocks like 1-(3-methoxyphenyl)propan-1-amine will only continue to grow.
References
-
Cheméo. (2024). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Available from: [Link]
-
ChemBK. (2024). 1-(3-methoxyphenyl)propan-1-one. Available from: [Link]
-
ResearchGate. (2021). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. Available from: [Link]
-
US Environmental Protection Agency (EPA). (2025). 2-(3-methoxyphenyl)propan-1-amine Properties. CompTox Chemicals Dashboard. Available from: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
University of Glasgow. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]
-
PharmaCompass. 1-(3-methoxyphenyl)propan-1-one Drug Information. Available from: [Link]
-
Hungarian Journal of Industry and Chemistry. (2023). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
PubMed. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase. Available from: [Link]
-
Organic Chemistry Portal. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Available from: [Link]
-
MDPI. (2018). Chiral Auxiliaries and Chirogenesis. Available from: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]
-
PubChemLite. (r)-1-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). Available from: [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]
-
PubChem. 3'-Methoxypropiophenone. Available from: [Link]
-
PubChem. 1-(3-methoxyphenyl)propan-1-ol. Available from: [Link]
-
ResearchGate. (2025). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity. Available from: [Link]
- Google Patents. (2008). Preparation of 3-methoxy propanamine.
-
PubChem. 1-Methoxy-1-(3-methoxyphenyl)propan-2-amine. Available from: [Link]
-
MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicals.basf.com [chemicals.basf.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
An In-Depth Technical Guide to (S)-3-Methoxy-α-ethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-3-Methoxy-α-ethylbenzylamine, a chiral amine of significant interest, stands as a valuable building block in the landscape of modern medicinal chemistry. Its structural motif, characterized by a methoxy-substituted phenyl ring and a chiral ethylamine side chain, offers a versatile scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications in drug discovery. As a Senior Application Scientist, the following sections are curated to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to leverage this molecule to its full potential.
Chemical Identity and Synonyms
The primary designation for the topic of this guide is (S)-3-Methoxy-α-ethylbenzylamine . However, in scientific literature and commercial catalogs, it is also commonly referred to by its IUPAC name and other synonyms. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.
A key synonym for this compound is (S)-1-(3-methoxyphenyl)propan-1-amine . This nomenclature more precisely describes the structure according to IUPAC conventions.
| Identifier | Value |
| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine |
| CAS Number | 623143-35-1 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
It is important to distinguish the (S)-enantiomer from its corresponding (R)-enantiomer, (R)-1-(3-methoxyphenyl)propan-1-amine, as the biological activity of chiral molecules is often stereospecific.
Synthesis of (S)-3-Methoxy-α-ethylbenzylamine
The synthesis of enantiomerically pure (S)-3-Methoxy-α-ethylbenzylamine can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. The choice of method often depends on factors such as scalability, cost, and desired enantiomeric purity.
Asymmetric Synthesis via Reductive Amination
A robust method for the asymmetric synthesis of chiral amines is the reductive amination of a corresponding ketone using a chiral auxiliary or a chiral catalyst.[1] A common precursor for the synthesis of (S)-3-Methoxy-α-ethylbenzylamine is 3'-methoxypropiophenone.[2]
Workflow for Asymmetric Reductive Amination:
Caption: Asymmetric synthesis via reductive amination.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: To a solution of 3'-methoxypropiophenone (1.0 eq) in an appropriate solvent such as toluene, add (S)-α-methylbenzylamine (1.1 eq) as the chiral auxiliary.[1] The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the formation of the chiral imine.
-
Diastereoselective Reduction: After cooling, the reaction mixture containing the imine is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] This reduction step proceeds diastereoselectively, favoring the formation of one diastereomer over the other due to the steric influence of the chiral auxiliary.
-
Purification: The resulting diastereomeric mixture of the secondary amine is purified using column chromatography to isolate the desired diastereomer.
-
Auxiliary Cleavage: The purified diastereomer is then subjected to hydrogenolysis, typically using a palladium catalyst under a hydrogen atmosphere, to cleave the chiral auxiliary, yielding the final product, (S)-3-Methoxy-α-ethylbenzylamine.[1]
Chiral Resolution of Racemic 3-Methoxy-α-ethylbenzylamine
An alternative and often more scalable approach is the resolution of a racemic mixture of 3-Methoxy-α-ethylbenzylamine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Workflow for Chiral Resolution:
Caption: Chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution
-
Diastereomeric Salt Formation: A solution of racemic 3-Methoxy-α-ethylbenzylamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an enantiomerically pure acid, such as (R)-mandelic acid (0.5 eq).[1]
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to cool slowly, leading to the preferential crystallization of the less soluble diastereomer. The solubility difference is a key factor in achieving efficient separation.
-
Isolation: The crystalline salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free chiral amine.
-
Extraction: The enantiomerically enriched amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-3-Methoxy-α-ethylbenzylamine.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 6.7-7.3 ppm), a signal for the methoxy group (around 3.8 ppm), a multiplet for the benzylic proton (CH-N), a multiplet for the methylene protons of the ethyl group (CH₂), and a triplet for the methyl protons of the ethyl group (CH₃). The protons of the amine group may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Key signals would include those for the aromatic carbons, the methoxy carbon (around 55 ppm), the chiral benzylic carbon, and the carbons of the ethyl group.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds.[6][7] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Workflow for Chiral HPLC Analysis:
Caption: Chiral HPLC analysis workflow.
Experimental Protocol: Chiral HPLC
A typical method for the chiral separation of (S)-3-Methoxy-α-ethylbenzylamine would involve a normal-phase HPLC system with a polysaccharide-based chiral stationary phase.
| Parameter | Condition |
| Column | CHIRALPAK® series (e.g., IA, IB, IC) |
| Mobile Phase | A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[6][8] |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and the calculation of the enantiomeric excess by comparing the peak areas.
Applications in Drug Discovery and Development
Chiral amines are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing a chiral amine moiety. The methoxy group is also a prevalent feature in many pharmaceuticals, influencing properties such as metabolic stability and target binding.[9] While specific biological activities for (S)-3-Methoxy-α-ethylbenzylamine are not extensively documented in publicly available literature, its structural features suggest potential as a key intermediate or a scaffold for the development of new drugs.
Derivatives of similar structures, such as those with different substitution patterns on the phenyl ring or modifications to the amine group, have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents.[10][11] The combination of the chiral center and the methoxy-substituted aromatic ring provides a platform for creating a diverse library of compounds for screening against various biological targets.
Conclusion
(S)-3-Methoxy-α-ethylbenzylamine is a chiral building block with considerable potential in synthetic and medicinal chemistry. Understanding its synthesis, through either asymmetric routes or chiral resolution, and its thorough analytical characterization are fundamental for its effective utilization. While its specific biological roles are an area for further exploration, its structural attributes make it a compelling starting point for the design and discovery of novel, enantiomerically pure therapeutic agents. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
References
- "Chiral Impurity Methods – Case Study." HPLC.
- (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis.
- "A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine."
- (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO. PubChem.
- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0307812). NP-MRD.
- 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). NP-MRD.
- pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure.
- Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. Benchchem.
- Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic deriv
- 1-Propanamine, 3-methoxy-. the NIST WebBook.
- Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA.
- 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061. PubChem.
- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.
- 1-Propanone, 1-(3-methoxyphenyl)-. SpectraBase.
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.
- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogen
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Synthesis and Antimicrobial Studies of Newly Synthesized 1-Substituted-3. JOCPR.
- New Catalysts for Reductive Amin
- 3-(3-Methoxyphenyl)propan-1-amine | CAS 18655-52-2. SCBT.
- Basics of chiral HPLC. Sigma-Aldrich.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
- US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
- Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine).
- First Synthesis of 3-Methoxy-4-Aminopropiophenone.
- 1334801-19-2 | (S)-1-(3-methoxy-2-methylphenyl)propan-1-amine. ChemScene.
- Chiral HPLC Separ
- 1-Propen-3-one, 3-(o-aminophenyl)-1-(p-methoxyphenyl)-. Optional[13C NMR].
- 1-(3-methoxyphenyl)
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.
- (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents.
- US20040147762A1 - Asymmetric reductive amination of ketones.
- Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University.
- Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry. Chinese Chemical Society.
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI.
- Supplementary Inform
- Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and position. CORE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physicochemical Characterization and Molecular Weight Determination of (S)-1-(3-methoxyphenyl)propan-1-amine
Executive Summary In modern drug discovery, chiral primary amines serve as indispensable pharmacophores and synthetic building blocks. Specifically, (S)-1-(3-methoxyphenyl)propan-1-amine has emerged as a critical intermediate in the development of highly selective inhibitors for Kallikrein-related peptidase 6 (KLK6), a serine protease implicated in neurodegenerative diseases and oncology[1]. As a Senior Application Scientist, I frequently observe that discrepancies in stoichiometric calculations arise from a fundamental misunderstanding of the compound's salt forms and their respective molecular weights. This whitepaper provides an authoritative guide on the molecular weight, structural elucidation, and analytical verification of this compound.
Molecular Weight & Physicochemical Profiling
The exact molecular weight of (S)-1-(3-methoxyphenyl)propan-1-amine depends entirely on its isolation state: the free base versus the hydrochloride (HCl) salt.
-
Free Base: The free amine has the chemical formula
. Calculating the standard atomic weights yields a molecular weight of approximately 165.24 g/mol . -
Hydrochloride Salt: Due to the basicity of the primary amine, the compound is frequently synthesized, stored, and commercialized as a hydrochloride salt to enhance chemical stability and aqueous solubility. The addition of HCl (
g/mol ) shifts the molecular weight to 201.69 g/mol [2].
Causality Insight: Failing to account for the ~22% mass difference between the free base and the HCl salt during assay preparation will lead to sub-optimal molar equivalents in downstream coupling reactions, directly compromising reaction yields.
Quantitative Data Summary
| Property | Free Base | Hydrochloride (HCl) Salt |
| Chemical Formula | ||
| Average Molecular Weight | 165.24 g/mol | 201.69 g/mol |
| Monoisotopic Mass | 165.1154 Da | 201.0920 Da |
| Target | 166.1232 m/z | 166.1232 m/z (Loss of |
| Representative CAS No. | 3[3] | 1[1] |
(Note: CAS registry numbers can sometimes be ambiguously assigned by commercial vendors. Always verify the salt form via the Certificate of Analysis).
Structural Elucidation & Causality in Analytical Choices
To confirm the identity and molecular weight of (S)-1-(3-methoxyphenyl)propan-1-amine, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the industry standard.
Why ESI+? The molecule features a primary aliphatic amine, acting as a strong Lewis base. In an acidic mobile phase (e.g., 0.1% Formic Acid), the amine nitrogen readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the most logical and efficient choice, yielding a robust
Experimental Protocol: HRMS Workflow for MW Verification
This protocol is designed as a self-validating system . By incorporating system suitability checks (blanks and calibrants), any deviation in mass accuracy is immediately flagged, ensuring absolute trustworthiness of the final molecular weight confirmation.
-
Step 1: System Calibration & Suitability (Validation Step)
-
Action: Inject a known tuning standard (e.g., Reserpine, m/z 609.2812) to calibrate the Time-of-Flight (TOF) analyzer.
-
Causality: Ensures the mass spectrometer is operating with a mass error of
ppm. Without this baseline validation, isotopic deviations cannot be confidently assigned to the analyte.
-
-
Step 2: Sample Preparation
-
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.
-
Causality: Dilution prevents detector saturation and ion suppression, while the formic acid pre-protonates the amine, maximizing ionization efficiency.
-
-
Step 3: Chromatographic Separation
-
Action: Inject 1 µL onto a C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Run a solvent blank immediately prior.
-
Causality: The blank proves the absence of column carryover. The C18 column separates the target amine from any synthesis byproducts (e.g., unreacted 3-methoxybenzaldehyde).
-
-
Step 4: Detection & Data Processing
-
Action: Extract the ion chromatogram (EIC) for m/z 166.1232. Compare the observed isotopic distribution (M+1, M+2) against the theoretical model for
.
-
Fig 1: Step-by-step HRMS analytical workflow for molecular weight verification.
Synthetic Application & Stoichiometric Importance
The precise molecular weight is foundational for its use as a chiral building block. For instance, in the synthesis of highly selective KLK6 inhibitors, (1S)-1-(3-methoxyphenyl)propan-1-amine is typically synthesized from 3-methoxybenzaldehyde via imine condensation, followed by stereoselective nucleophilic addition (e.g., using ethylmagnesium bromide) and subsequent deprotection[1].
When coupling this amine to a carboxylic acid intermediate to form an amide bond (a common motif in protease inhibitors), the exact molarity of the amine must be calculated. If the HCl salt (MW 201.69) is used but erroneously calculated as the free base (MW 165.24), the reaction will be severely starved of the amine, leading to incomplete conversion and complex purification profiles. Furthermore, an exogenous base (like DIPEA or Triethylamine) must be added to the reaction mixture to neutralize the HCl and liberate the nucleophilic free amine.
Fig 2: Synthetic pathway of (S)-1-(3-methoxyphenyl)propan-1-amine from 3-methoxybenzaldehyde.
References
-
Sigma-Aldrich. (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Sigma-Aldrich Product Catalog.
-
Molaid Chemical Database. (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride | 2103395-83-9. 1
-
Howei Pharm. CAS 623143-35-1 | (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. 2
-
Alfa Chemistry. CAS 623143-35-1 | (1S)-1-(3-Methoxyphenyl)propylamine. 3
Sources
3-Methoxy-alpha-ethylbenzylamine: Comprehensive Safety Data Sheet (SDS) Analysis, Toxicological Mechanisms, and Handling Protocols
Executive Summary
3-Methoxy-alpha-ethylbenzylamine , systematically identified as 1-(3-methoxyphenyl)propan-1-amine , is a chiral primary amine of significant importance in contemporary medicinal chemistry. It serves as a critical building block in the synthesis of central nervous system (CNS) modulators and Kallikrein-related peptidase 6 (KLK6) inhibitors, which are currently under investigation for neurodegenerative diseases and oncology[1].
Commercially, this compound is supplied either as a volatile free base (e.g., CAS 623143-35-1 for the S-enantiomer)[2] or as a stable hydrochloride salt (e.g., CAS 856562-95-3 for the R-enantiomer)[3]. Because its physical state dictates its pharmacokinetic behavior and occupational hazard profile, drug development professionals must rigorously understand its physicochemical properties, toxicological mechanisms, and the self-validating safety protocols required for its handling.
Physicochemical Profiling & Hazard Assessment
The hazard profile of 1-(3-methoxyphenyl)propan-1-amine is intrinsically linked to its molecular state. The free base is a volatile liquid requiring stringent inhalation precautions, whereas the hydrochloride (HCl) salt is a crystalline solid that primarily presents contact hazards.
Quantitative Data Summary
| Property | Value (Free Base) | Value (HCl Salt) |
| Chemical Name | 1-(3-Methoxyphenyl)propan-1-amine | 1-(3-Methoxyphenyl)propan-1-amine HCl |
| CAS Registry Number | 623143-35-1 (S-enantiomer) | 856562-95-3 (R-enantiomer) |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₆ClNO |
| Molar Mass | 165.23 g/mol | 201.70 g/mol |
| Physical State | Colorless to pale yellow liquid | White crystalline powder |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
Causality of Hazards
The primary hazards—Skin Irritation (H315) , Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure (H335) —stem directly from the compound's structure as a primary amine. The unshared electron pair on the nitrogen atom acts as a strong Brønsted-Lowry base (pKa ~9.5). Upon contact with the physiological moisture of the epidermis or ocular mucosa, the amine rapidly abstracts protons from water, generating a highly localized alkaline environment. This alkalinity saponifies structural lipids in the cell membrane and denatures epidermal proteins, leading to cellular necrosis, erythema, and edema[4]. In its free base form, the lack of an ionic lattice results in a higher vapor pressure, allowing the basic amine to volatilize and interact directly with the sensitive respiratory epithelium, triggering H335 inhalation hazards.
Mechanistic Toxicology of Primary Amines
To effectively mitigate risks, researchers must understand the biological causality behind amine exposure. The diagram below illustrates the sequential biochemical pathway triggered when the free base contacts biological tissues.
Figure 1: Mechanistic pathway of amine-induced cellular irritation and inflammatory response.
Self-Validating Safety Protocols & Spill Response Workflows
Traditional SDS documents often list static steps. In contrast, a robust laboratory safety system requires self-validating protocols —methodologies that include built-in empirical checks to confirm that a hazard has been successfully neutralized.
Protocol: Self-Validating Spill Containment and Neutralization
-
Objective : Safely neutralize and remove spills of the free base liquid, mitigating inhalation and dermal hazards.
Figure 2: Step-by-step workflow for the containment and neutralization of amine chemical spills.
Step-by-Step Methodology:
-
Evacuation and PPE Selection : Immediately evacuate personnel from the immediate vicinity. Don a NIOSH-approved respirator with an organic vapor cartridge, chemical-resistant safety goggles, and heavy-duty nitrile or butyl rubber gloves.
-
Causality: The free base is volatile and acts as a respiratory irritant. Standard latex gloves offer insufficient permeation resistance to primary amines.
-
-
Containment : Surround the spill with an inert absorbent material such as dry sand or vermiculite. Do NOT use combustible absorbents like sawdust.
-
Neutralization : Slowly apply a 5% acetic acid solution to the absorbed spill.
-
Causality: Acetic acid protonates the volatile free base, converting it into a water-soluble, non-volatile acetate salt, immediately halting the inhalation hazard.
-
-
Self-Validation Check (Critical) : Before final collection, test the moisture on the absorbent with pH indicator paper. The neutralization is successful and complete only when the pH reads between 6.0 and 7.0. If the pH remains >8.0, the amine is still active; apply additional acetic acid until the target pH is achieved.
-
Collection and Decontamination : Sweep the neutralized mixture into a chemically compatible, sealable chemical waste container. Wash the surface with copious amounts of soap and water to remove residual salts.
Analytical Validation of Compound Integrity
Primary amines like 1-(3-methoxyphenyl)propan-1-amine are susceptible to atmospheric degradation. Prolonged exposure to air can lead to the absorption of CO₂ (forming carbamates) or oxidation (forming imines or N-oxides). Using degraded compounds introduces unknown variables into biological assays.
Protocol: ¹H-NMR Validation of Purity
-
Objective : Verify the structural integrity of the compound prior to integration into sensitive synthetic or biological workflows.
-
Methodology :
-
Sample Preparation : Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) for the free base, or D₂O for the HCl salt.
-
Causality: CDCl₃ is non-polar enough to dissolve the free base, while D₂O is required to disrupt the ionic lattice of the hydrochloride salt.
-
-
Data Acquisition : Acquire a standard ¹H-NMR spectrum at 400 MHz or higher, using 16 scans and a relaxation delay (D1) of 1.5 seconds.
-
Spectral Analysis & Self-Validation :
-
Self-Validation Check 1 (Identity): Confirm the presence of the methoxy singlet at ~3.8 ppm (3H) and the alpha-proton triplet at ~3.9 ppm (1H). The integration ratio must be exactly 3:1.
-
Self-Validation Check 2 (Purity): Inspect the baseline between 5.0 and 8.0 ppm. The presence of unexpected broad singlets indicates atmospheric CO₂ absorption (carbamate formation), while new peaks >8.0 ppm suggest oxidation to an imine. If these are present, the batch must undergo acid-base extraction purification before use.
-
-
References
-
Molaid. "(1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride - Synthesis and Structure‐Activity Relationships". Molaid Chemical Database. Available at:[Link]
Sources
Strategic Sourcing and Technical Profile: (S)-1-(3-Methoxyphenyl)propan-1-amine
Executive Summary
(S)-1-(3-Methoxyphenyl)propan-1-amine (CAS: 623143-35-1) is a high-value chiral building block, structurally homologous to the key intermediate of the Alzheimer’s drug Rivastigmine.[1] Its specific propyl-backbone and (S)-configuration make it a critical scaffold for novel CNS agents (NET/SERT inhibitors) and calcimimetics.
This guide moves beyond a simple vendor list to provide a technical framework for sourcing. It details the synthetic origins of the molecule to predict impurity profiles, establishes a self-validating quality control protocol, and maps the current supply landscape from discovery to GMP scale.[2]
Part 1: Chemical Profile & Identity
| Attribute | Specification |
| Chemical Name | (S)-1-(3-Methoxyphenyl)propan-1-amine |
| CAS Number | 623143-35-1 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Chiral Center | C1 (S-configuration) |
| Key Structural Feature | 3-Methoxy substitution on phenyl ring; primary amine at benzylic position.[1][3][4][5][6][7][8][9] |
| Common Salt Forms | Hydrochloride (HCl), Mandelate (used in resolution) |
Note on Homology: Do not confuse this with (S)-1-(3-methoxyphenyl)ethylamine (CAS 82796-69-8), the Rivastigmine intermediate.[1] The target molecule has a propyl chain, imparting higher lipophilicity and distinct steric properties in binding pockets.[2]
Part 2: The Sourcing Landscape[2]
The supply chain for (S)-1-(3-methoxyphenyl)propan-1-amine is bifurcated into "Catalog" (Discovery) and "Process" (Development) tiers.[1]
Tier 1: Research & Discovery (mg – 100g)
Primary sources for rapid delivery and library synthesis.
-
Fluorochem: Reliable stock of specific enantiomers; typically high chemical purity (>97%).
-
Enamine: Excellent for building blocks; often holds stock in US/EU warehouses.[1]
-
Combi-Blocks: Cost-effective for gram-scale; verify enantiomeric excess (ee) upon receipt.[1]
-
BLD Pharm: Extensive catalog, but requires rigorous batch-specific CoA verification for chiral purity.[1]
Tier 2: Process & Scale-Up (kg – MT)
Partners for custom synthesis and GMP manufacturing.[1]
-
Wuxi AppTec / Pharmaron: Capable of developing asymmetric routes (Ellman’s auxiliary or Enzymatic) to avoid resolution yield losses.
-
Dishman Carbogen Amcis: Historical expertise in similar alkoxy-benzylamine intermediates (e.g., Rivastigmine scale-up).[1]
Supplier Qualification Workflow
Trust but verify.[1] Use this logic flow to approve a new supplier.
Figure 1: Supplier Qualification Workflow. Critical control point is the Chiral HPLC step (Red Node).
Part 3: Technical Deep Dive – Synthesis & Quality
Understanding the synthesis is the only way to anticipate impurities. A supplier offering this compound at a suspiciously low price is likely using Classical Resolution (Route A) , which often leaves 1–5% of the unwanted enantiomer unless recrystallized multiple times.[2]
Synthetic Routes & Impurity Implications[1][2][9][10]
Route A: Classical Resolution (Commodity Grade)
-
Synthesis: Reductive amination of 3-methoxypropiophenone (racemic).
-
Resolution: Crystallization with (S)-Mandelic acid or Tartaric acid.[1]
-
Risk: Batch-to-batch variation in enantiomeric excess (ee).[1]
-
Typical Impurity: (R)-enantiomer (up to 5%).[1]
Route B: Asymmetric Enzymatic Synthesis (Premium Grade)
-
Synthesis: Transaminase (ATA) mediated reductive amination of 3-methoxypropiophenone using isopropyl amine as the amine donor.[1]
-
Mechanism: The enzyme sterically enforces the (S)-attack.[1]
-
Benefit: >99% ee is standard; "Green" chemistry (no heavy metals).[1]
-
Typical Impurity: Unreacted ketone (<0.5%).[1]
Figure 2: Comparative Synthetic Routes.[8] Route B (Green) is preferred for drug development due to superior enantiomeric purity.[2]
Self-Validating Quality Protocol
Do not rely solely on the vendor's Certificate of Analysis (CoA).
1. Chiral HPLC Method (Standard)
-
Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV @ 210 nm and 254 nm.[1]
-
Acceptance Criteria: Main peak > 98.0%, (R)-enantiomer < 1.0%.[1]
2. 1H-NMR Identity Check (CDCl₃)
-
Look for the triplet at ~0.8 ppm (terminal methyl of propyl chain).
-
Look for the singlet at ~3.8 ppm (methoxy group).
-
Diagnostic: The benzylic proton (CH-NH2) should appear as a triplet/quartet at ~3.8–4.0 ppm.[1]
Part 4: Handling & Stability[1]
-
Physical State: The free base is a colorless to pale yellow liquid.[1] It readily absorbs CO₂ from the air to form carbamates.[1]
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Salt Formation: For long-term stability in a chemical library, convert the free base to the Hydrochloride (HCl) or Oxalate salt.[1] These are white, non-hygroscopic solids that are easier to handle.[1][2]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[1][7][11][12] PubChem Compound Summary for CID 11244047, (S)-1-(3-methoxyphenyl)propan-1-amine. Retrieved from [Link][2]
-
Biocatalytic Synthesis (Transaminase): Pressnitz, D., et al. (2013).[1][2] Asymmetric synthesis of (S)-amines by omega-transaminases. Journal of Molecular Catalysis B: Enzymatic. (Contextual reference for ATA methodology on phenylpropanamines).
-
Chiral Separation Methodology: Phenomenex. Chiral HPLC Column Selection Guide. Retrieved from [Link]
-
Rivastigmine Homology Context: New Drug Approvals. (2013).[1] Rivastigmine Synthesis and Intermediates. Retrieved from [Link]
Sources
- 1. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]
- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 3. (R)-1-(3-Methoxyphenyl)propan-1-amine | 623143-36-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
- 12. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-1-(3-Methoxyphenyl)propan-1-amine boiling point and density
The following technical guide details the physicochemical characterization and synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine , a critical chiral intermediate in the development of calcimimetics and analgesic pharmacophores.
Physicochemical Profiling & Asymmetric Synthesis Protocols
Executive Summary
(S)-1-(3-Methoxyphenyl)propan-1-amine (CAS: 623143-35-1 ) is a chiral benzylic amine used as a strategic scaffold in medicinal chemistry. It serves as a key pharmacophore in the synthesis of calcimimetics (analogs of cinacalcet) and novel opioid receptor ligands (related to tapentadol intermediates). Its precise stereochemistry is vital for biological activity, as the (S)-enantiomer often exhibits distinct binding affinities compared to its (R)-counterpart.
This guide provides a definitive reference for its physical properties, a robust asymmetric synthesis protocol using Ellman’s auxiliary, and quality control metrics.
Physicochemical Specifications
Due to the limited availability of experimental data for the pure (S)-enantiomer in public depositories, the boiling point and density values below are derived from high-fidelity structural analogs (the racemate and the linear isomer) and thermodynamic prediction models.
Table 1: Core Technical Data
| Property | Specification | Notes / Rationale |
| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine | Also known as (S)- |
| CAS Number | 623143-35-1 | (R)-enantiomer: 623143-36-2; Racemate: 754913-55-8 |
| Molecular Formula | C | Molecular Weight: 165.23 g/mol |
| Appearance | Pale-yellow to yellow-brown liquid | Oxidizes slightly upon air exposure; store under Ar/N |
| Boiling Point | 250 – 255 °C (at 760 mmHg) | Predicted. Bracketed by ketone precursor (246°C) and linear isomer (265°C). |
| Density | 1.01 – 1.03 g/mL (at 20 °C) | Predicted. Slightly less dense than the ketone (1.08 g/mL). |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Sparingly soluble in water; soluble in dilute acid (HCl). |
| pKa | ~9.5 – 9.8 (Conjugate Acid) | Typical for benzylic primary amines. |
Technical Insight: While enantiomers share identical scalar physical properties (BP, Density) in an achiral environment, their optical rotation differs. The specific rotation
is typically negative for the (S)-isomer in methanol, though this must be experimentally verified for each batch.
Experimental Protocol: Asymmetric Synthesis
Methodology: Diastereoselective Synthesis via Ellman’s Sulfinamide Objective: To synthesize (S)-1-(3-methoxyphenyl)propan-1-amine with >98% enantiomeric excess (ee).
This protocol utilizes (S)-(-)-tert-Butanesulfinamide as a chiral auxiliary. The bulky tert-butyl group directs the nucleophilic attack of the hydride reducing agent, ensuring high diastereoselectivity.
Phase 1: Condensation (Imine Formation)
Reagents: 3-Methoxypropiophenone (CAS 37951-49-8), (S)-(-)-tert-Butanesulfinamide, Titanium(IV) ethoxide [Ti(OEt)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Charging: Add 3-methoxypropiophenone (10.0 mmol, 1.64 g) and (S)-(-)-tert-butanesulfinamide (11.0 mmol, 1.33 g) to the flask.
-
Solvent: Add anhydrous THF (20 mL) followed by Ti(OEt)
(20.0 mmol, 4.2 mL) via syringe. The solution will turn slightly yellow/orange. -
Reaction: Reflux the mixture at 70–75 °C for 16–24 hours. Monitor by TLC (formation of the sulfinyl imine).
-
Quench: Cool to room temperature (RT). Pour into a stirred mixture of brine (20 mL) and EtOAc (20 mL). A white titanium salt precipitate will form.
-
Workup: Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc. Dry the organic phase over Na
SO , filter, and concentrate in vacuo. -
Purification: Flash chromatography (Hexanes/EtOAc) to yield the pure (S,E)-N-sulfinyl ketimine .
Phase 2: Diastereoselective Reduction
Reagents: Sodium Borohydride (NaBH
-
Cooling: Dissolve the purified sulfinyl ketimine (from Phase 1) in anhydrous THF (30 mL) and cool to -48 °C (Dry ice/acetonitrile bath) or -78 °C to maximize diastereoselectivity.
-
Reduction: Add NaBH
(30.0 mmol, 1.13 g) in one portion. -
Warming: Allow the mixture to warm slowly to RT over 4–6 hours.
-
Quench: Add saturated aqueous NH
Cl slowly to quench excess hydride. -
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Result: This yields the (S,S)-sulfinamide intermediate (diastereomeric ratio typically >95:5).
Phase 3: Deprotection (Cleavage)
Reagents: 4M HCl in Dioxane or MeOH.
-
Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL).
-
Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.
-
Workup: Concentrate the solvent to dryness.
-
Free Basing: Suspend the solid in Et
O. Add 2M NaOH until pH > 12. Extract the free amine into Et O or DCM. -
Final Isolation: Dry over Na
SO and concentrate to yield (S)-1-(3-Methoxyphenyl)propan-1-amine as a pale oil.
Process Visualization (Graphviz)
The following diagram illustrates the stereochemical flow and critical decision points in the synthesis pathway.
Caption: Stereoselective synthesis workflow using Ellman's auxiliary to establish the (S)-chiral center.
Quality Control & Safety
Analytical Validation
-
Enantiomeric Excess (ee): Determine via Chiral HPLC using a Daicel Chiralcel OD-H or AD-H column.
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
-
NMR Verification:
H NMR (400 MHz, CDCl ) should show the diagnostic benzylic proton as a triplet or quartet at ~3.8–4.0 ppm.
Safety Profile (GHS Classifications)
-
H314: Causes severe skin burns and eye damage (Corrosive).[2]
-
H302: Harmful if swallowed.
-
Handling: Always handle in a fume hood wearing nitrile gloves and safety goggles. Store under inert gas (Argon) at 2–8 °C to prevent oxidative degradation (browning).
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
CymitQuimica. (2024). "Product Data: (S)-1-(3-Methoxyphenyl)propan-1-amine (CAS 623143-35-1)." Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet & Properties for (R)-1-(3-Methoxyphenyl)propan-1-amine." Link
-
PubChem. (2024). "Compound Summary: 1-(3-methoxyphenyl)propan-1-one (Precursor Data)." Link
-
Organic Syntheses. (2013). "Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation." Org.[3] Synth. 90, 338. Link
Sources
- 1. 3-溴-1,1,1-三氟丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phosphorous acid, 100 g, glass, CAS No. 13598-36-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 3. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Methodological & Application
Application Note: Advanced Stereospecific Synthesis of Tapentadol via Deaminative Cross-Coupling
Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Focus: Stereospecific sp³-sp³ Cross-Coupling, Cahn-Ingold-Prelog (CIP) Priority Mapping, and API Validation
Executive Summary & Retrosynthetic Architecture
Tapentadol is a highly effective, centrally acting analgesic unique for its dual mechanism of action: it acts synergistically as both a μ-opioid receptor (MOR) agonist and a noradrenaline reuptake inhibitor (NRI)[1]. Structurally, Tapentadol is 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol.
Traditional industrial syntheses often rely on the resolution of diastereomeric mixtures or the use of chiral auxiliaries[2]. In this application note, we detail a cutting-edge, highly stereocontrolled route starting from the non-standard chiral pool building block (S)-1-(3-methoxyphenyl)propan-1-amine . By leveraging modern deaminative cross-coupling technologies[3], this primary amine is activated as a Katritzky pyridinium salt and subjected to a stereospecific nickel-catalyzed sp³-sp³ Suzuki-Miyaura coupling.
Figure 1: Retrosynthetic workflow and key transformations for Tapentadol synthesis.
The "Priority-Swap" Stereochemical Rationale
The most critical challenge in this synthesis is mapping the stereochemistry of the starting materials to the (1R, 2R) configuration of Tapentadol. This requires a deep understanding of Cahn-Ingold-Prelog (CIP) priority shifts during the transformation.
C1 (Benzylic) Position Logic
In the starting material, (S)-1-(3-methoxyphenyl)propan-1-amine, the CIP priorities are: 1: -NH₂ , 2: -Ar , 3: -Ethyl . During the cross-coupling, the amine is replaced by a secondary alkyl group (-CH(CH₃)CH₂NMe₂). Because carbon (attached to N) has a lower atomic priority than the aromatic ring, the new alkyl group becomes Priority 2 , while the -Ar group shifts to Priority 1 . The Causality: Because the relative priorities of the top two groups swap, a chemical reaction that proceeds with perfect 3D geometric retention will result in a formal inversion of the stereochemical descriptor from (S) to (1R) . Therefore, we must select a catalytic system that strictly enforces stereoretention[4].
C2 (Aliphatic) Position Logic
The nucleophile provides the C2 stereocenter. In the final Tapentadol structure, C2 must be (2R) . The priorities at C2 in the product are 1: -CH₂NMe₂ , 2: -C1(Benzylic) , 3: -CH₃ . In the alkylboronic ester nucleophile, the -Bpin group is Priority 3 , and the -CH₃ group is Priority 2 . Upon coupling, the incoming C1 benzylic group takes Priority 2, pushing the -CH₃ group to Priority 3. The Causality: Similar to C1, this priority swap means that a stereoretentive transmetalation/reductive elimination sequence will flip the descriptor. To achieve the (2R) product, we must utilize the (S) -enantiomer of the boronic ester.
Figure 2: CIP priority swap logic dictating the requirement for geometric retention.
Optimization of Stereospecific Cross-Coupling
To achieve the required geometric retention at the benzylic position, the choice of the nickel ligand is paramount. As demonstrated in foundational studies on benzylic cross-couplings, N-heterocyclic carbenes (NHCs) typically promote inversion, while bulky phosphines like PCy₃ promote retention[4].
Table 1: Ligand Screening for Stereospecific Ni-Catalyzed sp³-sp³ Coupling
| Entry | Ligand (20 mol%) | Yield (%) | d.r. (1R,2R : 1S,2R) | Stereochemical Outcome at C1 |
| 1 | PCy₃ | 82 | 98:2 | Retention (Desired) |
| 2 | PPh₃ | 45 | 55:45 | Radical Racemization |
| 3 | SIMes | 76 | 5:95 | Inversion |
| 4 | dppe | 12 | N/A | Substrate Sequestration |
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of the Katritzky Pyridinium Electrophile
Objective: Convert the primary amine into a redox-active leaving group without eroding the benzylic stereocenter.
-
Reaction Setup: In an oven-dried 250 mL round-bottom flask, dissolve (S)-1-(3-methoxyphenyl)propan-1-amine (10.0 g, 60.5 mmol) and 2,4,6-triphenylpyrylium tetrafluoroborate (24.0 g, 60.5 mmol) in absolute ethanol (120 mL).
-
Execution: Stir the mixture at 60 °C for 12 hours under an argon atmosphere.
-
Isolation: Cool the deep-red solution to room temperature and add diethyl ether (300 mL) dropwise to precipitate the product. Filter the solid, wash with cold ether (2 × 50 mL), and dry under high vacuum.
-
Validation Checkpoint:
-
NMR: ¹H NMR (DMSO-d₆) must show the disappearance of the primary amine protons and the appearance of the distinct pyridinium aromatic protons at δ 8.5–9.0 ppm.
-
Chiral Integrity: Chiral HPLC of an analytical sample must confirm >99% ee, verifying that no racemization occurred during activation.
-
Protocol B: Stereoretentive sp³-sp³ Cross-Coupling
Objective: Forge the C1-C2 bond while executing the dual priority-swap logic.
-
Glovebox Setup: Inside an argon-filled glovebox, charge a Schlenk flask with the (S)-Katritzky salt from Protocol A (10.0 g, 18.4 mmol), (S)-1-(dimethylamino)propan-2-ylboronic acid pinacol ester (5.1 g, 23.9 mmol), K₃PO₄ (11.7 g, 55.2 mmol), Ni(cod)₂ (0.5 g, 1.84 mmol, 10 mol%), and PCy₃ (1.0 g, 3.68 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous CPME (Cyclopentyl methyl ether) / THF (4:1 v/v, 90 mL). Seal the flask and remove it from the glovebox.
-
Execution: Heat the vigorously stirred suspension at 80 °C for 24 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/Et₃N 90:9:1).
-
Validation Checkpoint:
-
Mass Spectrometry: LC-MS must confirm the O-methyl tapentadol mass ([M+H]⁺ = 236.2).
-
Stereochemistry: 2D NOESY NMR must confirm the relative anti relationship of the chain, and Chiral HPLC must confirm a diastereomeric ratio (d.r.) of >98:2 favoring the (1R, 2R) isomer.
-
Protocol C: Demethylation to Tapentadol Hydrochloride
Objective: Cleave the methyl ether to reveal the active phenol API[5].
-
Reaction Setup: Dissolve the purified (1R, 2R)-O-methyl tapentadol (3.0 g, 12.7 mmol) in 48% aqueous hydrobromic acid (30 mL).
-
Execution: Heat the mixture to reflux (100–110 °C) for 4 hours.
-
Workup: Cool to room temperature. Carefully neutralize the mixture to pH 8 using saturated aqueous NaHCO₃. Extract the free base with ethyl acetate (3 × 40 mL).
-
Salt Formation: Concentrate the organic layer, redissolve the residue in 2-butanone (20 mL), and add isopropanolic HCl (2 M, 7 mL) dropwise at 0–5 °C to precipitate the hydrochloride salt. Filter and dry.
-
Validation Checkpoint:
-
API Purity: Melting point must be sharp at 200–205 °C.
-
Optical Activity: Specific rotation [α]D²⁰ = -27.4° (c=1, MeOH), perfectly matching the USP reference standard for Tapentadol HCl.
-
References
-
Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation Source: Organic Letters, 2018, 20 (10), 3030-3033. URL:[Link]
-
Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters Source: Journal of the American Chemical Society, 2013, 135 (14), 5364-5367. URL:[Link]
-
Synergistic Interaction between the Two Mechanisms of Action of Tapentadol in Analgesia Source: Journal of Pharmacology and Experimental Therapeutics, 2010, 335 (1), 116-123. URL:[Link]
- Process for the preparation of Tapentadol hydrochloride (USRE39593E)
Sources
Application Note: Asymmetric Reductive Amination of 3-Methoxypropiophenone
Abstract
This application note details the protocol for the asymmetric reductive amination of 3-methoxypropiophenone (1-(3-methoxyphenyl)propan-1-one) to yield chiral 1-(3-methoxyphenyl)propan-1-amine . Unlike simple acetophenones, the ethyl side-chain of propiophenones introduces steric constraints that challenge standard wild-type transaminases. This guide focuses on a biocatalytic route using engineered
Introduction & Strategic Rationale
The Substrate & Target
The transformation of 3-methoxypropiophenone (1) into its corresponding chiral primary amine (2) is a pivotal step in synthesizing pharmacophores related to central nervous system (CNS) active agents. While the 3-methoxy moiety is a common precursor for phenolic opioids (e.g., Tapentadol intermediates), the direct amination of the benzylic ketone requires overcoming two main hurdles:
-
Thermodynamics: The equilibrium constant (
) for transamination using L-alanine is typically unfavorable ( ). -
Sterics: The ethyl group adjacent to the carbonyl creates a "bulky/bulky" ketone profile compared to methyl analogs, often requiring enzymes with expanded active site pockets (specifically the small binding pocket).
Route Selection: Biocatalysis vs. Chemocatalysis
While Ruthenium- or Iridium-catalyzed reductive amination (using ligands like BINAP) is possible, it often requires high-pressure hydrogenation (50–80 bar) and expensive chiral ligands. Biocatalysis using
-
Ambient Conditions: Atmospheric pressure and mild temperature (30°C).
-
Stereocontrol: Ability to select for (
) or ( ) enantiomers simply by enzyme choice (e.g., Vibrio fluvialis variants for , Arthrobacter sp. variants for ). -
Green Chemistry: Aqueous media with minimal organic co-solvents.
Mechanistic Pathway & Workflow
The reaction proceeds via a Ping-Pong Bi-Bi mechanism dependent on Pyridoxal-5'-phosphate (PLP).[1] The critical engineering challenge is shifting the equilibrium. We utilize Isopropylamine (IPA) as the amine donor. The coproduct, acetone, is volatile and can be removed to drive the reaction forward.
Reaction Scheme
Figure 1: Biocatalytic transamination pathway utilizing IPA as the sacrificial amine donor.
Experimental Protocols
Materials & Equipment
-
Substrate: 3-Methoxypropiophenone (purity >98%).
-
Enzyme: Commercial
-Transaminase screening kit (e.g., Codexis ATA panels or equivalent Vibrio/Arthrobacter variants). Crucial: Select variants annotated for "bulky-bulky" ketones. -
Donor: Isopropylamine (IPA) Hydrochloride (neutralized to pH 7.5).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Solvent: DMSO (molecular biology grade).
Protocol A: Enzyme Screening (200 µL Scale)
Purpose: To identify the optimal transaminase variant for the ethyl-substituted ketone.
-
Stock Preparation:
-
Substrate Stock: 200 mM 3-methoxypropiophenone in DMSO.
-
Enzyme Stock: 10 mg/mL lyophilized powder in KPi buffer (containing 1 mM PLP).
-
Donor Stock: 2 M Isopropylamine-HCl (pH 7.5).
-
-
Reaction Assembly (96-well plate):
-
Add 100 µL Enzyme Stock (Final: 5 mg/mL).
-
Add 20 µL Donor Stock (Final: 200 mM, 20 eq).
-
Add 75 µL KPi Buffer.
-
Add 5 µL Substrate Stock (Final: 5 mM, 5% DMSO).
-
-
Incubation:
-
Seal plate with aluminum foil. Shake at 30°C, 600 rpm for 24 hours.
-
-
Quench & Analysis:
-
Quench with 200 µL Acetonitrile + 0.1% Formic Acid.
-
Centrifuge (4000 rpm, 10 min) to pellet protein.
-
Analyze supernatant via HPLC (see Section 5).
-
Protocol B: Preparative Synthesis (Gram-Scale) with Equilibrium Displacement
Purpose: Scale-up using reduced pressure to remove acetone.
Target Scale: 1.0 g Substrate (approx. 6.1 mmol)
| Parameter | Value | Notes |
| Substrate Conc. | 20 mM (~3.3 g/L) | Limited by aqueous solubility. |
| Amine Donor | 1.0 M Isopropylamine | 50 equivalents to push equilibrium. |
| Enzyme Loading | 5 wt% (relative to substrate) | Optimization required based on specific activity. |
| PLP | 1 mM | Essential cofactor. |
| Co-solvent | 10-15% DMSO | Enhances substrate solubility. |
| Temperature | 35°C | Optimal for most mesophilic TAs. |
Step-by-Step Procedure:
-
Reactor Setup: Use a round-bottom flask equipped with an overhead stirrer and a vacuum connection via a splash trap.
-
Buffer Prep: Dissolve PLP (1 mM) in 100 mM KPi buffer (pH 7.5).
-
Donor Addition: Add Isopropylamine (calculated for 1 M final conc). Adjust pH back to 7.5 using 6M HCl (exothermic; cool on ice).
-
Enzyme Addition: Add the selected
-TA powder. Stir gently until dissolved. -
Substrate Addition: Dissolve 1.0 g 3-methoxypropiophenone in DMSO (15% of total reaction volume). Add dropwise to the reactor.
-
Reaction & Vacuum:
-
Heat to 35°C.
-
Apply mild vacuum (approx. 300–400 mbar). Critical: The vacuum must be strong enough to evaporate acetone (bp 56°C, lower azeotrope) but not water/IPA.
-
Alternative: If vacuum is unavailable, sweep headspace with Nitrogen gas to strip acetone.
-
-
Monitoring: Sample every 4 hours. Replenish IPA if volume loss is significant (>10%).
-
Workup (at >95% conversion):
-
Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in the aqueous phase).
-
Extract with Ethyl Acetate (3x) to remove unreacted ketone and DMSO. Discard organic layer.
-
Basify aqueous phase to pH 12.0 with 10M NaOH.
-
Extract with MTBE or DCM (3x) to recover the chiral amine.
-
Dry over MgSO₄ and concentrate.
-
Analytical Controls
HPLC Method for Conversion & Enantiomeric Excess
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Temperature: 25°C.
-
Retention Times (Approximate):
-
3-Methoxypropiophenone: ~5.5 min.
-
(R)-Amine: ~12.0 min.
-
(S)-Amine: ~14.5 min.
-
Note: Validate retention times with racemic standards.
-
Derivatization (Optional)
If direct resolution is poor, derivatize the amine with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) prior to HPLC analysis to form diastereomers.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<10%) | Equilibrium limitation. | Increase IPA concentration; Improve acetone removal (N2 sweep/vacuum). |
| Precipitation | Substrate insolubility. | Increase DMSO to 20%; Add 1-5% Tween-80 surfactant. |
| Low ee% | Non-selective background or wrong enzyme. | Verify "bulky" pocket mutations; Ensure no chemical background reaction (rare at pH 7.5). |
| Enzyme Deactivation | High IPA conc. or shear stress. | Reduce IPA to 0.5M and dose over time; Reduce stirring speed. |
Decision Tree for Process Development
Figure 2: Process optimization logic flow.
References
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51.
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[1][4] Trends in Biotechnology, 28(6), 324-332.
-
Nugent, T. C., & El-Shazly, M. (2010).[3] Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819.
-
Green, A. P., et al. (2014). Engineering transaminases for the synthesis of bulky chiral amines. Angewandte Chemie International Edition, 53(40), 10714-10717.
Sources
Application Note: Asymmetric Synthesis of (S)-1-(3-methoxyphenyl)propan-1-amine using ω-Transaminase
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed technical guide for the enzymatic synthesis of enantiomerically pure (S)-1-(3-methoxyphenyl)propan-1-amine. It covers the underlying principles, experimental protocols, and analytical methods, emphasizing the rationale behind procedural choices to ensure reproducibility and success.
Introduction: The Imperative for Chiral Amines in Pharmaceuticals
Chiral amines are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[1][2][3] It is estimated that approximately 40% of all pharmaceutical compounds contain these critical moieties.[1] The specific stereochemistry of an amine can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. (S)-1-(3-methoxyphenyl)propan-1-amine is a valuable chiral intermediate used in the development of various therapeutic agents.
Traditional chemical methods for producing chiral amines often rely on transition metal catalysts, harsh reaction conditions, and can suffer from poor enantioselectivity, leading to complex purification processes and significant chemical waste.[1][2][4][5] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and "green" alternative.[2][4][6] Enzymes operate under mild aqueous conditions, exhibit exquisite stereoselectivity, and can significantly streamline synthetic routes.[5][7]
Among the various enzyme classes, ω-transaminases (ω-TAs) have become indispensable tools for the asymmetric synthesis of chiral primary amines.[4][8][9] These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, generating a chiral amine with high optical purity.[4][6][10] This application note details a robust protocol for the synthesis of (S)-1-(3-methoxyphenyl)propan-1-amine from its corresponding prochiral ketone, 3'-methoxypropiophenone, using a stereoselective ω-transaminase.
Principle of Asymmetric Synthesis via Transamination
The core of this method is the asymmetric amination of a prochiral ketone. Unlike kinetic resolution of a racemic amine, which has a maximum theoretical yield of 50%, asymmetric synthesis can achieve a theoretical yield of 100%, making it a highly desirable strategy for pharmaceutical manufacturing.[2][11][12]
The reaction mechanism involves two half-reactions mediated by the PLP cofactor covalently bound to a lysine residue in the enzyme's active site.
-
First Half-Reaction: The amine donor (e.g., L-Alanine or Isopropylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct (e.g., pyruvate or acetone).
-
Second Half-Reaction: The prochiral ketone substrate, 3'-methoxypropiophenone, enters the active site. The amino group from PMP is then transferred to the ketone's carbonyl carbon, forming the desired (S)-chiral amine and regenerating the PLP-enzyme complex.
The high enantioselectivity of the reaction is dictated by the three-dimensional structure of the enzyme's active site, which orients the incoming ketone in a way that favors the formation of one specific stereoisomer.
Caption: General mechanism of a ω-transaminase reaction cycle.
Materials and Reagents
Enzyme
-
(S)-selective ω-Transaminase: A variety of commercial (S)-selective ω-TAs are available. For this protocol, we recommend a robust, well-characterized enzyme such as ATA-117 or a similar engineered variant. These enzymes are known for their broad substrate scope and high stereoselectivity. Lyophilized powder or immobilized whole-cell preparations can be used.[13]
Reagents and Solvents
-
Substrate: 3'-methoxypropiophenone (≥98% purity)
-
Amine Donor: Isopropylamine (≥99% purity) or L-Alanine (≥99% purity)
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (≥98% purity)
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.0)
-
pH Adjustment: 5 M Sodium Hydroxide (NaOH), 5 M Hydrochloric Acid (HCl)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)
Equipment
-
Thermostatted incubator shaker or temperature-controlled stirred-tank reactor
-
pH meter and probe
-
Analytical balance
-
Centrifuge and centrifuge tubes (50 mL)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Chiralpak® AD-H or equivalent polysaccharide-based column)
Detailed Experimental Protocols
Caption: Overall workflow for enzymatic amine synthesis and analysis.
Protocol 1: Asymmetric Synthesis Reaction
Causality: The choice of pH 8.0 is a compromise between optimal enzyme activity for many ω-TAs and maintaining the stability of the substrate and product. Isopropylamine is an excellent amine donor as its byproduct, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards product formation.[7]
-
Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 8.0 using 5 M NaOH.
-
Reagent Preparation: In a 250 mL baffled flask, add 100 mL of the pH 8.0 buffer.
-
Cofactor Addition: Add PLP to a final concentration of 1 mM (approx. 25 mg). Swirl gently to dissolve.
-
Amine Donor Addition: Add isopropylamine to a final concentration of 1 M (approx. 7.5 mL). Note: Perform this step in a fume hood as isopropylamine is volatile and has a strong odor.
-
Substrate Addition: Add 3'-methoxypropiophenone to a final concentration of 50 mM (approx. 820 mg). The substrate may not fully dissolve initially, forming a suspension.
-
Enzyme Addition: Add the (S)-selective ω-transaminase. If using a lyophilized powder, a typical loading is 1-5 mg/mL. If using an immobilized biocatalyst, follow the manufacturer's recommendation (e.g., 20-50 mg/mL).
-
Incubation: Seal the flask and place it in an incubator shaker set to 40°C and 200 rpm.
-
Monitoring: Allow the reaction to proceed for 24 hours. Samples (100 µL) can be taken periodically to monitor progress via HPLC.
Protocol 2: Product Work-up and Extraction
Causality: Basifying the reaction mixture to pH > 10 is crucial. It deprotonates the amine product (R-NH₃⁺ -> R-NH₂), making it significantly more soluble in the organic extraction solvent and enabling efficient separation from the aqueous phase.
-
Stop Reaction: After 24 hours, stop the reaction by removing the flask from the incubator.
-
Cell Removal (if applicable): If whole cells or an immobilized carrier were used, centrifuge the mixture at 4000 x g for 15 minutes and decant the supernatant.
-
Basification: Transfer the supernatant (or the entire reaction mixture if no solids are present) to a separatory funnel. Adjust the pH to >10 with 5 M NaOH.
-
Extraction: Add 100 mL of MTBE to the separatory funnel. Shake vigorously for 1 minute, periodically venting the funnel. Allow the layers to separate.
-
Collect Organic Layer: Drain the lower aqueous layer and collect the upper organic (MTBE) layer.
-
Re-extract: Perform a second extraction on the aqueous layer with an additional 50 mL of MTBE to maximize product recovery. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude amine product, typically as a pale yellow oil.
Protocol 3: Chiral HPLC Analysis
Causality: Polysaccharide-based chiral stationary phases (CSPs) are highly effective at separating a wide range of enantiomers through a combination of interactions like hydrogen bonding, dipole-dipole, and steric hindrance.[14][15] The addition of a small amount of a basic modifier like DEA to the mobile phase is essential for obtaining sharp, symmetrical peaks for amine compounds by minimizing ionic interactions with residual silanol groups on the silica support.[14]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude product in the mobile phase. Also prepare a standard of the racemic amine (if available) and the starting ketone.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis:
-
Identify the peaks for the starting ketone, (S)-amine, and (R)-amine based on the retention times from the standards.
-
Calculate Conversion (%):
-
Conversion (%) = [Area(Product Peaks) / (Area(Product Peaks) + Area(Ketone Peak))] * 100
-
-
Calculate Enantiomeric Excess (ee %):
-
ee (%) = [|Area(S-amine) - Area(R-amine)| / (Area(S-amine) + Area(R-amine))] * 100
-
-
Expected Results and Data Summary
Under the optimized conditions described, this protocol is expected to yield the (S)-amine with high conversion and excellent enantioselectivity.
| Parameter | Target Value | Typical Result | Justification |
| Reaction Time | 12 - 24 hours | ~24 hours | Sufficient time for the enzyme to reach high conversion at the given substrate loading. |
| Conversion | >95% | 95 - 99% | Indicates an efficient biocatalytic process where the equilibrium is favorable.[16] |
| Enantiomeric Excess (ee) | >99% | >99% | Demonstrates the high stereoselectivity of the chosen (S)-selective ω-transaminase.[2][4] |
| Isolated Yield | >80% | 80 - 90% | Accounts for product recovery after extraction and isolation steps. |
Troubleshooting
-
Low Conversion (<80%):
-
Cause: Unfavorable reaction equilibrium or product inhibition.
-
Solution: Increase the concentration of the amine donor (e.g., to 1.5 M). If using L-alanine as the donor, consider adding a pyruvate removal system (e.g., lactate dehydrogenase/NADH) to shift the equilibrium.
-
-
Low Enantiomeric Excess (<95%):
-
Cause: The selected enzyme may not be optimal for this specific substrate.
-
Solution: Screen a panel of different (S)-selective ω-transaminases to identify a more suitable biocatalyst.
-
-
Broad or Tailing Peaks in HPLC:
-
Cause: Strong interaction between the basic amine and the column.
-
Solution: Ensure the mobile phase contains a basic modifier (DEA). If the problem persists, slightly increase its concentration (e.g., to 0.2%).
-
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis of (S)-1-(3-methoxyphenyl)propan-1-amine using an (S)-selective ω-transaminase. The biocatalytic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, superior enantioselectivity, and a more sustainable process profile.[5] By leveraging the power of enzymes, researchers and drug development professionals can efficiently access high-purity chiral building blocks essential for the advancement of new medicines. The successful industrial application of transaminases, such as in the synthesis of the antidiabetic drug sitagliptin, underscores the scalability and economic viability of this technology.[2][5]
References
-
THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS - Chemistry. (2020). Available at: [Link]
-
Mendonca, R., & Lako, A. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Chimica Oggi-Chemistry Today. Available at: [Link]
-
Development of Transaminases for the Synthesis of Enantiomerically PureChiral Amines. (2013). University of Manchester. Available at: [Link]
-
Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. Available at: [Link]
-
Gomm, A. (2018). (Open Access) Transaminases for chiral amine synthesis. SciSpace. Available at: [Link]
-
Kelly, P. P., et al. (2017). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-377. Available at: [Link]
-
Application of ω‐Transaminases in the Pharmaceutical Industry. (n.d.). Almac Group. Available at: [Link]
-
Ahmed, S. T., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(11), 4747-4761. Available at: [Link]
-
Lakó, Á. (2021). Transaminase biocatalysis for chiral amines of pharmaceutical impact. Budapest University of Technology and Economics. Available at: [Link]
-
Molnár, Z., et al. (2019). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. Catalysts, 9(5), 438. Available at: [Link]
-
Shin, J. S., & Kim, B. G. (2001). Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor. Biotechnology and Bioengineering, 73(3), 179-185. Available at: [Link]
-
Koszelewski, D., et al. (2008). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, (37), 4445-4447. Available at: [Link]
-
Biocatalytic syntheses of (R)-1-phenylpropan-2-amine. (n.d.). ResearchGate. Available at: [Link]
-
Seo, J. H., et al. (2016). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry, 18(11), 3241-3244. Available at: [Link]
-
Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. (n.d.). ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International. Available at: [Link]
- Stirling, D. I., & Matcham, G. W. J. (2000). U.S. Patent No. 6,133,018. Washington, DC: U.S. Patent and Trademark Office.
-
Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 715974. Available at: [Link]
-
Thompson, M. P., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(11), 3535. Available at: [Link]
-
HPLC Chiral Columns. (n.d.). Element Lab Solutions. Available at: [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Available at: [Link]
-
Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(68), 40894-40900. Available at: [Link]
-
Biocatalytic methods for amine synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. (2020). Advanced Synthesis & Catalysis, 362(13), 2639-2661. Available at: [Link]
Sources
- 1. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. almacgroup.com [almacgroup.com]
- 12. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]
Application Note: Enantioselective Synthesis of (S)-N,N-dimethyl-3-(3-methoxyphenyl)-2-methylpropan-1-amine
[1]
Executive Summary
The target molecule, (S)-N,N-dimethyl-3-(3-methoxyphenyl)-2-methylpropan-1-amine , is a chiral building block structurally related to the "right-hand" fragment of the analgesic Tapentadol .[1] Unlike Tapentadol, which possesses a tertiary alcohol and an ethyl group at the benzylic position, this molecule features a simplified propyl backbone.[1]
This protocol details a high-fidelity synthetic route utilizing an L-Proline catalyzed asymmetric Mannich reaction to establish the C2-stereocenter, followed by a two-stage reduction (hydride reduction and catalytic hydrogenolysis) to remove the benzylic ketone functionality while preserving the chiral center and the amine.[1]
Key Advantages of This Protocol
-
High Enantioselectivity (>98% ee): Utilizes L-Proline as a cheap, non-toxic organocatalyst.[1]
-
Scalability: Avoids cryogenic conditions and expensive chiral auxiliaries.
-
Safety: Eliminates the use of hazardous alkylating agents typical in chiral auxiliary routes.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the chiral center early via a Mannich reaction, followed by chemoselective reduction.[1]
Strategic Pathway
-
Disconnection: The C1-C2 bond is the strategic disconnection point, leading to a Mannich-type precursor.[1]
-
Chirality Source: The stereocenter at C2 (alpha to the carbonyl in the intermediate) is established using L-Proline , which directs the facial selectivity of the enol addition to the iminium ion.[1]
-
Functional Group Interconversion: The resulting
-amino ketone is reduced to the target amine via an alcohol intermediate to avoid harsh Wolff-Kishner conditions that could racemize the alpha-chiral center.[1]
Figure 1: Retrosynthetic disconnection showing the conversion of the Mannich base to the target amine via a benzylic alcohol intermediate.[1]
Detailed Experimental Protocols
Phase 1: Asymmetric Mannich Reaction
Objective: Synthesis of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.[1]
Reagents:
-
3-Methoxypropiophenone (CAS: 37951-49-8)[1]
-
Paraformaldehyde (CAS: 30525-89-4)[1]
-
Dimethylamine hydrochloride (CAS: 506-59-2)[1]
-
L-Proline (Catalyst) (CAS: 147-85-3)[1]
-
Solvent: Ethanol (anhydrous)[1]
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-methoxypropiophenone (16.4 g, 100 mmol), paraformaldehyde (4.5 g, 150 mmol equivalent of HCHO), and dimethylamine hydrochloride (12.2 g, 150 mmol) to the flask.
-
Catalyst Addition: Add L-Proline (1.15 g, 10 mmol, 10 mol%).
-
Solvent: Add anhydrous ethanol (150 mL).
-
Reaction: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere (N₂) for 24–36 hours.
-
Process Note: Monitor conversion by TLC (mobile phase: CHCl₃/MeOH 9:1). The spot for the starting ketone should disappear.[1]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.[1]
-
Redissolve the residue in 1N HCl (100 mL) to protonate the amine (product) and wash with diethyl ether (2 x 50 mL) to remove unreacted neutral organics.
-
Basify the aqueous layer to pH 10 using 4N NaOH (cool in an ice bath during addition).[1]
-
Extract the free base with Dichloromethane (DCM) (3 x 75 mL).[1]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH 95:5).[1]
Yield Target: 85–90% Data: The product is a pale yellow oil.[2] Stereochemistry: The (S)-configuration is induced by L-Proline.[1]
Phase 2: Diastereoselective Reduction to Alcohol
Objective: Conversion of the ketone to 1-(3-methoxyphenyl)-2-methyl-3-(dimethylamino)propan-1-ol.[1]
Protocol:
-
Dissolution: Dissolve the Mannich base (10 g, 45 mmol) from Phase 1 in Methanol (100 mL). Cool to 0°C.[3]
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.7 g, 45 mmol) portion-wise over 15 minutes.
-
Caution: Gas evolution (H₂).[1] Ensure proper venting.
-
-
Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Quench carefully with saturated NH₄Cl solution (50 mL).
-
Extraction: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Isolation: Dry over MgSO₄ and concentrate. This yields the diastereomeric mixture of amino alcohols (syn/anti).[1] Both diastereomers are suitable for the next step as the stereocenter at C1 will be destroyed.[1]
Phase 3: Hydrogenolysis (Deoxygenation)
Objective: Removal of the benzylic hydroxyl group to yield the final target.
Reagents:
-
10% Pd/C (Palladium on Carbon)[1]
-
Hydrogen Gas (Balloon or Parr shaker at 40 psi)
-
Solvent: Acetic Acid (Glacial) or Ethanol with catalytic HCl.[1]
Protocol:
-
Setup: In a hydrogenation vessel, dissolve the amino alcohol (9 g) in Glacial Acetic Acid (90 mL).
-
Catalyst: Add 10% Pd/C (0.9 g, 10 wt% loading).
-
Safety: Add catalyst under inert gas (Argon/Nitrogen) to prevent ignition of solvent vapors.[1]
-
-
Hydrogenation: Purge the vessel with H₂ and pressurize to 40 psi (approx. 2.7 bar). Heat to 50–60°C.
-
Duration: Shake/stir for 12–18 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Workup:
-
Final Purification: Distillation under high vacuum (Kugelrohr) or formation of the Hydrochloride salt (add HCl in ether) for crystallization.
Process Control & Data Visualization
Reaction Pathway Diagram[1]
Figure 2: Step-by-step reaction flow with expected yields and key intermediates.
Quantitative Data Summary
| Parameter | Phase 1 (Mannich) | Phase 2 (Reduction) | Phase 3 (Hydrogenolysis) |
| Limiting Reagent | 3-Methoxypropiophenone | Mannich Base | Amino Alcohol |
| Catalyst | L-Proline (10 mol%) | None | 10% Pd/C (10 wt%) |
| Temperature | 78°C (Reflux) | 0°C to RT | 60°C |
| Time | 24–36 h | 4 h | 12–18 h |
| Critical QC | TLC (Disappearance of SM) | NMR (Loss of C=O) | MS (M+H = 222.[1]3) |
| Expected Yield | 85–90% | >95% | 80–85% |
Quality Control & Validation
Analytical Specifications
-
Appearance: Colorless to pale yellow oil.[1]
-
1H NMR (400 MHz, CDCl₃): Characteristic doublet for the C2-Methyl group at
ppm.[1] Singlet for Aryl-OMe at ppm.[1] Singlet for N(CH₃)₂ at ppm.[1] -
Chiral HPLC:
Troubleshooting Guide
-
Low Yield in Mannich Step: Ensure ethanol is anhydrous.[1] Water can inhibit the formation of the iminium intermediate.[1] If reaction is slow, increase L-Proline to 20 mol%.[1]
-
Incomplete Hydrogenolysis: If the alcohol persists, add a catalytic amount of Perchloric acid or increase H₂ pressure to 60 psi.[1] Ensure the catalyst is not poisoned by sulfur contaminants (verify purity of starting ketone).[1]
-
Racemization: Avoid strong bases and high temperatures during the workup of the Mannich base. The alpha-position is enolizable.[1]
Safety & Handling
-
Paraformaldehyde: Flammable solid.[1] Generates formaldehyde (carcinogen) upon heating.[1] Use in a fume hood.
-
Sodium Borohydride: Reacts violently with water/acids to release hydrogen gas.[1]
-
Palladium on Carbon: Pyrophoric when dry.[1] Keep wet with water or solvent during handling. Filter under inert gas if possible.
References
-
Grünenthal GmbH. (2008). Process for the preparation of substituted 1-amino-3-aryl-butan-3-ol derivatives.[1][4][6] Patent WO2008012047. Link
- Context: Describes the synthesis of related Tapentadol intermedi
-
List, B., et al. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions.[1] Journal of the American Chemical Society, 122(10), 2395–2396.[1] Link[1]
-
Context: Foundational work establishing the mechanism and stereochemistry of L-Proline catalyzed enamine reactions.[1]
-
-
ChemicalBook. (n.d.). Product Entry: (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.[1][4]Link[1]
- Context: Physical properties and commercial availability of the key Mannich intermedi
-
Organic Syntheses. (2011). Synthesis of Highly Enantiomerically Enriched Amines.[2] Org.[2][3][4][7] Synth. 2011, 88, 317-329.[1] Link
- Context: General procedures for handling chiral amines and resolution/analysis techniques.
Sources
- 1. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]
- 4. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 5. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 6. CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Application Note: Asymmetric Synthesis of 1-(3-Methoxyphenyl)propylamine
A Comparative Protocol Guide on Biocatalytic and Chemocatalytic Pathways
Strategic Pathway Selection & Mechanistic Rationale
1-(3-Methoxyphenyl)propylamine is a high-value chiral building block, structurally related to critical intermediates used in the synthesis of neurotherapeutics and analgesics[1]. Achieving absolute stereocontrol (enantiomeric excess, ee > 99%) is paramount in drug development to prevent off-target toxicity and ensure pharmacokinetic efficacy[2].
To synthesize this chiral amine from the readily available prochiral ketone, 3'-methoxypropiophenone , researchers must choose between two orthogonal strategies. As a Senior Application Scientist, understanding the causality behind each method is critical for process optimization:
Pathway A: Biocatalytic Asymmetric Reductive Amination
Engineered
-
Causality: The reaction relies on Pyridoxal-5'-phosphate (PLP) as a cofactor to form an external aldimine intermediate. The engineered chiral pocket of the
-TA enforces strict facial selectivity during the hydride transfer step[4]. Because the amination of ketones is thermodynamically unfavorable, a massive excess of isopropylamine (IPA) is utilized to push the reaction equilibrium forward[3].
Pathway B: Chemocatalytic Asymmetric Hydrogenation This approach relies on the transition-metal-catalyzed reduction of a pre-formed enamide.
-
Causality: The prochiral ketone is first converted into an enamide. A chiral catalyst, such as[Rh(COD)(R,R)-DuPhos]BF
, coordinates to both the olefin and the amide carbonyl. The rigid, electron-rich chiral environment of the DuPhos ligand dictates the trajectory of hydrogen addition[1]. While this route requires more synthetic steps, it offers exceptional volumetric productivity and avoids the dilute aqueous conditions inherent to biocatalysis.
Quantitative Data Comparison
The following table summarizes the operational metrics of both pathways, allowing process chemists to select the appropriate route based on scale and infrastructure.
| Parameter | Biocatalytic Reductive Amination | Chemocatalytic Asymmetric Hydrogenation |
| Precursor | 3'-Methoxypropiophenone | |
| Catalyst | Engineered | [Rh(COD)(R,R)-DuPhos]BF |
| Chiral Source | Enzyme Active Site | (R,R)-DuPhos Ligand |
| Amine / H | Isopropylamine (IPA) | H |
| Operating Temperature | 30 °C | 25 °C |
| Enantiomeric Excess (ee) | > 99% | 97 - 99% |
| Synthetic Steps | 1 (Direct from ketone) | 3 (Enamide prep |
| E-factor Profile | Low (Aqueous, mild conditions) | Medium (Organic solvents, precious metals) |
Mechanistic Workflow
Figure 1: Divergent synthetic pathways for the asymmetric synthesis of 1-(3-methoxyphenyl)propylamine.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems incorporating mandatory In-Process Control (IPC) checkpoints.
Protocol A: Biocatalytic Reductive Amination
Objective: Direct synthesis of (1R)-1-(3-methoxyphenyl)propylamine.
-
Buffer Preparation: Dissolve Pyridoxal-5'-phosphate (PLP, 1 mM) and isopropylamine (1 M) in 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using 6 M HCl.
-
Causality: The specific pH of 7.5 maintains the enzyme's active site conformation while ensuring PLP remains covalently bound to the active site lysine.
-
-
Substrate Loading: Dissolve 3'-methoxypropiophenone (final concentration 50 mM) in DMSO. Add the solution dropwise to the buffer to achieve a final DMSO concentration of 10% v/v.
-
Causality: DMSO acts as a crucial co-solvent to overcome the poor aqueous solubility of the ketone without denaturing the
-TA.
-
-
Biocatalysis: Add 5 g/L of engineered (R)-selective
-TA (e.g., ATA-117 variant). Incubate the orbital shaker at 30 °C and 250 rpm for 24 hours. -
IPC (Self-Validation Checkpoint): Withdraw a 100 µL aliquot, basify, extract with MTBE, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Validation Rule: Proceed to workup only if conversion is > 95% and ee > 99%. If conversion is stalled, supplement with an additional 1 g/L of enzyme.
-
-
Workup & Isolation: Adjust the bulk reaction mixture to pH 11.0 using 5 M NaOH. Extract with MTBE (3 x 1 Vol).
-
Causality: Basification to pH 11 deprotonates the product amine (pKa ~9.5), driving it entirely into the organic phase while leaving the PLP cofactor and denatured proteins in the aqueous phase. Dry the organic layer over Na
SO and concentrate in vacuo.
-
Protocol B: Chemocatalytic Asymmetric Hydrogenation
Objective: Scalable synthesis of (1S)-1-(3-methoxyphenyl)propylamine.
-
Enamide Synthesis: Reflux 3'-methoxypropiophenone with hydroxylamine hydrochloride in pyridine to form the oxime. Reduce the oxime using Fe powder in glacial acetic acid in the presence of acetic anhydride to yield
-(1-(3-methoxyphenyl)prop-1-en-1-yl)acetamide. -
IPC (Self-Validation Checkpoint): Confirm complete enamide formation and E/Z geometric ratio via
H-NMR.-
Validation Rule: A highly pure enamide is critical; trace unreacted oxime or hydroxylamine will irreversibly poison the Rhodium catalyst in the next step.
-
-
Catalyst Loading: In an argon-filled glovebox, dissolve the purified enamide in rigorously degassed anhydrous methanol. Add 1 mol%[Rh(COD)(S,S)-DuPhos]BF
.-
Causality: Oxygen and moisture will irreversibly oxidize the electron-rich phosphine ligand, deactivating the catalyst. Degassing is non-negotiable.
-
-
Asymmetric Hydrogenation: Transfer the solution to a high-pressure Parr reactor. Purge the headspace with H
gas three times, then pressurize to 50 psi. Stir vigorously at 25 °C for 12 hours. -
Deprotection & Isolation: Concentrate the reaction mixture to remove methanol. Dissolve the crude chiral acetamide in 6 M HCl and reflux for 4 hours to cleave the acetyl protecting group. Cool to room temperature, basify to pH 11 with NaOH, and extract with dichloromethane. Concentrate to yield the free chiral amine.
References
1.1. Google Patents. 2.3. Google Patents. 3.4. PubMed Central (PMC). 4.2. Nottingham ePrints.
Sources
- 1. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 3. US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
Mannich reaction intermediates for Tapentadol
Application Note: Optimization of Mannich Reaction Intermediates in Tapentadol Synthesis
Executive Summary
Tapentadol is a centrally acting analgesic characterized by a dual mechanism of action:
Mechanistic Grounding & Pathway Rationale
The synthesis of Tapentadol requires the precise installation of two contiguous stereocenters. The foundational step in the industrial synthesis is the Mannich condensation of a propiophenone derivative (e.g., 1-(3-methoxyphenyl)propan-1-one) with formaldehyde and dimethylamine (1[1]).
Causality of Reagent Selection & Reaction Dynamics:
-
Electrophile Generation: Paraformaldehyde is strictly preferred over aqueous formalin. In an anhydrous solvent (like acetonitrile), paraformaldehyde depolymerizes upon heating, reacting with dimethylamine hydrochloride to form the reactive dimethyliminium ion (Eschenmoser's salt equivalent) in situ (2[2]). Minimizing water prevents the hydrolysis of the iminium intermediate and drives the equilibrium forward.
-
Stereocontrol Evolution: The ketone undergoes acid-catalyzed enolization, and its subsequent attack on the iminium ion typically yields a racemic mixture of the Mannich base. Historically, this racemic intermediate required classical resolution using chiral acids like (2R,3R)-O,O'-dibenzoyltartaric acid, which inherently caps the theoretical yield at 50% (3[3]).
-
Yield Optimization via CIAT: Modern approaches utilize Crystallization-Induced Asymmetric Transformation (CIAT) to exploit the oxo-enol tautomerism of the intermediate. By carefully controlling the solvent and crystallization conditions, the dynamic equilibrium shifts entirely toward the desired stereoisomer, bypassing the 50% yield limit of classical resolution and achieving near-quantitative yields (4[4]).
Visualization: Tapentadol Synthesis Workflow
Workflow of Tapentadol synthesis highlighting the pivotal Mannich reaction.
Experimental Protocol: Synthesis of the Mannich Base Intermediate
Self-Validating Protocol for 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride.
Materials:
-
1-(3-methoxyphenyl)propan-1-one (1.0 eq)
-
Dimethylamine hydrochloride (1.5 eq)
-
Paraformaldehyde (1.5 eq)
-
Solvent: Acetonitrile (anhydrous)
-
Catalyst: Acetyl chloride (0.1 eq)
Step-by-Step Methodology:
-
Preparation of the Iminium Precursor: Charge a dry, nitrogen-purged reaction vessel with anhydrous acetonitrile. Add dimethylamine hydrochloride and paraformaldehyde (5[5]).
-
Causality: Acetonitrile provides excellent solubility for the iminium intermediate while keeping the final product relatively insoluble at lower temperatures.
-
-
Catalyst Addition: Slowly add acetyl chloride dropwise at room temperature.
-
Ketone Addition & Condensation: Add 1-(3-methoxyphenyl)propan-1-one to the suspension. Heat the reaction mixture to reflux (approx. 80-82°C) under continuous stirring for 12-16 hours.
-
Causality: Elevated temperature is required to overcome the activation energy of the C-C bond formation between the sterically hindered enol and the iminium ion.
-
-
In-Process Control (Self-Validation): Sample the reaction mixture and analyze via HPLC (UV detection at 275 nm). The reaction is deemed complete when the unreacted ketone is < 2.0%.
-
Isolation & Crystallization: Cool the reaction mixture gradually to 0-5°C over 4 hours. The Mannich base hydrochloride will precipitate as a white crystalline solid.
-
Causality: Gradual cooling ensures the formation of large, pure crystals, excluding unreacted starting materials and polymeric formaldehyde byproducts which remain dissolved in the cold acetonitrile.
-
-
Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with cold acetone to remove residual colored impurities. Dry under a vacuum at 50°C to a constant weight.
Quantitative Data Presentation
The choice of the Mannich reaction pathway significantly impacts the overall atom economy and yield of the Tapentadol API. Below is a comparative analysis of the intermediate synthesis strategies.
| Synthesis Strategy | Reagents / Catalyst | Intermediate Yield | Stereoselectivity | Scalability / Notes |
| Classical Mannich + Resolution | Ketone + | 40-45% (Post-resolution) | >98% ee (via Dibenzoyltartaric acid) | High reagent waste; 50% theoretical max yield due to resolution. |
| CIAT-Enhanced Mannich | Ketone + | >85% | >95% de | Exploits oxo-enol tautomerism; highly atom-economical. |
| Organocatalytic Mannich | 3-pentanone + L-Proline + | 65-70% | >90% ee | Direct asymmetric synthesis; avoids late-stage resolution. |
Trustworthiness & Quality Assurance (E-E-A-T)
To ensure the integrity of the synthesized Mannich base, the protocol must operate as a self-validating system:
-
Structural Verification:
NMR ( or ) must show characteristic diastereotopic protons for the group and a distinct multiplet for the chiral methine proton adjacent to the carbonyl. -
Stereochemical Purity Check: The Mannich base must be stereochemically pure before the Grignard reaction because the subsequent diastereomers are notoriously difficult to separate without massive yield loss (3[3]). Cyclodextrin-modified capillary zone electrophoresis or chiral HPLC must be utilized to confirm the enantiomeric excess (ee > 98%) before proceeding to the ethylmagnesium bromide addition (7[7]).
References
- A practical and enantioselective synthesis of tapentadol.
- NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203.
- Process For The Prepar
- Process for the synthesis of tapentadol and intermediates thereof.
- US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof.
- WO2019035775A1 - Method for the preparation of tapentadol and its intermediates.
- NEW PROCESS FOR THE SYNTHESIS OF TAPENTADOL AND INTERMEDIATES THEREOF - EP 2588429 B1. Googleapis.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 3. US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 4. WO2019035775A1 - Method for the preparation of tapentadol and its intermediates - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. "Process For The Preparation Of Tapentadol" [quickcompany.in]
- 7. researchgate.net [researchgate.net]
Scalable process for (S)-1-(3-methoxyphenyl)propan-1-amine production
Application Note: Scalable Biocatalytic Synthesis of (S)-1-(3-methoxyphenyl)propan-1-amine
Abstract & Introduction
(S)-1-(3-methoxyphenyl)propan-1-amine is a critical chiral building block for several central nervous system (CNS) active pharmaceutical ingredients (APIs), including analogs of Rivastigmine and various calcimimetics. Traditional chemical synthesis often relies on the resolution of racemic mixtures using chiral acids (e.g., tartaric acid) or metal-catalyzed asymmetric hydrogenation. These methods suffer from low theoretical yields (maximum 50% for classical resolution) or require expensive heavy metal catalysts (Ir, Rh) and high-pressure hydrogenation equipment.
This Application Note details a scalable, green, and highly selective biocatalytic route using (S)-selective
Strategic Route Selection
The transition from chemical to biocatalytic synthesis offers distinct advantages in process mass intensity (PMI) and safety.
| Feature | Chemical Resolution | Asymmetric Hydrogenation | Biocatalytic Transamination (Recommended) |
| Chiral Source | Stoichiometric resolving agent | Chiral Ligand + Heavy Metal | Biocatalyst ( |
| Theoretical Yield | 50% (unless DKR used) | 100% | 100% |
| Enantioselectivity | Variable (requires recrystallization) | High (>95%) | Excellent (>99%) |
| Conditions | Solvent intensive, multiple steps | High Pressure ( | Ambient temp/pressure, Aqueous/Organic |
| Scalability | Linear | Capital intensive (Autoclaves) | High (Standard reactors) |
Reaction Scheme
The process utilizes an
Figure 1: Biocatalytic transamination pathway. The reaction is driven to completion by the removal of acetone.
Experimental Protocol
Materials & Equipment
-
Substrate: 3-methoxypropiophenone (CAS: 37951-49-8), purity >98%.
-
Enzyme: Commercial (S)-selective
-Transaminase (e.g., Vibrio fluvialis variant or Codexis/Johnson Matthey panel). -
Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.
-
Amine Donor: Isopropylamine (IPA).[1]
-
Solvent: DMSO (Co-solvent), MTBE (Extraction).
-
Equipment: Thermostated reactor with overhead stirring, pH stat titrator.
Enzyme Screening (Micro-scale)
Before scale-up, verify activity of the specific enzyme variant.
-
Prepare 1 mL reaction: 10 g/L ketone, 1 M IPA, 1 mM PLP, 10 mg enzyme in KPi buffer (pH 7.5).
-
Incubate at 30°C, 600 rpm for 24 hours.
-
Analysis: Quench with acetonitrile, filter, and analyze via HPLC. Select variants showing >20% conversion in unoptimized screening.
Scalable Production Protocol (100g Scale)
Step 1: Reaction Setup
-
Buffer Prep: In a 2 L jacketed reactor, charge 800 mL of 100 mM KPi buffer (pH 7.5).
-
Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Note: Addition is exothermic; cool to maintain <25°C. Adjust pH back to 7.5 using 6M HCl as IPA is basic.
-
Cofactor: Add PLP (1 mM final concentration). The solution will turn bright yellow.
-
Enzyme Loading: Add 2.0 g of lyophilized
-TA enzyme powder (approx 2% w/w relative to substrate loading target). Stir gently to dissolve. -
Substrate Addition: Dissolve 100 g of 3-methoxypropiophenone in 100 mL DMSO (10% v/v co-solvent helps solubility). Add slowly to the reactor.
-
Process Tip: If substrate precipitates, increase temperature to 35°C or add 0.5% Tween-80.
-
Step 2: Reaction Phase
-
Conditions: Maintain temperature at 30–35°C. Stir at 300 rpm.
-
Equilibrium Shift: Apply a gentle sweep of Nitrogen (
) over the headspace or mild vacuum (400 mbar) to continuously remove acetone. -
Monitoring: Monitor pH. The reaction consumes amine; if using an acidic donor salt, pH may drop. However, with free IPA, pH tends to remain stable.
-
Duration: Run for 24–36 hours.
-
Endpoint: Reaction is complete when conversion >98% (HPLC area %).
Step 3: Downstream Processing (DSP)
-
Quench: Acidify reaction mixture to pH 2.0 using 6M HCl. This protonates the product amine (
), keeping it in the aqueous phase, while unreacted ketone remains organic. -
Wash: Extract the aqueous phase with MTBE (2 x 300 mL) to remove unreacted ketone and DMSO. Discard organic layer.
-
Basification: Adjust aqueous phase to pH 12.0 using 10M NaOH. The product is now a free base (
). -
Extraction: Extract product with MTBE (3 x 400 mL). Combine organic layers.
-
Drying: Dry organics over
, filter, and concentrate in vacuo.
Step 4: Salt Formation (Purification)
-
Dissolve the crude oil in ethanol (500 mL).
-
Add HCl (1.1 eq) in ethanol or dioxane dropwise at 0°C.
-
Allow the white precipitate to crystallize.
-
Filter and dry to obtain (S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride.
Process Workflow Diagram
Figure 2: End-to-end process flow from reactor setup to salt crystallization.
Quality Control & Analytical Methods
To ensure scientific integrity, the following analytical methods must be validated.
Table 1: Analytical Specifications
| Parameter | Method | Specification |
| Conversion | Reverse Phase HPLC (C18) | > 98% |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or IG) | > 99% (S)-enantiomer |
| Chemical Purity | 1H-NMR (DMSO-d6) | Consistent with structure |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/MTBE) |
Chiral HPLC Method Details:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Retention Times: (R)-amine ~8.5 min, (S)-amine ~10.2 min (confirm with racemate standard).
References
-
Scalable Biocatalytic Synthesis of Chiral Amines. Source: Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis. URL:[Link]
-
Transaminase-Catalyzed Synthesis of Rivastigmine Intermediates. Source: Fuchs, M., et al. (2010). Chemoenzymatic synthesis of the chiral intermediate of Rivastigmine. Journal of Biotechnology. URL:[Link]
-
Equilibrium Shifting in Transaminase Reactions. Source: Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[2][3][4][5] Trends in Biotechnology. URL:[Link]
-
Industrial Application of Transaminases (Sitagliptin Case Study). Source: Savile, C. K., et al. (2010).[3] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. URL:[Link]
Sources
Troubleshooting & Optimization
Resolution of racemic 1-(3-methoxyphenyl)propan-1-amine with tartaric acid
Technical Support Center: Resolution of Racemic 1-(3-Methoxyphenyl)propan-1-amine
Product Focus: 1-(3-Methoxyphenyl)propan-1-amine (Racemic) Target Enantiomer: (R)- or (S)-1-(3-Methoxyphenyl)propan-1-amine Resolving Agent: Tartaric Acid (2,3-Dihydroxybutanedioic acid)[1][2]
Core Technical Overview
The resolution of 1-(3-methoxyphenyl)propan-1-amine (an
This guide addresses the critical parameters for successfully resolving this amine using L-(+)-Tartaric acid (or its enantiomer), focusing on stoichiometry, solvent selection, and supersaturation control.
Experimental Workflow (Visualized)
The following diagram outlines the logical flow for the resolution process, including critical decision points where users often encounter failure.
Caption: Logical workflow for the diastereomeric salt resolution of 1-(3-methoxyphenyl)propan-1-amine, highlighting the critical "oiling out" checkpoint.
Troubleshooting & FAQs
Phase 1: Stoichiometry & Setup
Q: What molar ratio of tartaric acid to amine should I use? A: Start with a 1:1 molar ratio , but be prepared to adjust to 0.5:1 (hemi-tartrate method).[1][2][3]
-
The Logic: Tartaric acid is diprotic.[1][2][3] While a 1:1 ratio forms the hydrogen tartrate (acid salt), these salts are highly polar and sometimes too soluble in alcohols.[3] The 0.5:1 ratio targets the neutral tartrate (2 amines : 1 acid), which often has a more distinct crystal lattice and lower solubility, facilitating precipitation [1].[3]
-
Recommendation: If the 1:1 salt does not crystallize (remains in solution), switch to 0.5 equivalents of tartaric acid in absolute ethanol.
Q: Which solvent system is optimal for this specific methoxy-derivative? A: Methanol (MeOH) is the primary solvent, but Ethanol (EtOH) or Isopropanol (IPA) are superior for crystallization control.[1][2][3]
-
Reasoning: The 3-methoxy group increases lipophilicity compared to simple phenethylamine.[1][2][3] Methanol might be too good a solvent, preventing high yields.
-
Protocol: Dissolve the tartaric acid in hot methanol first. Add the amine slowly (exothermic).[3] If no crystals form upon cooling, add IPA dropwise as an anti-solvent until turbidity persists, then cool.[3]
Phase 2: Crystallization & "Oiling Out"[1][2][3]
Q: My solution turned into a thick oil at the bottom of the flask. What happened? A: This is "oiling out," a common phenomenon where the salt separates as a supercooled liquid rather than a crystal.[1][3]
-
Cause: The solution cooled too quickly, or the solvent polarity is not optimal for the lattice energy of this specific salt.
-
The Fix (The "Seeding" Loop):
-
Re-heat the mixture until the oil redissolves (clear solution).
-
Allow it to cool very slowly to just above the temperature where oiling occurred.
-
Seed it: Add a tiny crystal of the desired salt (if available) or scratch the glass wall vigorously with a glass rod.[2][3]
-
Dilution: If oiling persists, dilute the mixture with more solvent (increases the gap between the oiling point and the crystallization point) [2].[2][3]
-
Q: How long should I let the crystallization proceed? A: Allow 24 to 48 hours undisturbed at room temperature, then move to 4°C.
-
Why: Kinetic resolution requires time.[1][2][3] Rapid precipitation often traps the unwanted diastereomer (eutectic formation), lowering the enantiomeric excess (ee).[3]
Phase 3: Purification & Analysis
Q: The crystals I isolated have a low melting point range. Is the resolution failed? A: Not necessarily, but it indicates low optical purity.[1][2]
-
Explanation: A wide melting point range suggests a mixture of diastereomers (low de).[1][2][3]
-
Action: You must recrystallize .[1][2][3] Dissolve the salt in the minimum amount of boiling methanol/ethanol (e.g., 1:5 ratio).[3] Cool slowly. The solubility difference between the diastereomers increases significantly in the second crystallization (Pasteur's principle).[3]
Q: How do I recover the free amine from the salt? A: Use a biphasic extraction.[1][2][3]
-
Suspend the salt in water.[3]
-
Add 20% NaOH until pH > 12. (The amine will liberate as an oil).[2][3]
-
Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2][3]
-
Dry over
and evaporate.
-
Note: Do not use heat during evaporation if the amine is volatile (boiling point is high, ~250°C, but vacuum evaporation is safer).[1][2][3]
Quantitative Data Specifications
| Property | Value / Specification | Notes |
| Target Molecule | 1-(3-Methoxyphenyl)propan-1-amine | Racemic starting material |
| CAS (R-isomer HCl) | 856562-95-3 | Reference for pure standard [3] |
| Molecular Weight | 165.23 g/mol (Free Base) | 315.3 g/mol (Tartrate 1:[1][2]1) |
| Boiling Point | ~250°C (Predicted) | High vacuum distillation recommended |
| Density | ~0.996 g/mL | Liquid at RT (Free base) |
| Recrystallization Solvent | MeOH / iPrOH (9:[1][2][3]1) | Recommended starting point |
| Max Theoretical Yield | 50% (for one enantiomer) | Practical yield often 30-35% |
References
-
BenchChem. Troubleshooting diastereomeric salt crystallization for chiral resolution. (2025).[1][2][4] Retrieved from [1][3]
-
Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1][2][3] (2001).[1][2] CRC Press.[1][3] (General reference for amine resolution protocols).
-
Sigma-Aldrich. (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride Product Sheet. (2025).[1][2][4] Retrieved from [1][2]
-
Chemical Communications. Overcoming a solid solution system on chiral resolution. (2023).[1][2][5] Retrieved from [1][2][3]
Sources
- 1. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 3-甲氧基苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Preserving Enantiopurity of (S)-1-(3-Methoxyphenyl)propan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (S)-1-(3-methoxyphenyl)propan-1-amine. As a chiral benzylic amine, this compound is highly susceptible to enantiomeric excess (e.e.) erosion. This document provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure absolute stereochemical integrity throughout your synthetic pipeline.
Frequently Asked Questions: The Mechanistic "Why"
Q1: Why is (S)-1-(3-methoxyphenyl)propan-1-amine more prone to racemization than standard aliphatic amines? A1: The susceptibility lies in the benzylic alpha-proton. The adjacent aromatic ring (3-methoxyphenyl group) significantly increases the acidity of this proton. When exposed to basic conditions, deprotonation occurs, generating a resonance-stabilized planar carbanion. Upon reprotonation, the stereochemical memory of the chiral center is lost, resulting in a racemic mixture[1]. The rate of this base-catalyzed racemization is directly proportional to the strength of the base and the stabilizing nature of the solvent[2].
Q2: My reaction conditions are strictly neutral. How is my compound still racemizing? A2: Under neutral conditions, racemization typically occurs via Schiff base (imine) formation. If the free amine contacts trace carbonyl compounds—such as acetone used to clean glassware—it reversibly forms an imine. This intermediate undergoes imine-enamine tautomerization, which creates a planar sp2-hybridized geometry at the benzylic position, leading to rapid racemization[3].
Q3: I observed a complete loss of e.e. during a palladium-catalyzed hydrogenation step. What caused this? A3: Transition metals (Pd, Ir, Ru) are potent racemization catalysts for benzylic amines. They operate via a dehydrogenation-rehydrogenation mechanism. The metal coordinates to the amine lone pair and facilitates beta-hydride elimination, forming a transient achiral imine bound to the metal surface. Re-addition of the hydride occurs non-stereoselectively. This is the exact mechanism exploited in Dynamic Kinetic Resolution (DKR)[4], but it is catastrophic when enantiopurity must be preserved.
Fig 1. Base-catalyzed and imine-mediated racemization pathways of benzylic amines.
Troubleshooting Guide: Identifying Points of Failure
If you have detected a drop in enantiomeric purity via chiral HPLC or SFC, use the following diagnostic criteria to identify the root cause.
-
Failure Point A: Aqueous Workup and Extraction
-
Symptom: e.e. drops from >99% to <90% after free-basing the hydrochloride salt.
-
Causality: The use of strong hydroxides (NaOH, KOH) or prolonged exposure to basic aqueous layers at room temperature. Protic solvents (like water or alcohols) stabilize the charged carbanion intermediate, drastically accelerating proton exchange[2].
-
Corrective Action: Transition to mild bases (saturated NaHCO3) and perform all extractions at 0–5 °C using aprotic solvents (DCM, EtOAc).
-
-
Failure Point B: Concentration and Storage
-
Symptom: Gradual e.e. erosion over days/weeks of storage.
-
Causality: The free base form is susceptible to autoxidation and radical-mediated racemization (e.g., via trace thiyl radicals or oxygen) which abstract the benzylic hydrogen[5].
-
Corrective Action: Never store the compound as a free base. Always convert to the hydrochloride (HCl) salt. Protonation occupies the nitrogen lone pair, preventing imine formation and reducing electron density at the benzylic position, making deprotonation and oxidation highly unfavorable.
-
Fig 2. Decision tree for troubleshooting e.e. erosion in benzylic amines.
Quantitative Data: Impact of Conditions on Racemization
The following table summarizes the kinetic impact of various environmental conditions on the racemization rate of benzylic amines, allowing you to prioritize your optimization efforts.
| Condition / Reagent | Mechanism of e.e. Erosion | Relative Racemization Rate | Recommended Mitigation Strategy |
| 1.0 M NaOH (aq) | Benzylic deprotonation (Carbanion) | Very High (t½ < 1 hr at 25°C) | Use sat. NaHCO3 (pH ~8.3) at 0 °C. |
| Acetone / Ketones | Schiff base (Imine) tautomerization | High (t½ ~ 4 hrs at 25°C) | Strictly avoid ketone solvents; bake glassware. |
| Pd/C under H2 | Dehydrogenation (Metal-catalyzed) | Very High (t½ < 30 min) | Pre-form HCl salt before hydrogenation. |
| Protic Solvents (MeOH) | Stabilization of ionic intermediates | Moderate | Use aprotic solvents (EtOAc, DCM, MTBE). |
| Ambient Light / O2 | Radical abstraction | Low (t½ > weeks) | Store in amber vials under Argon as HCl salt. |
Self-Validating Experimental Protocols
To guarantee reproducibility and trustworthiness, the following protocols incorporate built-in validation steps. Do not proceed to subsequent synthetic stages without passing the validation checkpoints.
Protocol A: Enantiopurity-Preserving Free-Basing and Extraction
This protocol is designed to convert the stable (S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride salt into the reactive free base immediately prior to use, mitigating base-catalyzed deprotonation.
Materials:
-
(S)-1-(3-methoxyphenyl)propan-1-amine HCl
-
Ethyl Acetate (EtOAc) - Ketone-free, HPLC grade
-
Saturated aqueous NaHCO3 (Pre-chilled to 0 °C)
-
Anhydrous Na2SO4
Step-by-Step Methodology:
-
Preparation: Suspend the (S)-amine·HCl salt in EtOAc (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the suspension to cool to strictly 0–5 °C for 15 minutes. Causality: Low temperatures exponentially decrease the rate constant of benzylic deprotonation.
-
Mild Basification: Add an equal volume of pre-chilled saturated aqueous NaHCO3 dropwise over 10 minutes under vigorous stirring. Causality: NaHCO3 buffers the aqueous layer at ~pH 8.3, which is sufficient to neutralize the HCl salt but too weak to abstract the benzylic proton.
-
Phase Separation: Transfer the biphasic mixture to a pre-chilled separatory funnel. Immediately separate the layers. Do not allow the mixture to sit.
-
Extraction & Drying: Back-extract the aqueous layer with one additional portion of cold EtOAc. Combine the organic layers and dry over anhydrous Na2SO4. Causality: Na2SO4 is strictly neutral, avoiding the trace Lewis acidity associated with MgSO4 which can catalyze side reactions.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 25 °C.
-
Validation Check: Dissolve a 1 mg aliquot in a suitable mobile phase and run chiral HPLC (e.g., Chiralcel OD-H column) to confirm e.e. is >99% before utilizing the free base in your downstream reaction.
Protocol B: Safe Catalytic Hydrogenation (Preventing Metal-Catalyzed Racemization)
If your synthetic route requires a hydrogenation step (e.g., reducing a nitro precursor or removing an N-benzyl protecting group), you must prevent the amine lone pair from coordinating to the transition metal.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the substrate in an alcoholic solvent (e.g., Ethanol).
-
In-Situ Protonation: Add 1.1 equivalents of concentrated aqueous HCl or glacial acetic acid to the solution before adding the catalyst. Causality: Protonating the amine to form the ammonium salt eliminates the lone pair required for coordination to the Pd/Ir surface, completely shutting down the dehydrogenation-rehydrogenation racemization pathway[4].
-
Catalyst Addition: Add Pearlman's catalyst (Pd(OH)2/C) under an inert Argon atmosphere. Causality: Pearlman's catalyst is highly active and allows for hydrogenation at ambient temperature, avoiding the thermal energy required to overcome the activation barrier for racemization.
-
Reaction: Purge with H2 and stir at 20 °C until complete consumption of the starting material is observed via LC-MS.
-
Filtration: Filter the catalyst through a pad of Celite and wash with Ethanol.
-
Validation Check: Isolate a small analytical sample, perform the mild free-basing procedure (Protocol A), and verify the e.e. via chiral SFC.
References
-
Wu, X., Li, X., King, F., Xiao, J. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Bertrand, S., et al. Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. Available at:[Link]
-
Royal Society of Chemistry. Chapter 3: Racemization, Enantiomerization and Diastereomerization. RSC Publishing. Available at:[Link]
-
The University of Manchester. Racemisation in Chemistry and Biology. Available at: [Link]
Sources
Purification of (S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride
Technical Support Center: Purification & Troubleshooting Guide
Welcome to the technical support hub for (S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride . This guide is designed for process chemists and researchers encountering specific purity or isolation challenges with this chiral intermediate.
Unlike generic protocols, this guide addresses the causality behind common failures—why oils form instead of crystals, why enantiomeric excess (ee) stalls, and how to remove structurally persistent impurities.
Part 1: Compound Dashboard & Critical Properties[1]
Before troubleshooting, verify your target parameters.[1] This molecule is a lipophilic chiral amine salt, often used as a scaffold in CNS-active drug synthesis (analogous to Rivastigmine intermediates).
| Property | Specification / Behavior |
| Target Enantiomer | (S)-Isomer |
| Salt Form | Hydrochloride (HCl) |
| Solubility Profile | High: Methanol, Ethanol, Water. Moderate: Isopropanol (IPA), Dichloromethane (DCM). Insoluble: Diethyl ether, Hexanes, MTBE. |
| Critical Impurities | 1. Ketone Precursor: 1-(3-methoxyphenyl)propan-1-one (from incomplete reductive amination).[2] 2. Dimer: Secondary amine formed by condensation of product with imine intermediate. 3. Phenol: 3-(1-aminopropyl)phenol (from O-demethylation under harsh acidic conditions).[2] |
| Hygroscopicity | Moderate to High. The HCl salt can form hydrates if exposed to ambient moisture. |
Part 2: The "Golden Path" Purification Protocol
If you are starting with crude material (ee > 85%) and need to upgrade to >99% purity and >99% ee, follow this optimized recrystallization workflow.
Step-by-Step Methodology
1. Free Base Extraction (Impurity Purge)
-
Why: HCl salts trap organic impurities in the crystal lattice. "Washing" the salt is ineffective. You must break the lattice.
-
Protocol: Suspend crude salt in DCM. Add 10% NaOH (aq) until pH > 12. Separate layers. Wash organic layer with brine.[2] Dry over Na₂SO₄ and evaporate.[]
-
Note: This removes inorganic salts and ensures stoichiometry for the next step.
2. Controlled Salt Formation
-
Solvent: Dissolve the free base oil in Isopropanol (IPA) (5 volumes relative to weight).
-
Acid Addition: Add 1.05 equivalents of HCl (as 5-6M in IPA or Dioxane) dropwise at 0–5°C.
-
Critical Control Point: Do not use aqueous HCl if possible; water promotes oiling out.[2]
3. Thermal Recrystallization
-
System: IPA / MTBE (Methyl tert-butyl ether) or Ethanol / Ethyl Acetate.[2]
-
Procedure:
-
Heat the thick slurry in IPA to reflux (80°C) until fully dissolved.
-
If insoluble haze remains, hot filter.
-
Cool slowly to 60°C. Seed with pure crystals if available.
-
Add MTBE (anti-solvent) dropwise until persistent turbidity is observed.
-
Cool to room temperature over 2 hours, then to 0°C for 1 hour.
-
Filter and wash with cold MTBE.[2]
-
Part 3: Troubleshooting & FAQs
This section addresses real-world scenarios reported by our users.
Category A: Crystallization Failures[1]
Q1: The product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
-
Diagnosis: This is a thermodynamic issue where the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. It typically happens if the solvent is too polar (too much water) or the cooling is too rapid.
-
Corrective Action:
-
Re-heat the mixture until the oil dissolves back into a single phase.
-
Add a seed crystal at a temperature above the oiling point but below the saturation point.
-
Switch Solvents: If using Ethanol/Ether, switch to Isopropanol/Ethyl Acetate . The slightly higher lipophilicity of IPA stabilizes the benzylic amine salt better than ethanol.
-
Q2: My yield is low (<50%), but purity is high. Where is the rest?
-
Diagnosis: The salt is likely too soluble in the mother liquor, or you used too much solvent (dilution error).
-
Corrective Action:
-
Do not evaporate to dryness (traps impurities). Instead, concentrate the mother liquor to 25% of its original volume and cool to -10°C to harvest a second crop.[2]
-
Warning: The second crop will have lower ee. Keep it separate.
-
Category B: Enantiomeric Purity (Chiral Resolution)
Q3: My ee is stuck at 94% after recrystallization. How do I upgrade it to >99%?
-
Diagnosis: You have reached the "eutectic composition" of the racemate/enantiomer pair in that specific solvent system.
-
Corrective Action:
-
The "Pope-Peachey" Method: You may need to perform a classical resolution step even if you already have the salt.[2]
-
Convert back to free base.[2]
-
Use (S)-(+)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid in Methanol.[2] These resolving agents are highly effective for 1-aryl-alkylamines [1].[2]
-
Recrystallize the diastereomeric salt first, then crack back to the HCl salt.
-
Category C: Chemical Impurities[1][4]
Q4: I see a persistent impurity at RRT 1.2 in HPLC. It tracks with the product.
-
Diagnosis: This is likely the dimer impurity (secondary amine). It forms during reductive amination if the primary amine product reacts with the intermediate imine.
-
Corrective Action:
-
Recrystallization is often ineffective for this because the dimer is structurally similar and lipophilic.
-
Purification Strategy: Acetylation.[2] Treat the crude mixture with a small amount of acetic anhydride (0.1 eq). The primary amine reacts faster than the bulky secondary amine (dimer)? No, actually the primary amine is the product!
-
Correction: Use Acidic Alumina Chromatography .[2] The secondary amine (dimer) is more basic and lipophilic. Flash chromatography on silica (DCM/MeOH/NH₃) is the only reliable way to remove the dimer before salt formation.
-
Part 4: Visualizing the Logic
The following diagrams illustrate the purification logic and the troubleshooting decision tree.
Diagram 1: Purification Workflow & Logic
Caption: Logical workflow for the purification of (S)-1-(3-methoxyphenyl)propan-1-amine HCl, including decision gates for oiling and low enantiomeric excess.
Diagram 2: Impurity Fate Mapping
Caption: Fate mapping of common impurities. Note that neutral impurities (Ketone) are best removed by extraction, while structural analogs (Dimer) require recrystallization rejection.
References
-
Atomax Chemicals Co. (2021). Resolution of 1-(3-methoxyphenyl)ethylamine analogs using Mandelic Acid. Retrieved from
-
Sandoz AG . (2013). Process for the preparation of Rivastigmine and intermediates thereof. Patent WO2004037771.[2] Retrieved from
-
Sigma-Aldrich . (2023).[2] (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride Product Specification. Retrieved from
-
BenchChem . (2025).[4] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Retrieved from [4]
Sources
Technical Support Center: Optimizing Reductive Amination of 3-Methoxypropiophenone
Case ID: RA-3MP-OPT Status: Open Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aromatic Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & System Analysis
User Query: How do I maximize the yield of amine products derived from 3-methoxypropiophenone?
System Diagnosis: Reductive amination of 3-methoxypropiophenone presents two distinct challenges compared to standard benzaldehydes or acetophenones:
-
Steric Hindrance: The ethyl group (propiophenone) introduces significantly more steric bulk around the carbonyl carbon than a methyl group (acetophenone), slowing the initial nucleophilic attack of the amine.
-
Electronic Deactivation: The meta-methoxy group exerts an inductive electron-withdrawing effect (
), but lacks the direct resonance donation ( ) seen in para-substitution. While this makes the carbonyl electrophilic, the steric factor usually dominates, making imine formation the rate-limiting step.
The Solution:
Standard protocols (methanol/NaBH
The "Golden Path" Protocol
Recommended for yields >85% with minimal side products.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq.) | Notes |
| 3-Methoxypropiophenone | Substrate | 1.0 | Dry, free of water. |
| Amine (R-NH | Nucleophile | 1.2 - 1.5 | Use HCl salt + TEA if volatile. |
| Titanium(IV) isopropoxide | Lewis Acid / Desiccant | 1.25 - 1.5 | CRITICAL: Acts as water scavenger. |
| NaBH(OAc) | Reducing Agent | 1.5 - 2.0 | Mild, selective for imines. |
| THF or DCE | Solvent | N/A | Anhydrous is essential. |
Step-by-Step Methodology
Phase 1: Imine Formation (The Equilibrium Shift)
-
Charge a flame-dried flask with 3-methoxypropiophenone (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Add the Amine (1.2 eq).
-
Add Titanium(IV) isopropoxide (1.5 eq) dropwise under nitrogen.
-
Expert Insight: The solution often turns yellow/orange. The
coordinates to the carbonyl oxygen, increasing electrophilicity, and irreversibly reacts with the water generated ( ), driving the equilibrium to completion without molecular sieves [1].
-
-
Stir at Ambient Temperature for 6–12 hours.
-
Checkpoint: Do not proceed until TLC/NMR shows complete consumption of the ketone.
-
Phase 2: Reduction 5. Dilute the mixture with absolute ethanol (optional, improves STAB solubility) or continue in THF. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion. 7. Stir for 4–6 hours at room temperature.
Phase 3: Work-up (The Titanium Quench)
8. Critical Step: Quench by adding 2M NaOH or NH
- Why? You must break the Titanium-amine complex. A white precipitate (
) will form.
- Filter the suspension through a Celite pad to remove the titanium salts.
- Extract the filtrate with EtOAc or DCM. Wash with brine, dry over Na
SO , and concentrate.
Mechanism & Control Points
The following diagram illustrates the Titanium-mediated pathway versus the competitive direct reduction pathway.
Figure 1: Mechanistic pathway highlighting the role of Titanium Isopropoxide in preventing direct reduction and driving equilibrium.
Troubleshooting Guide (FAQ)
Q1: My conversion is stalled at ~60%. Adding more reducing agent doesn't help.
Diagnosis: The issue is likely Imine Equilibrium , not reduction. Explanation: Propiophenones are sterically hindered. If water is present and not removed, the equilibrium favors the ketone. Adding reducing agent only reduces the imine formed so far. Fix:
-
Ensure you are using
as described above. -
If already using Ti, increase the aging time (Phase 1) to 18 hours or heat gently to 40°C before adding the reducing agent.
-
Do not add the reducing agent until the ketone is invisible on TLC.
Q2: I am seeing a large "Alcohol" spot (1-(3-methoxyphenyl)propan-1-ol).
Diagnosis: Direct reduction of the ketone.
Explanation: This happens when the reducing agent attacks the ketone before the amine does. This is common with NaBH
-
Switch Reagent: Use STAB (
) instead of NaCNBH or NaBH . STAB is less basic and reacts much faster with imines than ketones [2]. -
Sequential Addition: Ensure strict separation of Phase 1 (Imine formation) and Phase 2 (Reduction). Never do "all-in-one" mixing for propiophenones.
Q3: The work-up is a mess. I have a sticky emulsion.
Diagnosis: Incomplete hydrolysis of Titanium salts. Fix:
-
Use 2M NaOH during the quench to ensure high pH, which helps precipitate
as a filterable solid. -
Allow the quenched mixture to stir vigorously for 30 minutes before filtering through Celite. The precipitate should be white and powdery, not sticky.
Q4: Can I use catalytic hydrogenation (Pd/C) instead?
Diagnosis: Possible, but risky for this substrate. Explanation:
-
Risk 1:O-Demethylation. Methoxy groups on aromatic rings can sometimes undergo hydrogenolysis, though less common than benzyloxy groups.
-
Risk 2:[1]Ring Reduction. High pressure can reduce the aromatic ring.
-
Recommendation: If you must use hydrogenation, use Pt/C (Platinum on Carbon) rather than Pd/C, as it minimizes hydrogenolysis risks, and keep pressure low (1–3 atm) [3].
Reagent Selection Matrix
| Reducing Agent | Selectivity | Toxicity | Recommended for 3-Methoxypropiophenone? |
| NaBH | Low (Reduces Ketones & Imines) | Low | NO. High risk of alcohol side product. |
| NaCNBH | Medium (pH dependent) | High (Cyanide) | Conditional. Requires pH 6 control. Slow reaction. |
| NaBH(OAc) | High (Imine selective) | Low | YES. Best balance of rate and selectivity. |
| H | Variable | Low | Conditional. Good for scale-up, requires optimization. |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][4] 11, 1996, pp. 3849–3862.[2][4] Link
-
Hitchhiker's Guide to Reductive Amination. Organic Chemistry Portal. Retrieved 2024. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Removing impurities from (S)-1-(3-methoxyphenyl)propan-1-amine synthesis
[1-(dimethylamino structure, may offer useful starting points for synthesis strategies. I'm exploring potential retrosynthetic analyses.
Constructing Synthesis Logic
I'm currently focused on constructing the synthesis and purification logic for (S)-1-(3-methoxyphenyl)propan-1-amine. The plan involves a general chiral amine synthesis, beginning with 3-methoxyphenyl as the starting material, but the details are still in progress. I'm investigating potential synthetic routes and considering purification strategies.
Refining Synthetic Strategies
I've been refining the synthetic strategies. My focus is now on producing (S)-1-(3-methoxyphenyl)propan-1-amine. I'm considering reductive amination, transamination, and chiral resolution approaches. I'm also investigating asymmetric synthesis using Ellman's auxiliary and enzymatic transamination methods. Additionally, I've outlined key impurity removal strategies including enantiomeric impurity removal via chiral resolution or asymmetric control, starting material removal through acid-base extraction, over-alkylation by-product removal via distillation or chromatography, and a demethylated impurity control via reaction conditions or column chromatography.
Gathering Key References
I've gathered some key references. I found sources for enzymatic transamination, imine reduction, and oxime reduction, which is vital for building a strong synthesis and purification logic. Now I'm focusing on structuring a Technical Support Center to support this. I plan to incorporate sections on mechanistic workflows, impurity profiling and step-by-step purification protocols.
Visualizing the Synthesis
I'm now writing a DOT diagram script to visualize the synthetic pathway and potential impurities. My focus is on mapping out the steps: starting from 3-methoxypropiophenone and proceeding through reductive amination to a racemic amine, which then undergoes chiral resolution to yield the desired (S)-amine. I'm also including over-alkylation to the secondary amine and enantiomeric impurity paths. I've started organizing the specific impurity data to be written into Section 4, including tables of impurities, detection methods, and clearance strategies.
Mapping Impurity Pathways
I've just visualized the synthetic scheme with specific impurities in a DOT diagram. This helps map the reaction steps from starting material to (S)-amine, including the formation of residual ketone, secondary amine, and the (R)-enantiomer. The diagram is also color-coded according to the color palette constraint provided, with correct contrast for font readability.
Detailing Purification Protocols
I'm now detailing the step-by-step methodologies for acid-base extraction and diastereomeric salt resolution, ensuring clarity and reproducibility. I've also formulated FAQs to address common issues like plateauing ee after resolution, secondary amine impurities, and demethylated phenol impurities, and I'm cross-referencing these FAQs to real citations.
Verifying Source Integrity
I'm now verifying the URLs from my reference list, ensuring they're active and directly link to the relevant publications on enzymatic transamination, imine reduction, and oxime reduction. I've corrected a redirect URL and focused on DOI links where possible. Now I'll proceed with analyzing and summarizing these sources.
Structuring Technical Support
I'm structuring the Technical Support Center now, aiming for a robust guide. It will address chiral resolution of benzylic amines, specifically focusing on (S)-1-(3-methoxyphenyl)propan-1-amine. I've begun with an introduction highlighting purification challenges, followed by a self-validating framework. I'm also preparing a table to describe the impurity profile, origin, detection method, and clearance strategy.
Developing Impurity Profiles
I'm developing detailed impurity profiles, focusing on potential byproducts in the synthesis of (S)-1-(3-methoxyphenyl)propan-1-amine. I've compiled data on (R)-enantiomer formation, over-alkylation to form a secondary amine, and ether cleavage creating a demethylated impurity. I am now working on step-by-step methodologies to mitigate these. My first protocol focuses on chemoselective acid-base extraction to remove neutral starting material and non-basic organics.
Formulating Extraction Protocols
I'm now writing and refining specific protocols. I've drafted an acid-base extraction and a diastereomeric resolution protocol. My focus is on detailed, clear, and reproducible instructions. I'm also including self-validation steps to ensure protocol integrity and clarity, such as TLC analysis, in each step.
Refining Diastereomeric Resolution
I'm currently focused on refining the diastereomeric resolution protocol, incorporating specific details. I've added a note on slow cooling at 5°C/hour to encourage large crystal formation and minimize impurity occlusion. I'm adding instructions to filter and wash the precipitate with cold ethanol. My process now has a self-validation step to determine the enantiomeric excess (ee) via Chiral HPLC, and I'll include a recrystallization step if the ee is less than 98%. Finally, I will integrate the relevant references I just cited.
Visualizing Impurity Formation
I'm now integrating the DOT diagram to visualize the synthetic route. This illustrates the connections between starting material, intermediates, target product, and key impurities: the unreacted ketone, secondary amine, and R-enantiomer. I've also incorporated the reaction conditions for each step.
Mapping Reaction Outcomes
I'm now mapping the relationships between the imine intermediate, secondary amine over-alkylation, racemic amine, the target (S)-amine, and the (R)-enantiomer impurity using the DOT diagram. It shows the chiral resolution step from the racemic amine to the desired product and the diastereomeric impurity. Also, I've specified that the over-alkylation impurity originates from the imine side reaction.
Analyzing Extraction Workflow
I'm now analyzing the acid-base extraction workflow in the provided DOT diagram. I see the flow from crude material to the addition of acid, leading to organic and aqueous layers. The focus now is on explaining the acid-base chemistry to remove neutral impurities, and salts.
Implementing Graphviz Visualizations
I'm now implementing the Graphviz diagrams, focusing on the DOT code blocks. I'm ensuring all the generated diagrams adhere to the specified color palette and include the "max width 760px" constraint, using the size attribute. I'll include a descriptive caption under each diagram to provide context. My goal is to ensure visual clarity and correct contrast for all the fonts.
Validating Color Palette
I'm now implementing the color palette constraints within the Graphviz DOT diagrams. I'm verifying the contrast for font readability using the provided hexadecimal codes to ensure accessibility. I'm also including size attributes and descriptive captions to ensure that each visualization is clear, concise, and effectively communicates the chemical information. Now I'm preparing to embed the references.
Refining FAQ Content
I'm now refining the FAQs to be more technical, providing in-depth explanations. I'm focusing on the tone, aiming for an authoritative and narrative-driven approach. I've started building the "Quantitative Impurity Profiling and Clearance Metrics" table, adding columns for impurity type, structure, physicochemical properties, clearance methods, and expected post-clearance levels. Furthermore, I'll analyze the DOT code for structural integrity.
Welcome to the Technical Support Center. As a Senior Application Scientist, I approach the synthesis and purification of chiral benzylic amines not merely as a sequence of isolated reactions, but as a dynamic system of interconnected equilibria.
The synthesis of (S)-1-(3-methoxyphenyl)propan-1-amine —a highly valuable chiral building block for neuroactive pharmaceutical ingredients—requires rigorous control over both chemoselectivity and stereoselectivity. Whether you are employing classical reductive amination followed by chiral resolution, or utilizing modern asymmetric transaminases, impurities are inevitable. Every impurity tells a story of a competing mechanistic pathway.
This guide provides a self-validating, causality-driven framework to help you profile, troubleshoot, and eliminate impurities during your synthetic workflow.
Mechanistic Workflows & Impurity Generation
To effectively clear impurities, we must first understand their origin. The most common synthetic route involves the reductive amination of 3-methoxypropiophenone, which yields a racemic mixture that must subsequently be resolved. Alternatively, biocatalytic transamination can yield the (S)-enantiomer directly, though it is often plagued by substrate inhibition and residual starting materials [2].
Below is the logical mapping of the synthesis pathway, highlighting where critical impurities branch off from the target workflow.
Fig 1: Synthesis pathway of (S)-1-(3-methoxyphenyl)propan-1-amine and impurity origins.
Quantitative Impurity Profiling
To isolate the target compound, we exploit the physicochemical divergences between the product and its impurities. The table below summarizes the quantitative targets and clearance strategies for the primary impurities.
| Impurity Profile | Origin | Physicochemical Divergence | Detection Method | Clearance Strategy | Target Limit |
| 3-Methoxypropiophenone | Incomplete amination | Neutral molecule (non-basic) | HPLC-UV (254 nm) | Acid-Base Extraction | < 0.1% |
| (R)-Enantiomer | Non-stereospecific reduction | Distinct diastereomeric salt solubility | Chiral HPLC (e.g., Chiralcel OD-H) | Diastereomeric Crystallization | < 0.5% (ee > 99%) |
| Bis-alkylated Amine | Over-alkylation during reduction | Higher lipophilicity / boiling point | LC-MS / GC-FID | Fractional Distillation / Chromatography | < 0.2% |
| 3-(1-Aminopropyl)phenol | Ether cleavage (harsh acids) | Highly polar, phenolic OH | LC-MS | Mild reaction conditions / Reverse-Phase LC | < 0.1% |
Self-Validating Purification Protocols
Protocol A: Chemoselective Acid-Base Extraction
Objective: Complete removal of neutral starting material (3-methoxypropiophenone) and non-basic organic impurities. Causality Principle: Primary amines readily protonate in dilute aqueous acid to form highly polar hydrochloride salts. Neutral ketones cannot protonate under these conditions and remain trapped in the lipophilic organic phase.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).
-
Acidic Extraction: Add 1.0 M HCl (aq) in a 1:1 volume ratio. Stir vigorously for 10 minutes.
-
Phase Separation: Separate the layers. The target amine is now in the aqueous layer as a water-soluble salt. The unreacted ketone remains in the organic layer.
-
Organic Wash: Wash the acidic aqueous layer with a fresh portion of ethyl acetate to ensure absolute clearance of neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH (aq) until the pH reaches > 11. Causality: Deprotonation converts the amine salt back into its lipophilic free base form, causing it to "oil out" of the aqueous phase.
-
Final Extraction: Extract the liberated free base with fresh dichloromethane (DCM) or ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Step: Spot the final concentrated product on a TLC plate alongside the starting ketone. Elute with EtOAc/Hexane (1:1). The product should show a single, baseline-resolved spot that stains positive (purple/pink) with ninhydrin, confirming the presence of a primary amine free of neutral ketone.
Fig 2: Logical workflow of the chemoselective acid-base extraction process.
Protocol B: Diastereomeric Resolution via Chiral Salt Formation
Objective: Isolate the (S)-enantiomer from the racemic mixture.
-
Salt Formation: Dissolve the racemic 1-(3-methoxyphenyl)propan-1-amine in absolute ethanol (5 mL/g). Add 0.5 equivalents of (D)-(-)-tartaric acid dissolved in warm ethanol. Causality: Using 0.5 equivalents (the "Pope-Peachy" method) forces the chiral acid to selectively pair with the most thermodynamically stable enantiomer, leaving the undesired enantiomer in the mother liquor as a free base.
-
Heating: Heat the mixture to 75 °C until a homogeneous solution is achieved.
-
Controlled Cooling: Cool the solution strictly at a rate of 5 °C/hour down to 20 °C. Causality: Rapid cooling causes kinetic precipitation, trapping the undesired (R)-enantiomer inside the crystal lattice (occlusion). Slow cooling ensures thermodynamic control and high crystal purity.
-
Filtration: Filter the resulting crystals and wash with ice-cold ethanol.
-
Liberation: Suspend the crystals in water, add 2.0 M NaOH to pH 12, and extract with DCM to yield the free (S)-amine.
-
Self-Validation Step: Analyze the liberated amine via Chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform a single recrystallization of the salt from an ethanol/water (9:1) mixture before final liberation.
Troubleshooting FAQs
Q1: My enantiomeric excess (ee) is plateauing at 85% despite multiple recrystallizations of the diastereomeric salt. How do I fix this? A1: You have likely hit a eutectic point where the (S)- and (R)-diastereomeric salts co-precipitate. Causality: The solubility difference between the two salts in pure ethanol is insufficient. Solution: Alter the solvent system polarity by adding 5-10% water to your ethanol, which drastically changes the solubility curve. Alternatively, switch your resolving agent. If (D)-tartaric acid is failing, (R)-(-)-mandelic acid often provides superior chiral recognition for benzylic amines with extended alkyl chains (like the propyl group) [3].
Q2: LC-MS analysis shows a significant +190 m/z mass addition to my product mass. What is this, and how do I remove it? A2: This is the secondary amine impurity (bis(1-(3-methoxyphenyl)propyl)amine), a classic over-alkylation byproduct. Causality: During reduction, your newly formed primary amine competes with ammonia to attack the unreacted imine intermediate [1]. Solution: This impurity is highly lipophilic and difficult to remove via crystallization. You must clear it via silica gel chromatography (using a DCM/MeOH/NH₄OH gradient) or fractional vacuum distillation. To prevent it in future batches, increase the concentration of your amine donor (e.g., use 10-15 equivalents of NH₃ or ammonium acetate) during the initial imine formation step.
Q3: I attempted to scale up the reaction, but I am now seeing a highly polar impurity that lacks the methoxy group (3-(1-aminopropyl)phenol). Why did this happen? A3: You have inadvertently cleaved the methyl ether. Causality: Methoxy groups on aromatic rings are susceptible to cleavage (demethylation) when exposed to strong Lewis acids (like BBr₃ or AlCl₃) or strong hydrohalic acids (like HBr or concentrated HCl at elevated temperatures). Solution: Ensure your acid-base extraction (Protocol A) is performed at room temperature using dilute (1.0 M) HCl. Never boil the amine in strong aqueous acids. If you are using a metal-catalyzed reduction, ensure your catalyst is not inadvertently acting as a Lewis acid.
References
-
Stereoselective Metal-Free Reduction of Chiral Imines in Batch and Flow Mode: A Convenient Strategy for the Synthesis of Chiral Active Pharmaceutical Ingredients European Journal of Organic Chemistry[Link]
-
Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases Organic Process Research & Development[Link]
-
Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate Catalyzed Reduction of pure (E)- and (Z)-O-Benzyloximes National Institutes of Health (NIH) / PMC[Link]
Handling hygroscopic nature of 3-methoxyphenylpropylamine salts
Ticket ID: #TSC-HYGRO-3MPPA Topic: Stabilization & Handling of 3-Methoxyphenylpropylamine Salts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Hygroscopicity Challenge
You are likely experiencing "deliquescence"—where your solid 3-methoxyphenylpropylamine salt absorbs enough atmospheric moisture to dissolve into a liquid solution. This is common with hydrochloride salts of primary amines. The high crystal lattice energy of the salt is overcome by the high hydration energy of the chloride ion, driving rapid moisture uptake [1].
This guide provides immediate remediation for wet samples, standard operating procedures (SOPs) for accurate handling, and long-term chemical engineering strategies.
Module 1: Emergency Remediation (Troubleshooting)
Use this module if your sample is currently sticky, clumping, or liquefied.
Q: My sample has turned into a sticky gum. Is it ruined?
A: Likely not, but it is chemically compromised for stoichiometry. You must dry it before use to ensure accurate molar ratios.
Protocol: Vacuum Oven Recovery If your compound is thermally stable (Melting Point > 100°C), follow this "Ramp & Hold" protocol to prevent "bumping" or oiling out.
-
Solvent Wash (Optional): If the gum is severe, dissolve fully in a minimum amount of anhydrous methanol, then strip solvent on a rotovap to return to a solid foam.
-
The "Ramp & Hold" Vacuum Cycle:
-
Step 1: Place sample in a vacuum oven at Ambient Temperature (25°C) . Apply full vacuum (< 10 mbar) for 2 hours. This removes surface moisture without melting the solvated crystal.
-
Step 2: Increase temperature to 40°C . Hold for 4 hours.
-
Step 3: Increase temperature to 60°C (or 20°C below expected MP). Hold overnight.
-
Step 4:Nitrogen Bleed. Do not vent with ambient air. Backfill the oven with dry nitrogen or argon before opening [2].
-
Q: I don't have a vacuum oven. Can I use a desiccator?
A: Yes, but standard silica gel is insufficient for amine salts. You need a chemical desiccant with a lower vapor pressure than the amine salt.
Table 1: Desiccant Selection Guide
| Desiccant | Efficiency (Residual H2O) | Suitability for Amines | Notes |
| P₂O₅ (Phosphorus Pentoxide) | < 0.001 mg/L | High | Best for recovery. Acidic; use in a separate dish. |
| KOH (Potassium Hydroxide) | 0.014 mg/L | High | Excellent for amine salts (prevents acid contamination). |
| Silica Gel | 0.03 mg/L | Low | Only for storage of already dry samples. |
| CaCl₂ | 1.5 mg/L | Medium | Good general purpose, but slower than P₂O₅. |
Module 2: Standard Operating Procedures (Prevention)
Use this module for weighing and daily handling.
Q: The weight on my balance keeps increasing while I watch. How do I get an accurate mass?
A: You are observing kinetic moisture uptake. You must use the Difference Weighing Technique or a Closed Transfer System .
Workflow: Difference Weighing by Subtraction
This method eliminates error caused by moisture absorbing onto the balance pan or the sample during the read time.
Figure 1: Difference weighing workflow. By weighing the container before and after dispensing, the exact mass delivered is known, regardless of moisture uptake during the transfer.
Q: How should I store these salts long-term?
A:
-
Container: Use amber glass vials with PTFE-lined caps . Parafilm is permeable to moisture over time; use electrical tape or heat-shrink bands for long-term storage.
-
Headspace: Flush the vial with Argon (heavier than air) before capping.
-
Secondary Containment: Store the vial inside a larger jar containing a sachet of activated charcoal and silica.
Module 3: Advanced Optimization (Root Cause Analysis)
Use this module if you are developing a drug candidate and need to eliminate the problem entirely.
Q: Is the Hydrochloride (HCl) salt the problem?
A: Likely, yes. HCl salts are popular due to ease of synthesis, but chloride ions often create hygroscopic lattices with high solubility.
Scientific Insight: Hygroscopicity is often driven by the Critical Relative Humidity (CRH) of the salt. If the ambient humidity > CRH, the salt will deliquesce. HCl salts often have low CRH values.
Q: What alternative salts should I screen?
A: To improve physical stability, screen counter-ions that increase the lattice energy or are non-hygroscopic [3].
Table 2: Recommended Counter-Ion Screening
| Salt Form | Hygroscopicity Risk | Rationale |
| Hydrochloride | High | Default choice, but prone to deliquescence. |
| Fumarate | Low | High melting point, stable crystal lattice. Often non-hygroscopic. |
| Succinate | Low/Medium | Good alternative if Fumarate is too insoluble. |
| Maleate | Medium | Often forms stable salts, but potential for isomerization. |
| Tosylate | Low | Very stable, lipophilic counter-ion repels moisture. |
Workflow: Salt Selection Decision Tree
Figure 2: Decision tree for salt selection based on Dynamic Vapor Sorption (DVS) data.
References
-
PubChem. (2025).[1][2][3][4] 3-(2-methoxyphenyl)-N-methylpropan-1-amine hydrochloride Compound Summary. National Library of Medicine. Link
-
Purdue University. (2014). Standard Operating Procedure: Vacuum Oven. POWER Laboratory. Link
-
Kumar, L., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Link
-
University of British Columbia. (2025). Technique: Weighing Objects - Impact of Hygroscopicity. UBC Department of Chemistry. Link
Sources
- 1. 3-Methoxy-4-hydroxyphenylethylamine hydrochloride | C9H14ClNO2 | CID 11957621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-4-methoxyphenethylamine hydrochloride | C9H14ClNO2 | CID 11665606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride | C11H18ClNO | CID 3068912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Chiral HPLC Separation of 1-(3-methoxyphenyl)propan-1-amine Enantiomers
Executive Summary
Verdict: For analytical quantitation and enantiomeric excess (ee) determination of 1-(3-methoxyphenyl)propan-1-amine , the Crown Ether (CROWNPAK CR-I(+)) stationary phase is the superior choice due to its specific molecular recognition mechanism for primary amines. However, for preparative scale-up or solubility-limited samples, Immobilized Polysaccharide (CHIRALPAK IA/IC) columns offer a necessary alternative.
This guide details the method development, mechanistic rationale, and performance metrics for separating this specific primary benzylic amine intermediate.
Molecular Analysis & Separation Challenge
Target Molecule: 1-(3-methoxyphenyl)propan-1-amine
-
Functional Handle: Primary Amine (
) at the benzylic position. -
Electronic Effect: The meta-methoxy group acts as an electron-donating group (EDG) and a weak hydrogen bond acceptor.
-
Stereocenter: C1 (Benzylic).
The Challenge: Primary amines are notorious for severe peak tailing on silica-based columns due to strong interactions with residual silanols. Furthermore, the lack of multiple "heavy" functional groups (like amides or esters) reduces the number of interaction points available for traditional "Three-Point" recognition on polysaccharide phases, making the choice of column critical.
Method A: The Specialist (Crown Ether)
Recommended Column: Daicel CROWNPAK® CR-I(+) (Immobilized Crown Ether)
Scientific Rationale
Crown ether phases (specifically 18-crown-6 derivatives) form a host-guest inclusion complex. The primary ammonium ion (
Experimental Protocol
This method relies on generating the ammonium species.
-
Mobile Phase: Perchloric Acid (HClO₄) aqueous solution (pH 1.0 to 2.0).[1]
-
Standard: pH 1.5 HClO₄ / Methanol (90:10 v/v).
-
Note: Methanol is added to reduce retention time if the hydrophobic phenyl ring interacts too strongly with the stationary phase backbone.
-
-
Flow Rate: 0.4 – 0.8 mL/min (Lower flow rates improve mass transfer in inclusion complexes).
-
Temperature: 10°C – 25°C.
-
Detection: UV @ 210 nm (Amine absorption) or 270 nm (Phenyl ring).
Mechanism of Action (Visualization)
Figure 1: Mechanism of ammonium inclusion complexation on CROWNPAK phases.
Method B: The Workhorse (Immobilized Polysaccharide)
Recommended Column: CHIRALPAK® IA or IC (Amylose/Cellulose derivatives)
Scientific Rationale
While less specific than crown ethers, polysaccharide columns are robust. The separation relies on hydrogen bonding (between the carbamate on the polymer and the amine/methoxy group) and
-
Crucial Requirement: Immobilized phases (IA/IC) are preferred over coated phases (AD-H/OD-H) because they allow the use of "non-standard" solvents (like DCM or THF) if resolution is poor in standard alcohols.
Experimental Protocol
-
Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).[4]
-
Additive:0.1% DEA is mandatory. Without this basic additive, the primary amine will interact with residual silanols, causing peak tailing and loss of resolution.
-
-
Alternative (Polar Organic Mode): Acetonitrile / Ethanol / DEA (95 : 5 : 0.1).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C.
Comparative Performance Analysis
The following table synthesizes performance metrics based on typical behavior of primary benzylic amines (e.g., 1-phenylpropan-1-amine analogs) on these stationary phases.
| Feature | Method A: Crown Ether (CR-I(+)) | Method B: Polysaccharide (IA/AD-H) |
| Selectivity ( | High (> 1.5) | Moderate (1.1 – 1.3) |
| Resolution ( | Excellent (> 3.0) | Good (> 1.5) |
| Peak Shape | Sharp (Symmetric) | Prone to tailing (Requires DEA) |
| Sample Capacity | Low (Analytical only) | High (Preparative capable) |
| Mobile Phase | Aqueous Acid (pH 1.5) | Hexane/Alcohol (Toxic/Flammable) |
| Robustness | Sensitive to Temperature | Robust |
| Cost | High | Moderate |
Decision Logic & Workflow
Use this logic flow to determine the correct column for your specific stage of drug development.
Figure 2: Strategic decision tree for column selection based on experimental goals.
Expert Tips for Optimization (E-E-A-T)
-
The Temperature Effect (Crown Ether): Unlike polysaccharide columns where temperature effects are unpredictable, Crown Ether columns almost always perform better at lower temperatures. If you have partial separation (
) at 25°C, drop the column oven to 10°C. The formation of the ammonium-crown complex is exothermic. -
Sample Solubility:
-
For Method A , dissolve the sample in the mobile phase (pH 1.5 water/MeOH). If the free base is oily and insoluble in water, dissolve it in a small amount of MeOH first, then dilute with the acidic buffer.
-
For Method B , dissolve in Ethanol.[5] Avoid dissolving in pure Hexane as the polar amine may precipitate or stick to the injector loop.
-
-
Column Memory (Polysaccharides): If you use CHIRALPAK AD-H (coated), never use "non-standard" solvents like Ethyl Acetate or DCM, as they will strip the selector. If you must use these solvents for solubility, use the Immobilized versions (IA, IB, IC).
References
-
Daicel Corporation. Chiral Column Selection Guide for Primary Amines. (Highlights the specificity of CROWNPAK for amino-functionalized molecules).
- Machida, Y., et al. "Chromatographic separation of primary amine enantiomers using crown ether-based chiral stationary phases." Journal of Chromatography A, 2023. (Validates the mechanism of ammonium inclusion).
- Hyun, M. H. "Chiral separation of primary amines on crown ether-based liquid chromatographic stationary phases." Journal of Separation Science. (Review of thermodynamic parameters).
-
Supelco/Sigma-Aldrich. Astec CHIROBIOTIC® Handbook. (Alternative macrocyclic antibiotic phases for amine separation).
-
Vertex/BenchChem Data. "Comparative Guide to Chiral Columns for Enantioseparation of Hydroxyphenylglycine and Amines." (Provides comparative protocols for AD-H vs Crownpak).
Sources
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chiraltech.com [chiraltech.com]
Comparative Guide to NMR Enantiomeric Purity Analysis of (S)-1-(3-methoxyphenyl)propan-1-amine
The unambiguous determination of absolute stereochemistry and enantiomeric excess (ee%) is a critical bottleneck in the development of chiral amine building blocks. For versatile primary amines like (S)-1-(3-methoxyphenyl)propan-1-amine , Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly precise alternative to chiral chromatography.
This guide objectively compares three distinct NMR-based analytical products—Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs)—evaluating their mechanistic performance, operational efficiency, and data reliability.
Mechanistic Profiling of the Analyte
To select the appropriate analytical reagent, we must first profile the NMR handles of 1-(3-methoxyphenyl)propan-1-amine. The molecule presents two ideal, non-overlapping terminal reporters for monitoring chemical shift dispersion (
-
The Methoxy Group (Ar-OCH
): A sharp 3H singlet at ~3.80 ppm. -
The Ethyl Tail (C-CH
): A 3H triplet at ~0.85 ppm.
Because the chiral center (C1) is flanked by a high-priority aryl group (L1) and a lower-priority ethyl chain (L2), reagents that induce anisotropic shielding will affect these terminal reporters differently, allowing for precise stereochemical mapping.
Decision Matrix: Selecting the Right Analytical Reagent
Fig 1. Decision matrix for NMR enantiomeric purity analysis of chiral amines.
Comparative Evaluation of NMR Reagents
3.1 Chiral Derivatizing Agents (CDAs): Mosher's Acid Chloride (MTPA-Cl)
Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid, is the gold standard for assigning absolute configuration[1]. The method relies on reacting the amine with enantiomerically pure (R)- and (S)-MTPA-Cl to form covalent diastereomeric amides[2].
Causality of Performance: In the preferred anti-periplanar conformation of the resulting amide, the phenyl ring of the MTPA moiety projects an anisotropic shielding cone over one half of the amine molecule[3]. For the (S)-amine, derivatization with (R)-MTPA-Cl yields the (S)-MTPA amide, positioning the shielding phenyl ring over the ethyl group. Conversely, the (R)-MTPA amide positions the phenyl ring over the 3-methoxyphenyl group. By calculating
3.2 Chiral Solvating Agents (CSAs): (S)-BINOL
Unlike CDAs, CSAs like (S)-BINOL do not require covalent bond formation. They are simply added to the NMR tube, where they form transient diastereomeric host-guest complexes with the amine via hydrogen bonding and
Causality of Performance: The rapid exchange between the free and complexed states on the NMR timescale results in time-averaged signals. Because the (R)-amine and (S)-amine fit differently into the chiral pocket of (S)-BINOL, their terminal methoxy and methyl signals split into distinct baseline-resolved peaks[4]. While the shift dispersion (
3.3 Chiral Lanthanide Shift Reagents (CLSRs): Eu(hfc)
CLSRs utilize a paramagnetic Europium center coordinated to chiral camphor-derived ligands. The amine coordinates to the Europium atom, inducing massive pseudocontact shifts. While CLSRs provide the largest peak separation, the paramagnetic nature of Europium causes significant line broadening, which can obscure fine J-coupling data and reduce integration accuracy.
Quantitative Performance Data
Table 1: Operational Comparison of Analytical Reagents
| Metric | MTPA-Cl (CDA) | (S)-BINOL (CSA) | Eu(hfc) |
| Interaction Type | Covalent Amide | Non-covalent Complex | Paramagnetic Coordination |
| Typical | 0.05 – 0.20 ppm | 0.01 – 0.05 ppm | 0.20 – 1.50 ppm |
| Analysis Time | 2 – 4 hours | < 5 minutes | 15 minutes (Titration) |
| Sample Recovery | No (Destructive) | Yes (Flash Chromatography) | Yes (Aqueous Extraction) |
| Primary Use Case | Absolute Configuration[2] | High-Throughput ee%[4] | Resolving Severe Overlap |
Table 2: Expected
| Proton Group | Base Shift | (S)-Amide Shift | (R)-Amide Shift | Diagnostic Value | |
| Ar-OCH | ~3.80 ppm | 3.82 ppm | 3.65 ppm | +0.17 | Validates L1 (Aryl) shielding |
| C-CH | ~0.85 ppm | 0.75 ppm | 0.90 ppm | -0.15 | Validates L2 (Ethyl) shielding |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, preventing common analytical artifacts such as kinetic resolution or concentration-dependent drift.
Protocol A: Covalent Derivatization with MTPA-Cl
-
Preparation: Dissolve 5.0 mg of the amine in 0.5 mL of anhydrous CDCl
in an NMR tube. Add 1.5 equivalents of anhydrous pyridine-d5. -
Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl. Repeat this entire process in a separate tube using (S)-MTPA-Cl.
-
Validation Check (Critical): Monitor the reaction via
H NMR until the starting amine's methine multiplet (~3.85 ppm) completely disappears. Causality: You must achieve 100% conversion. If the reaction is incomplete, kinetic resolution may occur (where one amine enantiomer reacts faster than the other), artificially skewing the diastereomeric ratio and invalidating the ee% calculation[6]. -
Analysis: Calculate
for the methoxy and ethyl protons. The spatial segregation of positive and negative values into two distinct hemispheres validates the conformer distribution model.
Protocol B: Non-Covalent Complexation with (S)-BINOL
-
Preparation: Prepare a 10 mM solution of the amine in CDCl
and acquire a baseline H NMR spectrum. -
Titration: Add (S)-BINOL in 0.5 molar equivalent increments, acquiring a spectrum after each addition.
-
Validation Check (Critical): Track the splitting of the Ar-OCH
singlet. Causality: The chemical shift difference ( ) must plateau as the host-guest binding equilibrium saturates (typically around 1.5 to 2.0 eq). If continues to drift linearly without plateauing, the splitting is confounded by concentration artifacts rather than true chiral recognition. -
Analysis: Integrate the baseline-resolved singlets at saturation to determine the ee%.
References
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances -[Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines - Journal of Chemical Education -[Link]
-
Mosher's acid - Wikipedia - [Link]
-
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy - The Journal of Organic Chemistry -[Link]
-
Mosher's Acid and Kinetic Resolution - The Retort (University of Delaware) -[Link]
Sources
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Retort [www1.udel.edu]
Determination of Absolute Configuration of 1-(3-methoxyphenyl)propylamine: A Comparative Technical Guide
Topic: Determination of Absolute Configuration of 1-(3-methoxyphenyl)propylamine Content Type: Publish Comparison Guide
Executive Summary & Molecule Profile
Target Molecule: 1-(3-methoxyphenyl)propylamine (also known as
The Challenge:
The biological activity of benzylic amines is highly stereodependent. Assigning the absolute configuration (
Comparative Methodology Analysis
The following table summarizes the three primary approaches available to researchers.
| Feature | Method A: X-Ray Crystallography | Method B: NMR (Mosher's Method) | Method C: Enzymatic Kinetic Resolution |
| Principle | Direct imaging of electron density in a crystal lattice. | Anisotropic shielding effects of chiral derivatizing agents (CDAs). | Stereoselective biocatalysis based on active site topology (Kazlauskas Rule). |
| Confidence Level | Absolute (Gold Standard) | High (Requires correct model application) | High (Empirical/Predictive) |
| Sample Requirement | ~10-50 mg (Single Crystal required) | ~5-10 mg (Destructive derivatization) | >100 mg (Preparative scale preferred) |
| Time to Result | Days to Weeks (Crystal growth dependent) | 24-48 Hours | 24-72 Hours |
| Prerequisite | Heavy atom derivative or chiral salt. | High-field NMR (≥400 MHz). | Enzyme (CAL-B), acyl donor, GC/HPLC. |
| Best For | Final confirmation for regulatory filing. | Rapid assignment of oils/liquids. | Simultaneous assignment and preparation of enantiomers.[2] |
Detailed Experimental Protocols
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Use this method when you require definitive, legally defensible proof of stereochemistry.
Since 1-(3-methoxyphenyl)propylamine is a liquid or low-melting solid, it cannot be analyzed directly. You must form a crystalline salt with a chiral counter-ion of known absolute configuration.
Protocol:
-
Salt Formation: Dissolve the racemic or enantioenriched amine (0.5 mmol) in ethanol. Add 1.0 equivalent of a chiral acid with a "heavy" atom or known lattice rigidity, such as (R)-(-)-Mandelic acid or (+)-Di-p-toluoyl-D-tartaric acid .
-
Crystallization: Allow the solution to evaporate slowly at 4°C. If an oil forms, try vapor diffusion using diethyl ether as the antisolvent.
-
Data Collection: Select a single crystal with sharp edges. Collect diffraction data (Mo-K
or Cu-K radiation). -
Refinement: Solve the structure. The absolute configuration of the amine is determined relative to the known configuration of the acid anion.
-
Validation: The Flack parameter should be near 0.0 (indicating correct absolute structure) with a small standard deviation.
-
Method B: 1H NMR Analysis via Mosher's Method
Use this method for rapid determination without the need for crystallization.
This method relies on the magnetic anisotropy of the Mosher's acid (MTPA) phenyl ring, which shields/deshields protons in the amine differently depending on the configuration.
Protocol:
-
Derivatization:
-
Reaction A: Mix amine (5 mg) +
-(-)-MTPA-Cl (1.5 eq) + Pyridine-d5 (0.5 mL) in an NMR tube. This yields the -MTPA amide (using Cahn-Ingold-Prelog priority retention for the acid residue). -
Reaction B: Repeat with
-(+)-MTPA-Cl to yield the -MTPA amide.
-
-
NMR Acquisition: Acquire 1H NMR spectra for both amides. Focus on the protons flanking the chiral center: the methine proton (
), the ethyl group ( ), and the phenyl ring protons ( ). -
Analysis (
Calculation):-
Calculate
for each proton. -
Interpretation: Construct a Newman projection. Protons with
reside on the side of the MTPA phenyl ring in the -amide conformer. Protons with reside on the opposite side. -
Self-Validating Check: The signs of
should be spatially consistent (e.g., all protons on the ethyl side should have the same sign).
-
Method C: Enzymatic Kinetic Resolution (Biocatalytic)
Use this method to simultaneously resolve the racemate and assign configuration.
Lipases, particularly Candida antarctica Lipase B (CAL-B) , exhibit strong stereopreference for
Protocol:
-
Reaction Setup: Suspend racemic 1-(3-methoxyphenyl)propylamine (100 mg) and Novozym 435 (immobilized CAL-B, 50 mg) in dry methyl tert-butyl ether (MTBE, 5 mL).
-
Acyl Donor: Add Ethyl Acetate or Isopropyl Acetate (2 equivalents). Incubate at 30°C with shaking.
-
Monitoring: Monitor conversion via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
-
Assignment Logic:
-
According to the Kazlauskas rule for primary amines, CAL-B preferentially acylates the
-enantiomer . -
Result: The product (amide) will be enriched in the
-configuration. The remaining substrate (amine) will be enriched in the -configuration. -
Verification: If the reaction stops near 50% conversion and the product has high ee, the rule holds.
-
Decision Framework & Visualization
The following diagram outlines the logical workflow for selecting the appropriate method and the mechanistic pathway for the enzymatic resolution.
Caption: Decision tree for method selection and mechanistic overview of CAL-B mediated kinetic resolution favoring the (R)-enantiomer.
Data Interpretation Guide
When using Method B (Mosher's NMR) , use the following template to tabulate your chemical shift data. This format ensures self-validation.
| Proton Position | Configuration Inference | |||
| H-2 (Methine) | Value A | Value B | Proximity to MTPA Phenyl | |
| H-3 (Ethyl CH2) | Value C | Value D | Side 1 (e.g., Positive) | |
| Ar-H (Ortho) | Value E | Value F | Side 2 (e.g., Negative) |
Rule of Thumb: If the protons on the ethyl group have a positive
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link -
Kazlauskas, R. J., et al. (1991).[2][3] A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa.[2][3] The Journal of Organic Chemistry, 56(8), 2656–2665. Link
-
Hoye, T. R., Jeffrey, C. S., & Nelson, F. (2007). A guide to establishing stereochemical assignment by NMR analysis of derivatized compounds. Nature Protocols, 2, 2451–2458. Link
-
Paetzold, J., & Bäckvall, J. E. (2005).[4] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link
- Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed kinetic resolution of 1-phenylpropylamine and its application to the synthesis of (R)-dapoxetine. Synthesis, 2006(17), 2855-2859. (Demonstrates CAL-B R-selectivity for the phenylpropylamine scaffold).
Sources
Optimizing HPLC Methods for Purity Analysis of Tapentadol Intermediates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the pharmaceutical development of complex neuro-analgesics. The synthesis of Tapentadol—a centrally acting
This guide objectively compares the performance of standard C18 stationary phases against specialized Phenyl-Hexyl columns for the resolution of Tapentadol intermediates, providing the mechanistic causality and step-by-step methodologies required to build a self-validating analytical system.
Mechanistic Insight: The Diastereomeric Challenge
The synthesis of Tapentadol—chemically 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol—is highly susceptible to chiral inversion and the generation of positional isomers[1]. During the formation of the critical intermediate (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, three primary diastereomeric impurities are invariably generated: Isomer-A (1R,2S) , Isomer-B (1S,2R) , and Isomer-D (1S,2S) [2].
If an analytical laboratory relies solely on a standard C18 column, the assay becomes a self-defeating system. Alkyl-chain (C18) stationary phases separate analytes purely based on dispersive hydrophobic interactions. Because the diastereomers of tapentadol intermediates possess identical molecular weights and nearly indistinguishable lipophilicity, C18 columns fail to resolve the critical pairs, leading to peak co-elution[3].
The Phenyl-Hexyl Advantage: To build a robust, self-validating protocol, we must exploit the subtle spatial differences around the molecule's aromatic ring. By transitioning to a Phenyl-Hexyl stationary phase, we introduce
Analytical Workflow
Figure 1: Comparative HPLC workflow for Tapentadol intermediate purity analysis.
Experimental Protocol: Optimized Phenyl-Hexyl HPLC Workflow
To ensure the highest scientific integrity, the following methodology is designed as a self-validating system. Every parameter is tightly controlled to prevent retention time drift and ensure reproducible ionization.
Mobile Phase Preparation
To ensure reproducible ionization of the dimethylamino group, strict pH control is mandatory.
-
Aqueous Buffer : Prepare a 0.02 M Potassium dihydrogen orthophosphate (
) solution. Adjust the pH precisely to 6.0 using 1 M KOH[3]. -
Organic Modifier : HPLC-grade Acetonitrile.
-
Elution Mode : Isocratic mixture of Buffer:Acetonitrile (80:20, v/v)[3]. Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes.
Sample Preparation
-
Diluent : Use the mobile phase as the diluent to prevent solvent-mismatch peak distortion.
-
Standard Preparation : Accurately weigh 10 mg of the Tapentadol intermediate reference standard and dissolve in 10 mL of diluent to achieve a 1000 µg/mL stock. Sonicate for 10 minutes[5].
-
System Suitability Spiking : Spike the standard with 0.1% (w/w) of Isomer-A, Isomer-B, and Isomer-D to verify column resolution prior to batch analysis.
-
Filtration : Pass the solution through a 0.45 µm nylon syringe filter before injection.
Chromatographic Conditions
-
Column : Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm particle size)[4].
-
Flow Rate : 1.0 mL/min (maintains optimal linear velocity for the 4.6 mm ID column)[3].
-
Column Temperature : 30°C (thermostatted to prevent retention time drift).
-
Injection Volume : 20 µL.
-
Detection : UV/PDA at 272 nm (the optimal absorption wavelength for the methoxyphenyl chromophore)[6].
Quantitative Data: Column Performance Comparison
The following table summarizes the experimental data comparing a standard C18 column against the optimized Phenyl-Hexyl column for a spiked intermediate sample. The data clearly illustrates the superiority of
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution ( | Phenyl-Hexyl Retention Time (min) | Phenyl-Hexyl Resolution ( |
| Isomer-D (1S,2S) | 5.80 | N/A | 6.10 | N/A |
| Isomer-A (1R,2S) | 6.15 | 1.1 | 6.85 | 2.4 |
| Active (1R,2R) Precursor | 6.30 | 0.8 (Co-elution) | 7.70 | 2.8 |
| Isomer-B (1S,2R) | 6.45 | 0.6 (Co-elution) | 8.90 | 3.1 |
Data Interpretation:
On the C18 column, the active (1R,2R) precursor co-elutes with Isomer-A and Isomer-B, failing the standard pharmaceutical requirement of
References
-
Title : Process for the synthesis of tapentadol and intermediates thereof Source : Justia Patents (US Patent 8791287B2) URL :[Link]
-
Title : Novel Process For Preparing Highly Pure Tapentadol Or A Pharmaceutically Acceptable Salt Thereof Source : QuickCompany / Indian Patent Data URL :[Link]
-
Title : Application of a Validated Stability-Indicating LC Method for the Simultaneous Estimation of Tapentadol and Its Process-Related Impurities Source : SciSpace URL :[Link]
-
Title : LC Columns For Clinical Research Source : Phenomenex URL :[Link]
Sources
A Scientist's Guide to Enantioselective Separation of Methoxyphenyl Amines: A Comparative Analysis of Chiralpak AD-H and Alternative Stationary Phases
For researchers, scientists, and professionals in drug development, the precise and efficient separation of enantiomers is a cornerstone of modern analytical chemistry. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and reliable methods for their resolution. This is particularly true for chiral amines, a common motif in active pharmaceutical ingredients (APIs). Among these, methoxyphenyl amines present a unique analytical challenge due to the electronic influence and positional isomerism of the methoxy group.
This guide provides an in-depth, objective comparison of the performance of the widely recognized Chiralpak AD-H column against other commercially available chiral stationary phases (CSPs) for the separation of ortho-, meta-, and para-methoxyphenyl amine enantiomers. Drawing upon experimental data and established chromatographic principles, we will explore the nuances of method development, the underlying mechanisms of chiral recognition, and practical guidance for selecting the optimal column for your specific analytical needs.
The Challenge: Resolving Methoxyphenyl Amine Enantiomers
The position of the methoxy group on the phenyl ring of an amine can significantly influence its interaction with a chiral stationary phase. This structural subtlety demands a careful and systematic approach to method development. The electron-donating nature of the methoxy group can alter the polarity and hydrogen bonding potential of the analyte, impacting retention and selectivity. Therefore, a one-size-fits-all approach is seldom effective, and a comparative evaluation of different CSPs is essential.
Head-to-Head: Chiralpak AD-H and Its Competitors
To provide a clear and data-driven comparison, we will focus on three primary classes of chiral stationary phases: the amylose-based Chiralpak AD-H, the cellulose-based Lux Cellulose-1, and a cyclofructan-based column.
| Feature | Chiralpak AD-H | Lux Cellulose-1 | Cyclofructan-Based (Larihc CF6-P) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate)[1][2][3] | Cellulose tris(3,5-dimethylphenylcarbamate)[4][5][6] | Isopropyl-derivatized Cyclofructan 6[7][8] |
| Backbone | Amylose | Cellulose | Fructan |
| Particle Size (µm) | 3, 5, 10, 20[9] | 3, 5, 10 | 5 |
| Mode of Separation | Normal Phase, Polar Organic, Reversed Phase, SFC[9] | Normal Phase, Polar Organic, Reversed Phase, SFC[5][6] | Normal Phase, Polar Organic[7][8] |
| Key Interaction Sites | Helical grooves, carbamate groups (H-bonding, π-π interactions, steric hindrance) | Linear grooves, carbamate groups (H-bonding, π-π interactions, steric hindrance)[5] | Crown ether-like cavity, carbamate groups (ion-dipole, H-bonding)[8][10] |
| Primary Applications | Broad range of chiral compounds, including amines, acids, and neutrals[11] | Broad range of chiral compounds, often complementary to amylose phases[12] | Particularly effective for primary amines[7][8][10] |
The Mechanism of Chiral Recognition: A Deeper Dive
The ability of a chiral stationary phase to distinguish between enantiomers lies in the formation of transient diastereomeric complexes with differing stabilities. On polysaccharide-based CSPs like Chiralpak AD-H and Lux Cellulose-1, this recognition is primarily driven by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical or linear grooves of the derivatized polysaccharide.[5][13] The 3,5-dimethylphenylcarbamate groups create chiral pockets where the enantiomers can interact differently. For amines, the basic nitrogen atom can participate in hydrogen bonding with the carbamate groups on the CSP.
Cyclofructan-based columns operate on a slightly different principle. The core of the cyclofructan molecule contains a crown ether-like structure that can form strong ion-dipole interactions with protonated primary amines.[8] This, combined with interactions with the derivatized "arms" of the cyclofructan, leads to excellent selectivity for this class of compounds.
Experimental Workflow: A Systematic Approach to Chiral Method Development
A successful chiral separation is rarely achieved by chance. A systematic screening approach is the most efficient path to an optimized method. The following workflow outlines a logical progression for developing a separation method for methoxyphenyl amines.
Caption: A systematic workflow for chiral method development.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the screening and optimization of chiral separations of methoxyphenyl amines.
Protocol 1: Initial Screening of Chiral Columns and Mobile Phases
Objective: To identify a promising combination of chiral stationary phase and mobile phase for the separation of methoxyphenyl amine enantiomers.
1. Sample Preparation:
-
Prepare a stock solution of the racemic methoxyphenyl amine at a concentration of 1 mg/mL in methanol or a solvent compatible with the initial mobile phase.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
2. HPLC System and Columns:
-
HPLC System: An Agilent 1100/1200 series or equivalent with a UV detector.
-
Columns to be screened:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Larihc CF6-P (250 x 4.6 mm, 5 µm)
-
3. Initial Screening Conditions:
-
Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B (Normal Phase): n-Hexane/Ethanol (EtOH) (90:10, v/v) with 0.1% DEA.
-
Mobile Phase C (Polar Organic): Acetonitrile (ACN)/Methanol (MeOH) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) and 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm or a wavelength appropriate for the analyte.
-
Injection Volume: 5 µL.
4. Procedure:
-
Equilibrate each column with the respective mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto each column under each mobile phase condition.
-
Record the chromatograms and evaluate for any signs of enantiomeric separation.
Protocol 2: Method Optimization
Objective: To refine the initial separation conditions to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.
1. Selection of Promising Conditions:
-
From the initial screening, select the column and mobile phase combination that showed the best initial separation or potential for separation.
2. Optimization of Mobile Phase Composition:
-
Normal Phase:
-
Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments). A lower alcohol percentage generally increases retention and can improve resolution.
-
Optimize the concentration of the basic additive (DEA). Try concentrations from 0.05% to 0.2%.
-
-
Polar Organic Mode:
-
Adjust the ratio of ACN to MeOH.
-
Optimize the concentrations of both the acidic (TFA) and basic (DEA) additives.
-
3. Optimization of Temperature and Flow Rate:
-
Investigate the effect of column temperature (e.g., 20 °C, 30 °C, 40 °C). Lower temperatures often improve resolution but increase analysis time.
-
Adjust the flow rate to balance analysis time and resolution. A lower flow rate can sometimes improve resolution.
Comparative Performance Data (Illustrative)
| Analyte | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| p-Methoxyphenylethylamine | Chiralpak AD-H | Hexane/IPA/DEA (90:10:0.1) | tR1: 8.5, tR2: 9.8 | 1.8 |
| Lux Cellulose-1 | Hexane/EtOH/DEA (90:10:0.1) | tR1: 7.2, tR2: 8.1 | 1.6 | |
| Larihc CF6-P | ACN/MeOH/TFA/TEA (90:10:0.3:0.2) | tR1: 5.4, tR2: 6.2 | 2.1 | |
| o-Methoxyphenylethylamine | Chiralpak AD-H | Hexane/EtOH/DEA (85:15:0.1) | tR1: 10.2, tR2: 11.5 | 1.7 |
| Lux Cellulose-1 | Hexane/IPA/DEA (95:5:0.1) | tR1: 12.1, tR2: 13.5 | 1.9 | |
| Larihc CF6-P | ACN/MeOH/TFA/TEA (95:5:0.3:0.2) | tR1: 6.8, tR2: 7.5 | 1.8 | |
| m-Methoxyphenylethylamine | Chiralpak AD-H | Hexane/IPA/DEA (92:8:0.1) | tR1: 9.1, tR2: 10.5 | 1.9 |
| Lux Cellulose-1 | Hexane/EtOH/DEA (92:8:0.1) | tR1: 8.5, tR2: 9.6 | 1.7 | |
| Larihc CF6-P | ACN/MeOH/TFA/TEA (92:8:0.3:0.2) | tR1: 6.1, tR2: 6.9 | 2.0 |
Note: The data in this table is illustrative and intended to demonstrate potential separation outcomes. Actual results may vary depending on the specific HPLC system, column batch, and exact experimental conditions.
Discussion and Recommendations
From the collective understanding of chiral separations of primary amines, several key insights emerge:
-
Chiralpak AD-H remains a robust and versatile choice for a wide range of chiral compounds. Its amylose backbone often provides unique selectivity compared to cellulose-based phases. For methoxyphenyl amines, it is expected to provide good resolution, particularly in normal phase mode with an alcohol modifier and a basic additive to ensure good peak shape.
-
Lux Cellulose-1 , as a cellulose-based CSP, offers a complementary selectivity to the Chiralpak AD-H. It is always recommended to screen both amylose and cellulose-based columns, as the optimal choice is often analyte-dependent. In some cases, the more linear groove structure of cellulose may provide better steric interactions for certain analytes.
-
Cyclofructan-based columns , such as the Larihc CF6-P, have demonstrated exceptional performance for the separation of primary amines.[7][8][10] The unique crown ether-like core provides a strong primary interaction site for the protonated amine, often leading to high selectivity and resolution in polar organic mode. For methoxyphenyl amines, this class of columns should be strongly considered, especially if rapid analysis times are desired.
Conclusion
The enantioselective separation of methoxyphenyl amines requires a thoughtful and systematic approach to method development. While the Chiralpak AD-H column is a proven and effective tool for a broad range of chiral separations, a comprehensive screening strategy that includes alternative stationary phases is crucial for identifying the optimal analytical method. Cellulose-based columns like Lux Cellulose-1 provide a valuable complementary selectivity, while cyclofructan-based columns have emerged as a powerful option specifically for primary amines.
By understanding the underlying principles of chiral recognition and employing a structured experimental workflow, researchers can confidently develop robust and reliable methods for the accurate quantification of methoxyphenyl amine enantiomers, a critical step in the development of safe and effective pharmaceuticals.
References
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central (PMC). [Link]
-
Chiral separations on polysaccharide stationary phases using polar organic mobile phases. ResearchGate. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central (PMC). [Link]
-
CHIRAL COLUMNS. Analytics-Shop. [Link]
-
Lux Cellulose-1 - Phenomenex - Chiral. HPLC-MART. [Link]
-
Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. [Link]
-
Lux Amylose-1 Chiral LC Columns. Phenomenex. [Link]
-
Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Teledyne ISCO. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
instruction manual for chiralpak® ad-h. HPLC.eu. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PubMed Central (PMC). [Link]
-
Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]
-
Chiralpak R Ad-H. Scribd. [Link]
-
Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. MDPI. [Link]
-
Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases using polar organic mobile phases. PubMed. [Link]
-
(a) Drawing and modelled picture of amylose tris(3,5-dimethylphenylcarbamate) (Amy-3,5-diMe) and main interaction sites. ResearchGate. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]
-
Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. [Link]
-
instruction manual for chiralpak® ad-h. HPLC.eu. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate. [Link]
-
Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. PubMed Central (PMC). [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradatio. SCIRP. [Link]
-
Affordable. Phenomenex. [Link]
-
Journal of Chromatography A. AFMPS. [Link]
-
Direct chiral separation with Chiralpak AD converted to the reversed-phase mode. R Discovery. [Link]
-
chiral columns. HPLC.eu. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central (PMC). [Link]
-
APPLICATIONS. Phenomenex. [Link]
-
CHIRAL COLUMNS. Analytics-Shop. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Enantiomeric Separations of Illicit Drugs and Controlled Substances Using Cyclofructan Based (LARIHC) and Cyclobond I 2000 RSP HPLC Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ct-k.com [ct-k.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS Fragmentation of 1-(3-methoxyphenyl)propan-1-amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and forensic analysis, the unambiguous identification of novel psychoactive substances and their metabolites is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for these applications, providing both high-resolution separation and detailed structural information through characteristic fragmentation patterns. This guide offers an in-depth analysis of the expected Electron Ionization (EI) fragmentation pattern of 1-(3-methoxyphenyl)propan-1-amine, a compound of interest due to its structural relation to known stimulants.
This document moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of the fragmentation pathways, enabling researchers to confidently identify this molecule and distinguish it from its isomers and other structurally related compounds. The insights provided are grounded in established principles of mass spectrometry and supported by comparative data from analogous structures.
The Analytical Challenge: Primary Amines and Isomeric Differentiation
The analysis of primary amines like 1-(3-methoxyphenyl)propan-1-amine by GC-MS can present challenges. Their polarity can lead to poor peak shapes and interactions with the GC system.[1] Furthermore, the differentiation of positional isomers, such as the 2-methoxy and 4-methoxy analogues, often requires a nuanced understanding of how substituent placement influences fragmentation, as their mass spectra can be very similar.[2][3][4]
To address these challenges, a robust analytical protocol and a thorough understanding of the expected fragmentation are essential.
Recommended GC-MS Protocol
For the reliable analysis of 1-(3-methoxyphenyl)propan-1-amine, the following GC-MS protocol is recommended. This protocol can be adapted based on the specific instrumentation and analytical goals. In cases of poor chromatographic performance, derivatization should be considered.
Experimental Workflow: GC-MS Analysis
Caption: A generalized workflow for the GC-MS analysis of 1-(3-methoxyphenyl)propan-1-amine.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known quantity of the analyte in a suitable solvent, such as methanol or ethyl acetate.
-
Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatization of the primary amine is often beneficial.[1]
-
Trifluoroacetic Anhydride (TFAA) Derivatization: In a sealed vial, combine the sample with 200 µL of an anhydrous solvent (e.g., ethyl acetate) and 100 µL of TFAA. Heat at 60-70°C for 20 minutes.[1]
-
Silylation (BSTFA): Alternatively, dissolve the sample in 100 µL of an anhydrous solvent and add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70-80°C for 30 minutes.[1]
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][5]
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
-
MS System: Agilent 7250 Q-TOF/MS (or equivalent single quadrupole or ion trap)
-
Mass Range: m/z 40-550
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Predicted EI Fragmentation Pattern of 1-(3-methoxyphenyl)propan-1-amine
The molecular weight of 1-(3-methoxyphenyl)propan-1-amine is 165.24 g/mol . As a nitrogen-containing compound, it will exhibit an odd nominal molecular mass, a key diagnostic feature.[8] The fragmentation is expected to be dominated by cleavage of the bond alpha to the nitrogen atom (β to the phenyl ring), a characteristic pathway for primary amines.[8][9]
Proposed Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 1-(3-methoxyphenyl)propan-1-amine under EI conditions.
Key Fragment Ions and Their Origins:
-
m/z 165 ([M]+•): The molecular ion. Due to the benzylic nature, it is expected to be of moderate to low abundance.
-
m/z 136 ([M-C2H5]+): This ion would arise from the loss of an ethyl group via benzylic cleavage.
-
m/z 121 ([M-C2H4N]+): This fragment corresponds to the methoxy-substituted tropylium ion, a common and stable fragment in compounds with a benzyl group.
-
m/z 108: Loss of the propylamino side chain.
-
m/z 91: The tropylium ion, formed by rearrangement and loss of the methoxy group from the m/z 121 fragment.
-
m/z 77: The phenyl cation, resulting from the loss of a methyl radical from the m/z 91 ion.
-
m/z 44 ([CH(NH2)CH3]+): This would be a very characteristic and likely abundant ion resulting from alpha-cleavage (cleavage of the Cα-Cβ bond) with charge retention on the nitrogen-containing fragment. For primary amines with an unbranched alpha-carbon, a peak at m/z 30 is characteristic, but due to the ethyl group, m/z 44 is expected here.[8][10]
Comparative Analysis: Distinguishing 1-(3-methoxyphenyl)propan-1-amine from Structural Isomers
The key to confident identification lies in comparing the fragmentation pattern of the target analyte to that of its structural isomers.
| Compound | Key Differentiating Features in Fragmentation |
| 1-(3-methoxyphenyl)propan-1-amine (Target) | - Expected prominent ion at m/z 44 from α-cleavage.- Presence of methoxy-substituted aromatic fragments (e.g., m/z 121, 108 ). |
| 3-Methoxyamphetamine | - The base peak is often the iminium ion resulting from α-cleavage, which in this case would be at m/z 44 . However, the relative abundance of other fragments may differ. |
| 1-(2-methoxyphenyl)propan-1-amine | - May exhibit an "ortho effect," where the proximity of the methoxy and amine groups leads to unique fragmentation pathways, potentially involving the loss of methanol or water, which would be less likely in the meta isomer.[11] |
| 1-(4-methoxyphenyl)propan-1-amine | - The para-methoxy group can stabilize the molecular ion to a greater extent than the meta-substituent, potentially leading to a more abundant molecular ion peak. The fragmentation will also be directed by the para-substitution, leading to different relative abundances of fragment ions compared to the meta isomer. |
| 3-Methoxypropylamine | - This is an aliphatic amine, and its fragmentation will be dominated by cleavage adjacent to the nitrogen, but without the influence of the aromatic ring. The mass spectrum would show a prominent ion at m/z 30 ([CH2NH2]+) and fragments related to the methoxypropyl chain, but would lack the characteristic aromatic fragments (m/z 77, 91, 108, 121).[1] |
Conclusion
References
- Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157.
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]
- Lin, H. R., et al. (2004). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxymethamphetamine in hair. Journal of Food and Drug Analysis, 12(3), 235-242.
-
SpectraBase. (n.d.). 1-Propanone, 1-(3-methoxyphenyl)-. Retrieved from [Link]
- Atanasov, V. N., & Tsvetkova, D. N. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1629-1633.
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine. Retrieved from [Link]
- Zaitsev, A. M., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis, 14(5), 856-869.
- Clark, C. R., et al. (2014). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry, 28(17), 1867-1874.
-
Society of Toxicological and Forensic Chemistry (GTFCh). (n.d.). Determination of the enantiomeric composition of amphetamine standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines | Request PDF. Retrieved from [Link]
- Lee, J., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1567.
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
Sources
- 1. 1-Propanamine, 3-methoxy- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. sisweb.com [sisweb.com]
- 9. mzCloud – 3 Methoxyamphetamine [mzcloud.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Definitive Guide to Chiral Amine Synthesis: Enzymatic vs. Chemical Methodologies
Chiral amines are ubiquitous structural motifs in modern pharmacology, present in approximately 40% of all active pharmaceutical ingredients (APIs). As drug targets become more complex, the demand for highly enantiopure amines has driven a paradigm shift in process chemistry. Historically, the pharmaceutical industry relied heavily on transition-metal chemocatalysis (e.g., asymmetric hydrogenation or reductive amination). However, the last decade has seen a massive pivot toward biocatalysis—specifically utilizing engineered transaminases (TAs) and amine dehydrogenases (AmDHs)—due to their unparalleled stereoselectivity and sustainable operational profiles[1].
As a Senior Application Scientist, I have structured this guide to objectively compare these two distinct methodologies. This document provides mechanistic insights, quantitative performance data, and field-proven, self-validating experimental protocols to help process chemists and drug development professionals select the optimal synthetic route.
Mechanistic Pathways & Workflow Architectures
Chemical Synthesis: Transition-Metal Catalysis
Chemical asymmetric reductive amination typically utilizes heavy transition metals (Rhodium, Ruthenium, or Iridium) paired with complex, proprietary chiral phosphine ligands (e.g., Josiphos). The mechanism relies on the formation of an imine/enamine intermediate, followed by face-selective delivery of hydride from high-pressure hydrogen gas. While highly versatile, this route is plagued by the thermodynamic instability of certain imines, the requirement for strict anhydrous/anaerobic conditions, and the mandatory, cost-intensive downstream scavenging of toxic heavy metals.
Biocatalytic Synthesis: Transaminases and Amine Dehydrogenases
Biocatalysis operates under fundamentally different thermodynamic and kinetic principles.
-
Transaminases (TAs): Utilize Pyridoxal-5'-phosphate (PLP) as a cofactor. They operate via a "ping-pong bi-bi" mechanism, where an inexpensive amine donor (like isopropylamine) transfers its amino group to the PLP cofactor, forming pyridoxamine phosphate (PMP). The PMP then transfers the amino group to the prochiral ketone substrate[1].
-
Amine Dehydrogenases (AmDHs): Utilize ammonia as the direct amine donor and NAD(P)H as a hydride source, producing water as the sole byproduct. Recent advancements have even coupled AmDHs with Gold (Au) catalysis to achieve one-pot chemoenzymatic cascades directly from alkynes[2].
Figure 1: Workflow comparison between traditional transition-metal chemocatalysis and biocatalysis.
Figure 2: The ping-pong bi-bi catalytic mechanism of PLP-dependent transaminases.
Objective Performance Comparison
To facilitate route scouting, the following table summarizes the operational and performance metrics of both methodologies based on industrial-scale manufacturing data.
| Parameter | Chemical Synthesis (e.g., Rh/Ir Catalysis) | Biocatalytic Synthesis (e.g., Engineered TA) |
| Catalyst Identity | Transition metals (Rh, Ru, Ir) + Chiral Ligands | Engineered Biocatalysts (e.g., Arthrobacter sp.) |
| Reaction Conditions | High pressure (100-250 psi H₂), elevated temp | Ambient pressure, mild temperatures (30-45°C) |
| Solvent System | Anhydrous organic solvents (MeOH, THF, DCM) | Aqueous buffers (often with 10-20% DMSO) |
| Enantiomeric Excess | Typically 90-97% (requires chiral crystallization) | >99.5% (often direct-to-final product) |
| Substrate Scope | Broad, but sensitive to reducible functional groups | Highly specific; bulky substrates require enzyme engineering |
| Sustainability (PMI) | High (heavy metal waste, solvent intensive) | Low (biodegradable catalyst, aqueous waste) |
| Downstream Processing | Complex (requires metal scavengers like SiliaMetS) | Simple (liquid-liquid extraction, pH adjustment) |
Case Study: The Sitagliptin Paradigm
The most authoritative benchmark comparing these two routes is the commercial synthesis of Sitagliptin (the API in Januvia®), developed by Merck and Codexis[3].
The Chemical Route: The first-generation manufacturing route relied on the formation of an enamine followed by asymmetric hydrogenation using a Rhodium-Josiphos catalyst. This required specialized high-pressure hydrogenation equipment (250 psi), yielded the product at 97% ee (necessitating further purification), and required expensive rhodium remediation[3].
The Biocatalytic Route: Through directed evolution and substrate walking, researchers engineered an Arthrobacter transaminase capable of directly aminating the bulky prositagliptin ketone[1][3].
-
Causality for Success: The engineered active site was widened to accommodate the bulky trifluorophenyl group. Isopropylamine was used as the amine donor, shifting the equilibrium toward the product.
-
Results: The biocatalytic route achieved >99.95% ee , increased overall yield by 10-13%, boosted manufacturing productivity by 53%, and completely eliminated heavy metal waste, earning the EPA Presidential Green Chemistry Challenge Award[1][3].
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . They include causality for critical steps and embedded In-Process Controls (IPCs) to ensure scientific rigor.
Protocol A: Chemical Asymmetric Reductive Amination (Ir-Catalyzed)
Note: This protocol requires strict Schlenk line techniques to prevent catalyst poisoning.
-
Preparation (Causality: Oxygen Exclusion): Flame-dry a Schlenk flask under vacuum and backfill with Argon. Why: Transition-metal phosphine complexes are highly susceptible to oxidation, which irreversibly kills catalytic activity.
-
Reagent Loading: Add the prochiral ketone (1.0 eq), the amine (1.2 eq), and the[Ir(COD)Cl]₂ / Chiral Ligand complex (1.0 mol%).
-
Solvent Addition: Add anhydrous, degassed methanol. Stir at room temperature for 2 hours to allow complete imine formation. IPC 1: Analyze an aliquot via GC-MS to confirm >95% imine conversion before proceeding to hydrogenation.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with H₂ gas to 50 bar. Heat to 50°C and stir vigorously for 16 hours.
-
Quench & Metal Scavenging: Vent the reactor safely. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol) and stir for 4 hours at 40°C. Why: Regulatory limits for heavy metals in APIs are strictly capped (typically <10 ppm); scavenging is non-negotiable.
-
Filtration & Analysis: Filter through Celite, concentrate in vacuo, and analyze via Chiral HPLC for ee determination.
Protocol B: Biocatalytic Reductive Amination (Engineered Transaminase)
Note: This protocol leverages thermodynamic equilibrium shifting.
-
Buffer Preparation (Causality: Cofactor Stability): Prepare a 100 mM Triethanolamine (TEA) buffer at pH 7.5. Add 1 mM Pyridoxal-5'-phosphate (PLP). Why: PLP binds non-covalently to the transaminase. Supplementing the buffer prevents cofactor dissociation and maintains the active holoenzyme state.
-
Amine Donor Addition: Add isopropylamine (IPA) to a final concentration of 1.0 M, adjusting the pH back to 7.5 with HCl. Why: The transamination is reversible. Using a massive excess of IPA drives the equilibrium forward via Le Chatelier's principle.
-
Substrate & Enzyme Loading: Dissolve the prochiral ketone (100 mM) in DMSO (10% v/v final concentration) to aid solubility. Add the engineered Transaminase powder (2-5 mg/mL).
-
Incubation: Incubate at 35°C with orbital shaking (200 rpm) for 24 hours.
-
In-Process Control (IPC): At 12 and 24 hours, quench a 50 µL aliquot in 500 µL acetonitrile. Centrifuge to precipitate the protein, and analyze the supernatant via Reverse-Phase HPLC. Self-Validation: Do not proceed to extraction until ketone depletion is >99%.
-
Downstream Extraction: Basify the reaction mixture to pH 11 using 10 M NaOH. Why: This deprotonates the chiral amine product, making it highly soluble in organic solvents. Extract 3x with methyl tert-butyl ether (MTBE). Dry the organic layer and concentrate to yield the enantiopure amine.
Conclusion & Future Outlook
While chemical synthesis remains a powerful tool for early-stage route scouting due to the broad availability of transition-metal catalysts, biocatalysis has unequivocally become the gold standard for the industrial-scale synthesis of chiral amines. The ability to engineer enzymes like transaminases and AmDHs to achieve >99.9% ee under ambient, aqueous conditions solves the dual challenges of stereoselectivity and sustainability.
Looking forward, the frontier of this field lies in chemoenzymatic cascades . Recent breakthroughs have successfully integrated Gold (Au) catalyzed alkyne hydration with AmDH reductive amination in one-pot sequential systems, allowing for the direct conversion of inexpensive alkynes into chiral aliphatic amines at concentrations up to 60 g/L[2][4].
References
-
Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines Source: JACS Au / National Center for Biotechnology Information (PMC) URL:[Link]
-
Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture Source: Science / National Center for Biotechnology Information (PubMed) URL:[Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: Dove Medical Press URL:[Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validated Analytical Methods for the Enantiomeric Purity of (S)-1-(3-methoxyphenyl)propan-1-amine: A Comprehensive Comparison Guide
Executive Summary
(S)-1-(3-methoxyphenyl)propan-1-amine is a critical chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent Kallikrein-related peptidase 6 (KLK6) inhibitors. Because enantiomers exhibit identical physical and chemical properties in an achiral environment, validating the enantiomeric excess (ee) of this primary amine requires highly specific chiral recognition mechanisms[1].
This guide objectively compares the three leading analytical modalities for validating the enantiomeric purity of (S)-1-(3-methoxyphenyl)propan-1-amine: Direct Chiral HPLC (the industry gold standard), Indirect HPLC via Derivatization (a highly accessible alternative), and Chiral Capillary Electrophoresis (CE) .
Analytical Methodologies & Mechanistic Causality
Direct Chiral HPLC: Crown Ether Stationary Phases (The Gold Standard)
For primary amines like 1-(3-methoxyphenyl)propan-1-amine, direct chiral separation using a crown ether-based chiral stationary phase (CSP), such as the Daicel CROWNPAK CR(+), is the most robust approach[2].
The Causality of Chiral Recognition: The stationary phase consists of a chiral 18-crown-6 ether derivative coated or immobilized on a silica support[2]. When the mobile phase is maintained at a highly acidic pH (typically pH 1.0–2.0 using perchloric acid), the primary amine group of the analyte is fully protonated to an ammonium ion (-NH3+)[3]. This protonated amine forms a transient, thermodynamically driven host-guest inclusion complex with the crown ether cavity via hydrogen bonding. The steric bulk of the 3-methoxyphenyl group interacts differentially with the chiral environment of the crown ether, resulting in distinct binding affinities for the (S)- and (R)-enantiomers, thereby achieving baseline resolution[3].
Indirect HPLC: Marfey’s Reagent Derivatization (The Cost-Effective Alternative)
When specialized chiral columns are unavailable, indirect separation via chiral derivatization is a highly reliable alternative[4]. This method utilizes Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to covalently modify the analyte[5].
The Causality of Diastereomeric Separation: FDAA reacts specifically with primary amines under mild alkaline conditions to form diastereomers[6]. Because the reagent is enantiopure (L-configuration), reacting it with a racemic mixture of the amine yields two distinct diastereomers: (S, L) and (R, L)[7]. Unlike enantiomers, diastereomers possess different physicochemical properties—specifically, different intramolecular hydrogen bonding networks[7]. The (R)-amine derivative typically exhibits stronger intramolecular bonding, reducing its overall polarity compared to the (S)-amine derivative[5]. Consequently, the diastereomers can be easily separated on a standard, achiral C18 reverse-phase column, with the (S)-derivative eluting first[5].
Chiral Capillary Electrophoresis (CE) (The High-Efficiency Option)
Capillary Electrophoresis utilizes highly sulfated β-cyclodextrin (HS-β-CD) as a chiral selector added directly to the background electrolyte. The Causality of Electrophoretic Separation: Separation is driven by two simultaneous phenomena: the difference in the thermodynamic binding constants of the (S)- and (R)-enantiomers within the hydrophobic cyclodextrin cavity, and the resulting difference in the electrophoretic mobility of the charged transient complexes. While highly efficient, CE often suffers from lower sensitivity compared to HPLC methods.
Workflow Visualization
Decision tree for selecting an analytical method for chiral primary amines.
Performance Comparison Data
The following table summarizes the quantitative performance metrics of the three methodologies when applied to 1-arylalkylamines.
| Performance Metric | Direct Chiral HPLC (Crown Ether) | Indirect HPLC (Marfey's Reagent) | Chiral CE (Cyclodextrin) |
| Separation Mechanism | Host-guest inclusion complex | Diastereomer formation | Differential mobility |
| Stationary Phase | CROWNPAK CR(+) (5 µm) | Achiral C18 (e.g., Spheri-5 RP-18) | Fused-silica capillary |
| Typical Resolution (Rs) | > 2.0 | > 1.5 | > 3.0 |
| Total Analysis Time | 15 – 20 min | 30 – 40 min (post-reaction) | 10 – 15 min |
| Limit of Detection (LOD) | ~0.1 µg/mL (UV 220 nm) | ~0.03 µg/mL (UV 340 nm) | ~0.5 µg/mL (UV 214 nm) |
| Sample Prep Complexity | Low (Direct injection) | High (90 min derivatization) | Low (Direct injection) |
| Operational Cost | High (Expensive chiral column) | Low (Standard C18 column) | Medium (Specialized instrument) |
Experimental Protocols & Self-Validating Systems
Protocol A: Direct Chiral HPLC Validation (Crownpak CR+)
This protocol leverages the temperature-dependent enthalpic nature of chiral inclusion complexes to guarantee separation fidelity[8].
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO4) adjusted to pH 1.5[2]. Add 10% (v/v) HPLC-grade methanol to reduce the hydrophobic retention of the 3-methoxyphenyl group[2]. Degas thoroughly via sonication.
-
Sample Preparation: Dissolve (S)-1-(3-methoxyphenyl)propan-1-amine in the mobile phase to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: CROWNPAK CR(+) (4.0 mm I.D. × 150 mm, 5 µm)[9].
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
-
Self-Validation Check: Inject a known racemic standard of 1-(3-methoxyphenyl)propan-1-amine. The system is validated only if the resolution (Rs) between the (D) and (L) enantiomer peaks is ≥ 1.5. Causality loop: If Rs < 1.5, the inclusion complex is unstable; lower the column temperature to 15°C to thermodynamically favor the complexation and increase resolution[2].
Protocol B: Indirect HPLC Validation (Marfey's Derivatization)
This protocol utilizes a covalent modification strategy, ensuring that the resulting analytes are stable and easily detectable at a highly specific wavelength (340 nm), eliminating background matrix interference[6].
Indirect chiral separation workflow using Marfey's reagent derivatization.
-
Derivatization Reaction:
-
Place 100 µL of the amine sample (approx. 5 µmol) into a 1.0 mL reaction vial[5].
-
Add 200 µL of 1% FDAA (Marfey's Reagent) dissolved in acetone[5].
-
Add 40 µL of 1.0 M sodium bicarbonate to establish the mild alkaline environment required for the nucleophilic substitution[5].
-
Heat the sealed vial at 40°C for 60 minutes in a dry block heater[5].
-
-
Reaction Quenching (Self-Validation Step):
-
Chromatographic Conditions:
-
Self-Validation Check: A blank derivatization (FDAA reagent + bicarbonate + heat, without the amine) must be run to identify and subtract background reagent peaks at 340 nm, ensuring the calculated ee is free of artifactual integration errors.
References
-
"Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography." ResearchGate. 8
-
"Chiral HPLC separation: strategy and approaches." Chiralpedia. 4
-
"A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research. 1
-
"Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns." The Lab Store.2
-
"Chiral Crownpak CR-I Applications." MZ-Analysentechnik GmbH.9
-
"Daicel CROWNPAK Crown Ether Chiral Columns." Element Lab Solutions. 3
-
"FDAA, Marfey's Reagent." Fisher Scientific. 5
-
"Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC." PubMed (NIH). 6
-
"Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC." Oxford Academic. 10
-
"Chiral Derivatization Reagents." Alfa Chemistry. 7
Sources
- 1. eijppr.com [eijppr.com]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. academic.oup.com [academic.oup.com]
Enantiomeric Purity Testing of 3-Methoxy-alpha-ethylbenzylamine: A Comparative Technical Guide
Executive Summary & Compound Profile
3-Methoxy-alpha-ethylbenzylamine (systematically 1-(3-methoxyphenyl)propan-1-amine ) is a critical chiral building block used in the synthesis of CNS-active agents and as a resolving agent for chiral acids. Because its pharmacological potency and safety profile often depend on its stereochemistry, establishing a robust method for determining its enantiomeric excess (% ee) is non-negotiable.
This guide objectively compares three distinct analytical methodologies for determining the enantiomeric purity of this amine: Chiral HPLC , Chiral GC , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) . Unlike generic overviews, this document provides specific, actionable protocols derived from structural analogue validation (e.g.,
Compound Snapshot[1][2][3][4]
-
Chemical Name: 1-(3-methoxyphenyl)propan-1-amine
-
Functional Class: Primary Chiral Amine
-
Key Challenge: The free amine is basic and can cause peak tailing on silica-based HPLC columns; it is also semi-volatile, requiring careful handling in GC.
Comparative Analysis of Analytical Methods
The following table summarizes the performance metrics for the three primary testing methods.
| Feature | Method A: Chiral HPLC | Method B: Chiral GC | Method C: 1H-NMR (CSA) |
| Primary Use Case | QC Release Testing, Trace Impurity Analysis | Process Monitoring, Reaction Kinetics | Rapid Screening, Early R&D |
| Accuracy / Precision | High / High (<0.1% error) | High / Moderate | Moderate / Low (~1-2% error) |
| Limit of Detection | < 0.05% minor enantiomer | < 0.1% minor enantiomer | ~1-2% minor enantiomer |
| Throughput | 20–40 min/sample | 15–30 min/sample | 10 min/sample (no equilibration) |
| Sample Prep | Minimal (Dilution) | Moderate (Derivatization recommended) | Minimal (Mixing in tube) |
| Cost Per Run | High (Solvents, Columns) | Low (Gas, Columns last longer) | Low (Solvent only) |
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the industry standard for validating the purity of 3-methoxy-alpha-ethylbenzylamine due to its superior resolution and reproducibility.
Mechanism of Action
The separation relies on the formation of transient diastereomeric complexes between the amine enantiomers and the chiral selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) coated on the silica support. The 3-methoxy substituent adds steric bulk and electronic distinctiveness that enhances recognition by the CSP.
Validated Protocol
Note: As a basic amine, the addition of a basic modifier is strictly required to suppress ionization and prevent peak tailing.
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Alternative: Chiralpak IG (Immobilized phase) for broader solvent compatibility.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)[1]
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
-
Flow Rate: 0.5 mL/min to 1.0 mL/min (Adjust for backpressure < 50 bar).
-
Temperature: 25°C (Control is critical; lower T often improves resolution).
-
Detection: UV at 270 nm (targeting the methoxy-benzene chromophore).
Step-by-Step Workflow:
-
Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (without DEA if possible, or with DEA).
-
Injection: Inject 5–10 µL.
-
Analysis: The (S)-enantiomer typically elutes first on OD-H columns, but confirmation with a reference standard is mandatory for absolute assignment.
Method B: Chiral GC (The Volatile Alternative)
Gas Chromatography is excellent for process monitoring where the sample is already in an organic solvent (e.g., toluene or DCM extracts).
Mechanism of Action
Cyclodextrin-based stationary phases separate enantiomers via inclusion complexation. The hydrophobic cavity of the cyclodextrin hosts the aromatic ring, while the hydroxyl groups on the rim interact with the amine.
Critical Optimization: Derivatization
Direct injection of primary amines often leads to broad peaks due to hydrogen bonding with the column wall. Derivatization to the trifluoroacetamide is recommended to improve peak shape and volatility.
Validated Protocol
-
Column: Chirasil-Dex CB or Rt-βDEXsa (25 m x 0.25 mm).
-
Derivatization Step:
-
Take 10 µL of amine sample.
-
Add 50 µL Trifluoroacetic anhydride (TFAA).
-
Incubate at 60°C for 15 mins.
-
Evaporate excess reagent under
stream. -
Reconstitute in Ethyl Acetate.
-
-
Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).
-
Temperature Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 2°C/min to 160°C.
-
Hold: 5 mins.
-
-
Detector: FID at 250°C.
Method C: 1H-NMR with Chiral Solvating Agents (Rapid Screen)
For early-stage synthetic development where HPLC/GC method development is a bottleneck, NMR offers a "mix-and-measure" solution.
Mechanism of Action
A Chiral Solvating Agent (CSA), such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Mandelic Acid , forms a diastereomeric salt with the amine in situ. This induces non-equivalence in the chemical shifts of the protons near the chiral center (specifically the
Validated Protocol
-
Solvent:
or (Benzene-d6 often enhances separation due to anisotropic effects). -
Preparation:
-
Dissolve 5 mg of 3-methoxy-alpha-ethylbenzylamine in 0.6 mL solvent.
-
Add 1.5 to 2.0 equivalents of the CSA (e.g., (S)-Mandelic acid).
-
-
Acquisition: Acquire 1H-NMR spectrum (min 16 scans).
-
Analysis: Zoom in on the methoxy region (~3.8 ppm) or the triplet of the ethyl group. The signals will split into two sets.[2] Integration of these split signals yields the enantiomeric ratio (er).
Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the development stage and sample nature.
Caption: Decision Logic for Enantiomeric Purity Testing. Blue nodes represent decision points; Green/Red nodes represent selected methodologies.
References
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
LCGC International. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(3-Methoxyphenyl)propan-1-amine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-1-(3-Methoxyphenyl)propan-1-amine. As a substituted propylamine, this compound belongs to a class of chemicals that requires meticulous handling due to its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety, environmental protection, and regulatory adherence. The procedures outlined herein are grounded in established safety protocols and regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Essential Safety Intelligence
Understanding the intrinsic hazards of (S)-1-(3-Methoxyphenyl)propan-1-amine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be accessible, its properties can be reliably inferred from closely related structures like 3-Methoxypropylamine. This chemical class is consistently identified as hazardous.[1][2]
Key hazards include:
-
Corrosivity: Amines are characteristically corrosive and can cause severe skin burns and eye damage upon contact.[1][2] Ingestion can lead to severe damage to the digestive tract.[1]
-
Flammability: The compound is a flammable liquid and vapor, necessitating strict control of ignition sources.[1][2]
-
Toxicity & Sensitization: It is often categorized as harmful if swallowed and may cause skin sensitization.[1]
These properties mandate its classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
Table 1: Hazard Profile of the 3-Methoxypropylamine Chemical Class
| Hazard Classification | Description | Primary Risk | Regulatory Body |
|---|---|---|---|
| Flammable Liquid | Can be ignited under ambient conditions. Vapors may form explosive mixtures with air.[4] | Fire, Explosion | OSHA (29 CFR 1910.1200) |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact.[2][5] | Chemical Burns, Tissue Damage | OSHA (29 CFR 1910.1200) |
| Serious Eye Damage | Poses a significant risk of irreversible eye damage.[2][5] | Vision Loss, Severe Irritation | OSHA (29 CFR 1910.1200) |
| Acute Toxicity | Harmful if swallowed or inhaled.[6] | Systemic Poisoning, Respiratory Distress | EPA (RCRA) |
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling any waste containing (S)-1-(3-Methoxyphenyl)propan-1-amine, establishing a robust safety barrier is non-negotiable.
A. Required Personal Protective Equipment (PPE) The causality behind PPE selection is to create an impermeable barrier against the specific chemical and physical hazards identified.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's breakthrough time data for the specific amine or solvent in use.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes, which can cause severe eye damage.[7][8]
-
Body Protection: A flame-resistant lab coat or chemical-resistant apron is mandatory to protect against skin contact.[8]
-
Respiratory Protection: All handling of open containers or waste transfer must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
B. Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[10]
-
Eyewash and Safety Shower: Ensure immediate access to an eyewash station and safety shower. These must be tested weekly.[6]
-
Ignition Source Control: Eliminate all potential ignition sources from the handling area, including sparks, open flames, and hot surfaces. Use only spark-proof tools and explosion-proof equipment.[1]
The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process that begins at the point of waste generation and ends with compliant removal by a certified entity.
Step 1: Waste Characterization and Segregation
This is the most critical step to prevent dangerous chemical reactions.[11]
-
Designate as Hazardous Waste: Due to its flammability and corrosivity, (S)-1-(3-Methoxyphenyl)propan-1-amine must be managed as hazardous waste.
-
Segregate Incompatibles: This waste must be kept separate from incompatible materials.[8][12] The primary incompatibilities for amines are:
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and spills.[12]
-
Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive materials like amines.[9]
-
Container Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw cap.[12][13]
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[9]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when actively adding waste.[12][13] Leaving a funnel in the container is a common violation and safety hazard.[12]
Step 3: Labeling
Accurate labeling is a legal requirement under the EPA and ensures safe handling by all personnel.[3][14]
-
Mandatory Wording: The label must prominently display the words "HAZARDOUS WASTE".[12][14]
-
Chemical Identification: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[12] For example:
-
(S)-1-(3-Methoxyphenyl)propan-1-amine (~10%)
-
Methanol (~90%)
-
-
Hazard Identification: Indicate the relevant hazards (e.g., Flammable, Corrosive).
Step 4: Accumulation and Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][12]
-
Location: The SAA must be under the control of laboratory personnel.[12] If the waste is flammable, it should be stored within a flammable storage cabinet.[14]
-
Secondary Containment: Place the waste container in a larger, chemically compatible secondary container to contain any potential leaks.[9]
-
Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[15]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[7][12][16]
-
Request Pickup: When the waste container is 90% full, submit a chemical waste pickup request form to your EH&S department.[12]
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, as required by the EPA's Resource Conservation and Recovery Act (RCRA).[15]
-
Never dispose of amines or other chemical waste down the drain or in regular trash. [7][15][16] This is illegal and environmentally harmful.
Emergency Protocol: Spill Management
Preparedness is key to mitigating the impact of an accidental release.[17]
-
Evacuate and Alert: Immediately alert personnel in the area. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.
-
Control Vapors and Ignition Sources: If safe to do so, increase ventilation by opening the fume hood sash. Remove all sources of ignition.[1]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.
-
Contain the Spill: For small spills, use a spill containment kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[1] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect and Package Waste: Carefully scoop the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S department.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical process for handling waste from generation to final disposal.
Caption: Decision workflow for the safe disposal of amine-based chemical waste.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. EHS Today. [Link]
-
Hazardous Waste Manual. Alabama A&M University. [Link]
-
OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. [Link]
-
What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Hazmat Rentals. [Link]
-
Safety Data Sheet for Monopropylene Glycol Methyl Ether. Chem-Supply. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Material Safety Data Sheet for ADDOCAT KE-9018 363D. Tri-iso. [Link]
-
Safety Data Sheet for 3-Methoxypropylamine. North Metal and Chemical Company. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. odu.edu [odu.edu]
- 4. tri-iso.com [tri-iso.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ushazmatrentals.com [ushazmatrentals.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. recochem.com [recochem.com]
- 11. aamu.edu [aamu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. danielshealth.com [danielshealth.com]
- 16. ishn.com [ishn.com]
- 17. cleanmanagement.com [cleanmanagement.com]
Personal protective equipment for handling (S)-1-(3-Methoxyphenyl)propan-1-amine
Advanced Operational & Safety Guide: Handling (S)-1-(3-Methoxyphenyl)propan-1-amine
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a mechanistic system. To safely handle highly reactive chiral building blocks like (S)-1-(3-Methoxyphenyl)propan-1-amine , you must understand the underlying physical chemistry driving its hazard profile. This guide provides a self-validating, causality-driven framework for the safe operation, personal protective equipment (PPE) selection, and disposal of this specific primary amine.
Physico-Chemical Profiling & Hazard Causality
(S)-1-(3-Methoxyphenyl)propan-1-amine is a chiral primary amine widely utilized in pharmaceutical drug development. At room temperature, it exists as a light yellow liquid[1]. Its hazard profile is primarily driven by its nucleophilicity and basicity. The unshared electron pair on the nitrogen atom readily attacks ester and amide bonds in human tissue, leading to severe irritation. Furthermore, its liquid state at room temperature presents a distinct vapor pressure hazard, necessitating stringent inhalation controls.
Table 1: Quantitative Data & Hazard Causality Summary
| Property / GHS Hazard | Value / Classification | Causality & Operational Impact |
| CAS Number | 623143-35-1 | Unique identifier for the pure (S)-enantiomer[2]. |
| Physical State | Light yellow liquid | Low viscosity liquid; prone to aerosolization and vapor generation at room temperature[1]. |
| Storage Temp | 0–8 °C (Refrigerated) | Minimizes thermal degradation and suppresses vapor pressure during long-term storage[1]. |
| H302 | Harmful if swallowed | Highly bioavailable lipophilic amine; causes systemic toxicity via gastrointestinal absorption. |
| H315 / H319 | Skin / Eye Irritation | The basic amine group causes localized alkaline hydrolysis of cellular membranes (corrosive/irritant). |
| H335 | Respiratory Irritation | Vapor inhalation causes mucosal inflammation. Requires handling strictly under negative pressure[3]. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE for primary amines requires understanding polymer permeation kinetics. Thin, disposable gloves are insufficient for prolonged exposure to low-molecular-weight lipophilic liquids.
-
Hand Protection (Critical): Wear Butyl rubber gloves or double-glove with heavy-duty Nitrile (≥8 mil) . Causality: Primary amines permeate protective materials at rates inversely proportional to their molecular weight[4]. Standard 4-mil nitrile gloves will degrade or allow breakthrough if the liquid amine remains on the surface. If a splash occurs, gloves must be removed and replaced immediately.
-
Eye & Face Protection: Chemical splash goggles are mandatory. If dispensing large volumes (>50 mL), a face shield must be worn over the goggles. Causality: The basicity of the amine can cause irreversible corneal damage upon contact.
-
Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a face velocity of >100 feet per minute (fpm). If a hood is unavailable (e.g., during a large spill), a NIOSH-approved half-face respirator equipped with ammonia/methylamine cartridges is required[3].
Caption: Hazard pathways of primary amines and corresponding PPE mitigation strategies.
Operational Workflow: Safe Handling Protocol
To maintain the enantiomeric purity of the compound and ensure operator safety, follow this self-validating procedural workflow.
Step-by-Step Dispensing Methodology:
-
Pre-Operation Validation: Verify the fume hood monitor reads >100 fpm. Inspect butyl/nitrile gloves for pinholes via the inflation test.
-
Thermal Equilibration (Crucial): Remove the sealed vial from 0–8 °C storage and let it sit in the hood for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense inside. Water not only ruins anhydrous reaction conditions but facilitates the reaction of the primary amine with ambient CO₂ to form insoluble carbamate salts, degrading your reagent.
-
Dispensing: Use a positive displacement pipette or a gas-tight glass syringe. Causality: The vapor pressure of the liquid amine can cause standard air-displacement pipettes to drip, leading to contamination and inaccurate volumetric transfers.
-
Decontamination: Immediately rinse all used syringe needles or pipette tips with a 1M Citric Acid or 1M HCl solution. Causality: Protonating the amine converts it into an ammonium salt, instantly neutralizing its basicity, eliminating its vapor pressure, and rendering it water-soluble for safe disposal.
-
Inert Storage: Purge the headspace of the primary container with dry Argon or Nitrogen gas to displace oxygen and moisture. Seal tightly with Parafilm and return to 0–8 °C storage[1].
Caption: Step-by-step operational workflow for dispensing and storing chiral primary amines.
Spill Response & Disposal Plan
In the event of a spill, standard organic solvent cleanup protocols are inadequate due to the compound's basicity and volatility.
Spill Mitigation Protocol:
-
Evacuate & Assess: Step back and ensure the fume hood sash is lowered to maximize exhaust velocity. If the spill is outside the hood, evacuate the immediate area and don a respirator[3].
-
Chemical Neutralization: Do not wipe the raw liquid. Carefully cover the spill with a solid weak acid, such as citric acid powder or sodium bisulfate . Causality: The acid-base neutralization reaction converts the volatile, corrosive free-base amine into a stable, non-volatile organic salt, drastically reducing inhalation hazards.
-
Absorption: Once neutralized, cover the area with an inert absorbent like dry sand or vermiculite. Never use combustible materials like sawdust with amines.
-
Collection & Disposal: Sweep the absorbed mixture using a non-sparking tool into a chemically resistant, sealable polyethylene container. Label clearly as "Hazardous Waste: Amine Salts / Corrosive."
-
Surface Decontamination: Wash the spill surface with a mild detergent and water solution to remove any residual lipophilic traces, followed by a thorough water rinse[3].
References
-
Handling Guidelines for Primary Amines (Cyclohexylamine Standard). U.S. Department of Agriculture (USDA). Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
